1,1,2,3-Tetrachloropropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMVYQMVLAYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871284 | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
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Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-30-2, 25641-62-7 | |
| Record name | 1,1,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, tetrachloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Propane, 1,1,2,3-tetrachloro- | |
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| Record name | 1,1,2,3-tetrachloropropane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |
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Foundational & Exploratory
physical and chemical properties of 1,1,2,3-Tetrachloropropane
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1,2,3-Tetrachloropropane
Section 1: Abstract and Introduction
This compound is a halogenated hydrocarbon belonging to the family of chlorinated propanes. As with many organochlorine compounds, its physical properties and chemical reactivity are of significant interest to researchers in synthetic chemistry, materials science, and toxicology. This guide serves as a comprehensive technical resource for scientists and drug development professionals, providing a detailed examination of the compound's molecular structure, physical characteristics, spectroscopic signature, chemical reactivity, and safety considerations. By synthesizing data from authoritative chemical databases and safety data sheets, this document aims to provide a foundational understanding of this compound, highlighting both established knowledge and areas requiring further investigation. The unique arrangement of chlorine atoms on the propane backbone imparts specific properties that differentiate it from its isomers, influencing its behavior in chemical reactions and biological systems.
Section 2: Molecular Structure and Identification
Precise identification of this compound is critical, as its properties are distinct from other tetrachloropropane isomers. The specific arrangement of chlorine atoms dictates its polarity, steric hindrance, and the reactivity of its C-H and C-Cl bonds.
-
IUPAC Name: this compound[1]
-
Molecular Weight: 181.88 g/mol [3] (Computed: 181.9 g/mol [1])
-
Canonical SMILES: C(C(C(Cl)Cl)Cl)Cl[1]
-
Synonyms: 1,1,2,3-tetrachloro-propan[3]
Section 3: Physical Properties
The physical properties of this compound are tabulated below. These characteristics are essential for designing experimental setups, purification procedures (such as distillation), and for predicting its environmental fate and transport. Based on its boiling point, it exists as a combustible liquid under standard conditions.[2]
| Property | Value | Source |
| Boiling Point | 179 °C | ChemWhat[3] |
| Density | 1.53 g/cm³ | ChemWhat[3] |
| Refractive Index | 1.4990 - 1.5010 | ChemWhat[3] |
| Melting Point | 179 °C | ChemWhat[3] |
Note on Melting Point: The value of 179°C reported by one source is identical to the boiling point and is likely erroneous. Authoritative databases like PubChem do not list an experimentally determined melting point, suggesting it is not well-documented or is below typical ambient temperatures.[1]
Section 4: Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is required for the unambiguous identification and characterization of this compound. The logical workflow involves spectroscopic analysis to elucidate the molecular structure and chromatography to assess purity.
Sources
synthesis routes for 1,1,2,3-Tetrachloropropane from 1,2,3-trichloropropane
An In-depth Technical Guide to the Synthesis of 1,1,2,3-Tetrachloropropane from 1,2,3-Trichloropropane
This guide provides a comprehensive technical overview of the synthetic routes for producing this compound, a key chemical intermediate, from its precursor, 1,2,3-trichloropropane. The focus is on the underlying chemical principles, process optimization, and practical, field-proven methodologies relevant to researchers and chemical development professionals.
Introduction: Strategic Importance of this compound
This compound (CAS No: 18495-30-2) is a chlorinated hydrocarbon primarily valued as an intermediate in the synthesis of various agrochemicals, including pesticides and herbicides.[1][2] Its molecular structure provides a versatile backbone for further chemical modifications. The principal starting material for its synthesis is 1,2,3-trichloropropane (TCP) (CAS No: 96-18-4), an organic compound that is often generated as a byproduct in the production of other chlorinated chemicals like epichlorohydrin.[3][4][5] Given that TCP is a recognized contaminant with limited direct applications, its conversion to higher-value products like this compound represents a strategically important chemical valorization pathway.[6][7][8]
Core Synthesis Methodology: Free-Radical Chlorination
The most established industrial method for converting 1,2,3-trichloropropane into this compound is through a liquid-phase, free-radical substitution reaction.[1] This process involves the direct reaction of 1,2,3-trichloropropane with chlorine gas (Cl₂).
Reaction Mechanism
The underlying mechanism is a classic free-radical chain reaction, which proceeds in three main stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). While this can be facilitated by ultraviolet (UV) light, in liquid-phase chlorination, thermal initiation is often sufficient.[9][10]
-
Cl₂ → 2 Cl•
-
-
Propagation: A chlorine radical abstracts a hydrogen atom from the 1,2,3-trichloropropane molecule, creating a trichloropropyl radical and a molecule of hydrogen chloride (HCl). This carbon-centered radical then reacts with another chlorine molecule to yield a tetrachloropropane isomer and a new chlorine radical, which continues the chain.
-
C₃H₅Cl₃ + Cl• → C₃H₄Cl₃• + HCl
-
C₃H₄Cl₃• + Cl₂ → C₃H₄Cl₄ + Cl•
-
-
Termination: The chain reaction concludes when two radicals combine to form a stable molecule.
The substitution of hydrogen can occur at different positions on the propane backbone, leading to the formation of various isomers, primarily this compound and 1,2,2,3-tetrachloropropane.[1] Further chlorination can also occur, resulting in pentachloropropane byproducts.
Causality Behind Experimental Choices
The choice of free-radical chlorination is grounded in its effectiveness for functionalizing alkane backbones. However, the reaction is inherently non-selective. The primary challenge and the focus of process optimization is to control the reaction conditions to maximize the yield of the desired 1,1,2,3-isomer while minimizing the formation of other isomers and more highly chlorinated products. This is achieved by carefully managing the chlorine-to-substrate ratio, reaction temperature, and residence time. Insufficient chlorination leads to low conversion rates, while excessive chlorination reduces the yield of the target compound in favor of pentachloropropanes, complicating the purification process.[1]
Experimental Protocol and Process Workflow
The following protocol is a self-validating system derived from established industrial processes, designed for efficiency and high yield through the recycling of unreacted materials.[1]
Apparatus
A liquid-phase chlorinator is required, typically a corrosion-resistant packed column or stirred-tank reactor. The vessel must be equipped with a gas sparging system for chlorine introduction, a temperature control system (e.g., a cooling jacket), a reflux condenser to manage volatile components, and an outlet for the effluent stream.
Step-by-Step Methodology
-
Charging the Reactor: A stream of 1,2,3-trichloropropane is continuously fed into the liquid-phase chlorinator.[1]
-
Chlorination: Gaseous chlorine is introduced into the liquid substrate. The reaction is exothermic, and the temperature should be carefully controlled to optimize the product distribution.
-
Reaction Monitoring: The composition of the effluent stream is monitored to determine the extent of conversion. The goal is to achieve a balance where a significant portion of the 1,2,3-trichloropropane has reacted without excessive formation of pentachloropropanes.
-
Effluent Processing: The product stream exiting the chlorinator is a mixture containing unreacted 1,2,3-trichloropropane, the target this compound, the byproduct 1,2,2,3-tetrachloropropane, and various pentachloropropanes.[1]
-
Purification by Fractional Distillation: The components of the effluent are separated using a conventional fractionating column. The separation is based on the distinct boiling points of the compounds.[1]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation: Product Separation
The success of the synthesis hinges on the efficient separation of the product mixture. Fractional distillation is effective due to the differences in the boiling points of the components.
Table 1: Boiling Points of Reaction Components [1]
| Compound | Boiling Point (°C at 760 mmHg) | Role in Process |
| 1,2,3-Trichloropropane | 157 | Starting Material (Recycled) |
| 1,2,2,3-Tetrachloropropane | 163 | Byproduct |
| This compound | 179 | Desired Product |
| 1,1,1,2,3-Pentachloropropane | 191 | Byproduct |
| 1,1,2,2,3-Pentachloropropane | 191 | Byproduct |
| 1,1,2,3,3-Pentachloropropane | 198 | Byproduct |
The distinct fractions are managed as follows:
-
Fraction 1 (Light Ends): Consists mainly of unreacted 1,2,3-trichloropropane, which is recycled back to the chlorinator to maximize overall yield.[1]
-
Fraction 2: The 1,2,2,3-tetrachloropropane byproduct can be utilized as a raw material in other processes, such as the manufacture of 1,2,3-trichloropropene.[1]
-
Fraction 3: This is the target fraction, containing the purified this compound.
-
Heavier Fractions: The various pentachloropropanes are separated for use in other applications or are handled as waste streams.
Visualization of Reaction Pathway
Caption: Reaction pathway for the chlorination of 1,2,3-trichloropropane.
Conclusion
The synthesis of this compound from 1,2,3-trichloropropane via liquid-phase free-radical chlorination is a robust and industrially scalable process. The methodology's trustworthiness is validated by its design as a continuous process incorporating a recycle loop for unreacted starting material, which is crucial for economic viability. Success is contingent on precise control over reaction conditions to manage selectivity and a highly efficient fractional distillation train to isolate the desired product from a complex mixture of isomers and byproducts. This guide provides the foundational knowledge for researchers and process chemists to understand and implement this important chemical transformation.
References
- Smith, L. R. (1974). Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. U.S.
- Bell, C. L., & Griesbaum, K. (1986). Process for producing 1,1,2,3-tetrachloropropene. U.S.
- Tang, X., & Song, Z. (2006). Production process of 1, 1, 2, 3-tetrachloro propane.
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Ferrey, M. L., Wilson, J. T., & Hageman, K. J. (2012). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology, 46(16), 8930–8937. [Link]
- Tung, H. S., & Bonmartini, P. (2014). Synthesis of 1,1,2,3-tetrachloropropene.
- Tung, H. S., & Bonmartini, P. (2015). Synthesis of 1,1,2,3-tetrachloropropene.
- Ohno, H., & Aoyama, H. (2014). Process for preparing 1,1,2,3-tetrachloropropene.
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U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). [Link]
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Wikipedia. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]
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Enviro.wiki. (2022). 1,2,3-Trichloropropane. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). [Link]
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Torralba-Sanchez, T. L., Bylaska, E. J., Salter-Blanc, A. J., Meisenheimer, D. E., Lyon, M. A., & Tratnyek, P. G. (2020). Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Environmental Science: Processes & Impacts, 22(2), 373–387. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3-Trichloropropane. PubChem Compound Database. Retrieved from [Link]
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Torralba-Sanchez, T. L., et al. (2020). Reduction of 1,2,3-Trichloropropane (TCP): Pathways and Mechanisms from Computational Chemistry Calculations. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Propane, 1,1,2,3-tetrachloro-. PubChem Compound Database. Retrieved from [Link]
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Wang, C., et al. (2017). Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,2,3-Trichloropropane. [Link]
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Khan Academy. (2022, August 1). Chlorination of Propane | Free Radical Reactions | Chemistry. YouTube. [Link]
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Torralba-Sanchez, T. L., et al. (2020). Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Environmental Science: Processes & Impacts. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 1,2,2,3-Tetrachloropropane in Chemical Synthesis. [Link]
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Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Reviews in Environmental Science and Bio/Technology, 11(3), 277–293. [Link]
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Miller, L. G., & Meyer, B. M. (2020). SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE. European Patent Office Patent No. EP 3699165 A1. [Link]
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Moorestown Township, NJ. (n.d.). Emerging Contaminant - 1,2,3-Trichloropropane (TCP). [Link]
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California Department of Public Health. (2009). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,1,3-Tetrachloropropane. PubChem Compound Database. Retrieved from [Link]
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toxicological profile and health effects of 1,1,2,3-Tetrachloropropane
An In-depth Technical Guide: The Toxicological Profile and Health Effects of 1,1,2,3-Tetrachloropropane
Executive Summary
This compound is a chlorinated hydrocarbon whose toxicological profile is not well-documented in publicly accessible scientific literature. This guide addresses this critical information gap by providing a predictive toxicological assessment based on established data from structurally analogous compounds, primarily the well-studied chemical 1,2,3-trichloropropane (TCP). By structuring this analysis around fundamental principles of toxicology—toxicokinetics, mechanisms of toxicity, and target organ effects—we offer a robust framework for researchers, scientists, and drug development professionals. This document synthesizes available physicochemical data for this compound with comprehensive toxicological data from its analogs to forecast its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its likely health effects, including hepatotoxicity, nephrotoxicity, and carcinogenicity. We underscore that this profile is predictive and highlight the necessity of empirical studies to validate these findings and enable accurate risk assessment.
Introduction and Rationale for a Surrogate-Based Approach
This compound (CAS No. 18495-30-2) is a synthetic chlorinated alkane.[1][2][3] Despite its availability and potential for human exposure in industrial settings, a comprehensive toxicological profile derived from direct studies is conspicuously absent from peer-reviewed literature. This absence presents a significant challenge for health and safety assessments.
In the field of toxicology, when data for a specific chemical is lacking, a scientifically accepted approach is to use data from structurally related chemicals, or analogs, for hazard identification and risk assessment. The rationale is that similar chemical structures often lead to similar metabolic pathways and toxicological outcomes. For this compound, the most relevant and extensively studied analog is 1,2,3-trichloropropane (TCP). TCP has been the subject of numerous studies, providing a deep understanding of its toxicokinetics and carcinogenic potential.[4][5][6] This guide will therefore leverage the robust dataset for TCP and other chlorinated propanes to construct a predictive toxicological profile for this compound, while clearly delineating between established data for the analog and inferred potential for the target compound.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a substance is fundamental to predicting its environmental fate and biological activity. The known properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Registry Number | 18495-30-2 | [1][2][3] |
| Molecular Formula | C₃H₄Cl₄ | [1][2][3] |
| Molecular Weight | 181.88 g/mol | [1][2] |
| Boiling Point | 179 °C | [1] |
| Density | 1.53 g/cm³ | [1] |
| Refractive Index | 1.4990 - 1.5010 | [1] |
Predicted Toxicokinetics: The Biological Fate of this compound
The toxicokinetics of a chemical—its absorption, distribution, metabolism, and excretion (ADME)—determine the concentration and duration of the substance or its metabolites at the target organ. The ADME profile of this compound is predicted based on studies of 1,2,3-trichloropropane (TCP).[4][6]
Absorption
Based on its chemical class, this compound is expected to be readily absorbed via oral, inhalation, and dermal routes. Studies on TCP in rats demonstrate near-complete absorption (>80%) from the gastrointestinal tract following oral exposure.[4] Although quantitative inhalation and dermal absorption data for TCP are limited, systemic toxicity observed following these routes of exposure confirms that absorption occurs.[4] A similar pattern is anticipated for this compound.
Distribution
Following absorption, this compound is likely to be widely distributed throughout the body. In studies with radiolabeled TCP in rats and mice, the highest concentrations of radioactivity were found in the liver, kidneys, and forestomach 60 hours after oral administration.[4][7] Significant initial distribution to adipose tissue is also expected due to the lipophilic nature of chlorinated hydrocarbons.[5]
Metabolism: The Engine of Toxicity
Metabolism is the most critical factor in the toxicity of many chlorinated alkanes, as it can lead to the formation of highly reactive, cell-damaging intermediates. The metabolism of this compound is predicted to follow a pathway similar to that of TCP, which involves two primary phases.
Phase I: Oxidative Metabolism The initial step is likely catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[4] This involves an oxidative dehalogenation reaction, which can generate reactive intermediates. For TCP, this process leads to the formation of metabolites like 1,3-dichloroacetone.[5]
Phase II: Glutathione Conjugation The parent compound or its Phase I metabolites can undergo conjugation with glutathione (GSH), a critical step for detoxification but also a potential pathway to bioactivation. This conjugation, catalyzed by glutathione S-transferases (GSTs), forms a glutathione conjugate that can be further processed into a mercapturic acid (N-acetylcysteine conjugate) for excretion in the urine.[7] However, certain intermediates in this pathway can be potent toxicants and mutagens.
Caption: Predicted metabolic pathway of this compound.
Excretion
Following oral administration in rats and mice, TCP and its metabolites are excreted in urine, feces, and as carbon dioxide in exhaled breath, with nearly complete elimination within 60 hours.[4][5] Urine is the primary route, accounting for 50-65% of the dose.[4][7] A similar multi-route excretion pattern is expected for this compound.
Potential Health Effects and Mechanisms of Toxicity
The health effects of this compound are inferred from its structural analogs, which point towards multi-organ toxicity driven by metabolic activation.
Acute Toxicity
Exposure to high concentrations of related chlorinated hydrocarbons can cause central nervous system depression (drowsiness, dizziness, headache) and irritation of the eyes, skin, and respiratory tract.[8] Acute dermal exposure to 1,1,2,3-tetrachloropropene in rabbits resulted in ataxia and hypoactivity, while oral administration in rats caused soft stool and fecal staining.[9]
Target Organ Toxicity
The primary target organs for TCP toxicity in animals are the liver and kidneys, with the respiratory tract also being affected.[4][5]
-
Hepatotoxicity and Nephrotoxicity: TCP induces tissue necrosis in the liver and kidneys.[5] This is attributed to the formation of reactive metabolites that covalently bind to essential macromolecules like proteins and nucleic acids, leading to cellular dysfunction and death.[6]
-
Respiratory Effects: Inhalation exposure to TCP is associated with toxicity in the respiratory tract.[4]
Carcinogenicity
This is the most significant long-term health concern. The International Agency for Research on Cancer (IARC) has classified 1,2,3-trichloropropane as "probably carcinogenic to humans (Group 2A)".[5] This classification is based on sufficient evidence in animal studies, which show that TCP causes tumors at multiple sites in rats and mice, including the forestomach, liver, and pancreas.[5][6]
The proposed mechanism for TCP-induced cancer is genotoxicity. Its metabolic products are known to bind covalently to DNA, forming DNA adducts that can lead to mutations and initiate cancer.[6] Given the structural similarity, it is plausible that this compound could also be a multi-site carcinogen operating through a similar genotoxic mechanism.
Reproductive and Developmental Toxicity
Studies on TCP have indicated potential reproductive toxicity. A two-generation study in mice found decreases in fertility.[4][5] This suggests that this compound should be investigated for similar effects on the reproductive system.
Proposed Experimental Protocols for Toxicological Evaluation
To move from a predictive to a definitive toxicological profile, a tiered testing strategy is essential. The following protocols represent a logical, field-proven approach to characterizing the hazards of this compound.
Protocol: In Vitro Metabolism and Bioactivation
Objective: To identify the metabolites of this compound and assess the potential for reactive metabolite formation using human and rodent liver subcellular fractions.
Methodology:
-
Preparation of Microsomes: Prepare liver microsomes from male Fischer 344 rats and a pool of human donors via differential centrifugation.
-
Incubation: Incubate this compound (at various concentrations) with liver microsomes in the presence of an NADPH-generating system. Include parallel incubations with cytosolic fractions and glutathione (GSH) to identify GSH conjugates.
-
Trapping of Reactive Metabolites: Include trapping agents like N-acetylcysteine in some incubations to capture and identify unstable, reactive intermediates.
-
Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to separate and identify the metabolites formed in the incubation mixtures.
-
Causality Check: Run control incubations without NADPH or without microsomes to confirm that metabolite formation is enzyme-dependent. Compare metabolic profiles between rat and human systems to assess interspecies differences.
Protocol: Ames Test for Bacterial Mutagenicity (OECD TG 471)
Objective: To determine if this compound or its metabolites can induce gene mutations in bacteria.
Methodology:
-
Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound on minimal glucose agar plates.
-
Scoring: After incubation for 48-72 hours, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Validation: A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.
Caption: A tiered experimental workflow for toxicological assessment.
Conclusion and Future Directions
While direct toxicological data for this compound is scarce, analysis of its structural analog, 1,2,3-trichloropropane, provides a strong basis for a predictive toxicological profile. It is anticipated that this compound is readily absorbed, widely distributed, and extensively metabolized. The primary toxicological concern is the metabolic generation of reactive intermediates, which are likely to cause toxicity in the liver and kidneys and possess genotoxic and carcinogenic potential.
This guide underscores the urgent need for empirical research. The proposed experimental protocols provide a clear roadmap for definitively characterizing the toxicological profile of this compound. Such studies are imperative for protecting human health and enabling scientifically sound risk assessments and regulatory decision-making.
References
-
Mahmood, N. A., Overstreet, D., & Sipes, I. G. (1991). Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice. Drug Metabolism and Disposition, 19(2), 411–418.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2,3-Trichloropropane. U.S. Department of Health and Human Services, Public Health Service.
-
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CAS number 18495-30-2 chemical information
An In-depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)
This guide provides a comprehensive technical overview of the compound associated with CAS number 18495-30-2, known as 2,5-Dimethoxy-4-chloroamphetamine (DOC). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, pharmacology, analysis, and safety.
Introduction and Chemical Identity
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent synthetic psychedelic substance belonging to the phenethylamine and substituted amphetamine chemical classes.[1][2][3] Its IUPAC name is 1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine.[4][5] DOC is a structural analog of other psychoactive compounds such as DOB (4-bromo) and DOM (4-methyl), which are listed in Schedule I of the 1971 UN Convention on Psychotropic Substances.[4][5] First described in the scientific literature in 1973, it has gained attention both as a designer drug and as a valuable research tool for investigating the serotonergic system.[1][6] Due to its high potential for abuse and lack of recognized medical use, it is a controlled substance in many jurisdictions.[1][2][5]
Physicochemical Properties
The fundamental properties of DOC are critical for its handling, formulation, and analysis. The hydrochloride salt is the most common form encountered in laboratory settings, appearing as a white, odorless, crystalline solid.[4]
| Property | Value | Source |
| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1] |
| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1][3] |
| CAS Number | 18495-30-2 (for base) | N/A |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][7] |
| Molar Mass | 229.70 g/mol (base) | [1][7] |
| Melting Point | 188-192°C (Hydrochloride Salt) | [8] |
| Appearance | White, crystalline solid (Hydrochloride Salt) | [4] |
| Stereochemistry | Contains a stereocenter; (R)-(-) isomer is more active | [3][9] |
Synthesis: A Protocol Driven by Selectivity
The synthesis of DOC requires a multi-step approach. While direct chlorination of the precursor 2,5-dimethoxyamphetamine (2,5-DMA) is possible, it often leads to a mixture of mono-, di-, and trichlorinated products, making purification difficult.[8] Therefore, a more selective route, such as one employing a Sandmeyer reaction, is preferable to ensure the specific introduction of the chlorine atom at the 4-position of the aromatic ring. This approach, though longer, yields a purer final product.[8]
Logical Workflow for DOC Synthesis
The following diagram outlines the key transformations in a common synthesis route.
Caption: Synthetic pathway for DOC via the Sandmeyer reaction.
Step-by-Step Synthesis Protocol
This protocol is adapted from established chemical literature.[8] All operations must be conducted by qualified personnel in a controlled laboratory environment with appropriate safety measures.
-
Step 1: Synthesis of 2,5-dimethoxyphenyl-2-nitropropene
-
Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid.
-
Add nitroethane and anhydrous ammonium acetate.
-
Reflux the mixture for approximately 3 hours.
-
Remove solvents via vacuum distillation.
-
Recrystallize the residue from methanol to yield the nitropropene intermediate.
-
-
Step 2: Reduction to 2,5-dimethoxyamphetamine (2,5-DMA)
-
Add the nitropropene intermediate dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.
-
Reflux the mixture for 20 hours.
-
Cool the reaction and carefully quench the excess LiAlH₄ with water.
-
Add potassium sodium tartrate to complex the aluminum salts.
-
Extract the aqueous phase with diethyl ether. The combined organic phases contain 2,5-DMA.
-
-
Step 3: Acetylation and Nitration
-
Protect the amine group of 2,5-DMA via acetylation with acetic anhydride to form N-acetyl-2,5-dimethoxyamphetamine. This step is crucial to direct the subsequent electrophilic substitution.
-
Perform nitration on the acetylated intermediate to introduce a nitro group at the 4-position.
-
-
Step 4: Reduction of the Nitro Group
-
Reduce the N-acetyl-4-nitro-2,5-dimethoxyamphetamine to N-acetyl-4-amino-2,5-dimethoxyamphetamine. This is typically achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[8]
-
-
Step 5: Sandmeyer Reaction for Chlorination
-
Convert the newly formed amino group into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
-
Introduce copper(I) chloride (CuCl) to the diazonium salt solution. This facilitates the replacement of the diazonium group with a chlorine atom, yielding N-acetyl-4-chloro-2,5-dimethoxyamphetamine.
-
-
Step 6: Hydrolysis to Yield DOC
-
Remove the acetyl protecting group by refluxing the intermediate in a solution of sodium hydroxide in aqueous ethylene glycol.[8]
-
After cooling, extract the final product, 2,5-Dimethoxy-4-chloroamphetamine, with a suitable organic solvent like chloroform. The freebase can then be converted to its hydrochloride salt for improved stability and handling.
-
Pharmacology and Mechanism of Action
DOC's profound psychoactive effects are primarily mediated by its interaction with the central nervous system, specifically the serotonin receptor system.
Primary Mechanism: DOC is a potent and high-affinity partial agonist of the serotonin 5-HT₂A receptor.[1][4] This interaction is the key molecular event responsible for mediating its hallucinogenic effects, a mechanism shared with classic psychedelics like LSD and psilocybin.[4][5] It also demonstrates high-affinity binding and activation of 5-HT₂B and 5-HT₂C receptors.[4][9] Unlike some amphetamines, DOC is not a significant monoamine releasing agent or reuptake inhibitor.[1]
The (R)-enantiomer of related hallucinogenic amphetamines has been shown to be more potent than the (S)-form, and this is presumed to extend to DOC.[3][4][9]
5-HT₂A Receptor Signaling Pathway
Upon binding, DOC stabilizes a specific conformational state of the 5-HT₂A receptor, initiating a downstream signaling cascade.
Caption: Simplified 5-HT₂A receptor signaling cascade activated by DOC.
Analytical Methodologies
The unambiguous identification and quantification of DOC in biological and seized materials are critical for forensic toxicology and clinical analysis. The preferred methods are hyphenated chromatographic techniques that provide both separation and structural identification.
Common Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying DOC, often after derivatization.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it ideal for quantifying low concentrations of DOC in complex matrices like blood and urine without derivatization.[10]
General Workflow for LC-MS/MS Analysis
The following diagram and protocol outline a typical self-validating system for the analysis of DOC in urine.
Caption: Standard workflow for DOC quantification in biological samples.
Step-by-Step Analytical Protocol (Urine)
-
Sample Preparation:
-
An aliquot of urine is taken and an internal standard (e.g., a deuterated analog of DOC) is added. The internal standard is critical for accurate quantification, as it corrects for variations in sample recovery and instrument response.
-
The sample is subjected to an extraction procedure (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) to isolate the analyte from matrix interferences.
-
The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a reverse-phase column (e.g., C18) to separate DOC from other compounds.
-
The column eluent is introduced into the mass spectrometer's ion source, typically using positive electrospray ionization (ESI+).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DOC and the internal standard are monitored for highly selective detection and quantification.[10]
-
-
Data Validation and Quantification:
-
The concentration of DOC is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Identity is confirmed by ensuring the retention time matches that of a certified reference standard and that the ratio of multiple MRM transitions falls within established tolerance limits.
-
Toxicology and Laboratory Safety
DOC is a highly potent compound with significant health risks. Its use has been associated with severe adverse effects and fatalities.[5][11]
Reported Adverse Effects in Humans:
-
Psychological: Agitation, aggressive behavior, hallucinations.[4][5]
-
Cardiovascular: Tachycardia, hypertension.[4]
-
Other: Hyperthermia, rhabdomyolysis (muscle breakdown).[4]
The duration of effects is notably long, lasting from 12 to 24 hours, which can increase the risk of adverse outcomes.[1][5]
GHS Hazard Information:
-
Classification: Acute Toxicity, Oral (Category 4).[7]
-
Hazard Statement: H302: Harmful if swallowed.[7]
Handling Precautions: Due to its potency and toxicity, DOC should only be handled in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): A lab coat, nitrile gloves, and safety glasses are mandatory.
-
Engineering Controls: All handling of powdered DOC should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.
-
Contamination: Work surfaces should be decontaminated after use.
-
Access Control: Access to the compound should be strictly controlled and documented in accordance with institutional and regulatory guidelines.
Regulatory Status and Research Applications
Regulatory Control: DOC is classified as a Schedule I substance under the 1971 UN Convention on Psychotropic Substances.[5] It is also controlled in numerous countries, including Canada (Schedule I) and the UK (Class A).[1] In the United States, the Drug Enforcement Administration (DEA) has proposed placing DOC in Schedule I of the Controlled Substances Act, reflecting its high potential for abuse and lack of accepted medical use.[1][12]
Research Applications: Despite its abuse potential, DOC is a valuable tool in neuroscience. As a selective 5-HT₂A receptor agonist, it is used in preclinical research to:
-
Investigate the function and regulation of the serotonin 2A receptor.[13]
-
Study the neurobiological basis of learning, memory, and psychiatric diseases.[13]
-
Serve as a reference compound in the development of novel therapeutic agents targeting the serotonergic system.[13]
Researchers must typically obtain specific licenses from regulatory bodies like the DEA to legally possess and work with this compound.[13]
Conclusion
2,5-Dimethoxy-4-chloroamphetamine (CAS 18495-30-2) is a potent, long-acting psychedelic phenethylamine. Its primary mechanism of action via 5-HT₂A receptor agonism makes it a subject of interest in both forensic toxicology and fundamental neuroscience research. The technical complexities of its synthesis and analysis, combined with its significant toxicity and strict regulatory control, demand a rigorous and informed scientific approach for any laboratory work involving this compound.
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World Health Organization. (2019). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]
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World Health Organization Expert Committee on Drug Dependence. (2019). DOC (2,5-Dimethoxy-4-chloroamfetamine). ECDD Repository. [Link]
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Wikipedia. 2,5-Dimethoxy-4-chloroamphetamine. [Link]
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Rhodium. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Erowid. [Link]
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Drug Enforcement Administration. DEA Docket No. 1156, Placement of DOI and DOC in Schedule I of the Controlled Substances Act (Policy Brief). [Link]
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Chemeurope.com. 4-Chloro-2,5-dimethoxyamphetamine. [Link]
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Abbara, C., et al. (2017). 2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. ResearchGate. [Link]
-
Food and Drug Administration. (2020). Basis for the Recommendation to Control 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) and their Salts in Schedule I of the Controlled Substances Act (CSA). Regulations.gov. [Link]
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Federal Register. (2023). Schedules of Controlled Substances: Placement of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I. [Link]
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Pearson, J. M., et al. (2014). A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report. PubMed. [Link]
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National Center for Biotechnology Information. 2,5-Dimethoxy-4-chloroamphetamine. PubChem. [Link]
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Nieddu, M., et al. (2018). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]
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Ovaska, H., et al. (2008). First case report of recreational use of 2,5-dimethoxy-4-chloroamphetamine confirmed by toxicological screening. ResearchGate. [Link]
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Coutts, R. T., & Malicky, J. L. (1973). The synthesis of some analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). ResearchGate. [Link]
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An In-depth Technical Guide to the Molecular Structure and Isomerism of Tetrachloropropanes
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and isomerism of tetrachloropropanes (C₃H₄Cl₄). It is designed for researchers, scientists, and drug development professionals who require a deep understanding of these chlorinated hydrocarbons. The guide systematically elucidates the structural nuances of all nine constitutional isomers, including a detailed analysis of stereoisomerism. Furthermore, it presents a comparative summary of their physicochemical properties and outlines key synthetic pathways. A significant portion of this document is dedicated to the practical aspects of isomer identification and separation, featuring detailed protocols for gas chromatography-mass spectrometry (GC-MS) analysis. This guide aims to serve as an authoritative resource, grounded in scientific literature and established analytical methodologies, to facilitate advanced research and application involving tetrachloropropanes.
Introduction: Navigating the Complexity of Tetrachloropropane Isomerism
The seemingly simple molecular formula C₃H₄Cl₄ belies a significant degree of structural diversity. Tetrachloropropanes, a group of chlorinated aliphatic hydrocarbons, can exist as multiple isomers, each possessing unique physical, chemical, and toxicological properties. This isomeric complexity is not merely an academic curiosity; it has profound implications in various fields, from chemical synthesis, where a specific isomer may be a required reactant or an unwanted byproduct, to environmental science and toxicology, where the fate and impact of these compounds are isomer-dependent.
A thorough understanding of the distinct molecular architecture of each tetrachloropropane isomer is paramount for researchers and professionals in drug development and chemical analysis. The precise arrangement of chlorine atoms on the three-carbon propane backbone dictates intermolecular forces, reactivity, and spectroscopic signatures. This guide provides a systematic framework for understanding and differentiating these isomers.
There are nine constitutional isomers of tetrachloropropane, which are molecules that have the same molecular formula but different connectivity of atoms. The existence of chiral centers in some of these structures further expands the isomeric landscape to include enantiomers.
The following sections will systematically introduce each isomer, detail their structural features, compare their physicochemical properties, and provide practical guidance on their analytical separation and identification.
The Constitutional Isomers of Tetrachloropropane
The nine constitutional isomers of tetrachloropropane are presented below with their systematic IUPAC names and structural formulas. The structural diversity arises from the various possible substitution patterns of four chlorine atoms on the propane chain.
A visual representation of the isomeric relationships is provided in the following diagram:
Isomers with a Trichloromethyl Group
Isomers with a Dichloromethylene or Dichloromethyl Group
-
1,1,2,2-Tetrachloropropane: CH₃CCl₂CHCl₂[3]
-
This compound: ClCH₂CHClCHCl₂
-
1,1,3,3-Tetrachloropropane: Cl₂CHCH₂CHCl₂[4]
-
1,2,2,3-Tetrachloropropane: ClCH₂CCl₂CH₂Cl[5]
-
1,2,3,3-Tetrachloropropane: Cl₂CHCHClCH₂Cl
Symmetrically Substituted Isomers
Chirality in Tetrachloropropanes
Several tetrachloropropane isomers possess one or more stereocenters, leading to the existence of enantiomers (non-superimposable mirror images). The identification and separation of these stereoisomers are crucial in fields such as pharmaceutical development, where enantiomers can exhibit significantly different biological activities.
-
1,1,1,2-Tetrachloropropane: This isomer has a chiral center at the C2 carbon and therefore exists as a pair of enantiomers: (R)-1,1,1,2-tetrachloropropane and (S)-1,1,1,2-tetrachloropropane.
-
This compound: This isomer has two chiral centers at the C2 and C3 carbons, leading to the possibility of four stereoisomers (two pairs of enantiomers).
-
1,2,3,3-Tetrachloropropane: This isomer has a chiral center at the C2 carbon and exists as a pair of enantiomers.
The following diagram illustrates the concept of chirality in 1,1,1,2-Tetrachloropropane:
Physicochemical Properties: A Comparative Analysis
The subtle differences in molecular structure among the tetrachloropropane isomers give rise to distinct physicochemical properties. These properties, including boiling point, density, and refractive index, are critical for designing separation processes, predicting environmental fate, and ensuring safe handling. The following table summarizes key physicochemical data for several tetrachloropropane isomers.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1,1,1,2-Tetrachloropropane | 812-03-3 | 181.88 | 145.6[6] | 1.466[6] | 1.48[6] |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | 181.88 | 159[7] | 1.470[7] | - |
| 1,1,2,2-Tetrachloropropane | 13116-60-4 | 181.88 | 154[8] | - | - |
| This compound | 18495-30-2 | 181.88 | - | - | - |
| 1,1,3,3-Tetrachloropropane | 1653-17-4 | 181.88 | - | - | - |
| 1,2,2,3-Tetrachloropropane | 13116-53-5 | 181.88 | - | - | - |
| 1,2,3,3-Tetrachloropropane | - | 181.88 | - | - | - |
Synthesis of Tetrachloropropane Isomers
The synthesis of specific tetrachloropropane isomers can be achieved through various chemical reactions, primarily involving the addition of chlorine or chlorine-containing compounds to propane or propene derivatives. The choice of starting materials and reaction conditions dictates the isomeric distribution of the products.
A prominent synthetic route to 1,1,1,3-tetrachloropropane involves the reaction of ethylene with carbon tetrachloride.[9][10] This process is often catalyzed by iron and a promoter such as a trialkyl phosphite.[9]
The synthesis of other isomers can be more complex. For instance, the production of 1,1,2,3-tetrachloropropene, an important chemical intermediate, can involve the dehydrochlorination of 1,1,1,2,3-pentachloropropane, which itself can be synthesized from 1,1,1,3-tetrachloropropane.[9]
The dehydrochlorination of 1,1,1,3-tetrachloropropane can also be controlled to produce 1,1,3-trichloro-1-propene.[11]
Spectroscopic Analysis for Isomer Identification
The unambiguous identification of tetrachloropropane isomers relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum provide a detailed fingerprint of a specific isomer. For example, the number of unique proton and carbon environments in each isomer will result in a corresponding number of signals in the ¹H and ¹³C NMR spectra, respectively.
-
¹H NMR: The chemical shift of protons is influenced by the proximity of electronegative chlorine atoms. Protons on carbons bearing more chlorine atoms will be deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent non-equivalent protons will lead to characteristic splitting patterns.
-
¹³C NMR: Similarly, the chemical shifts of carbon atoms are affected by the number of attached chlorine atoms. Carbons bonded to more chlorine atoms will resonate at a higher frequency.
SpectraBase and other chemical databases contain reference NMR spectra for several tetrachloropropane isomers, which can be used for comparison and identification.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable technique for the separation and identification of volatile compounds like tetrachloropropanes. In MS, molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The fragmentation pattern of a molecule in a mass spectrometer is highly characteristic of its structure. The cleavage of C-C and C-Cl bonds in tetrachloropropane isomers leads to a unique set of fragment ions. The presence of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.[15]
The molecular ion peak (M⁺) will appear as a cluster of peaks due to the various combinations of chlorine isotopes. The fragmentation patterns are governed by the stability of the resulting carbocations and radicals.[16][17] For instance, isomers that can readily form stable secondary or tertiary carbocations upon fragmentation will show prominent peaks corresponding to these fragments.
Analytical Separation: A Detailed GC-MS Protocol
The separation of a mixture of tetrachloropropane isomers is most effectively achieved using high-resolution capillary gas chromatography. The choice of the GC column's stationary phase is critical for resolving isomers with similar boiling points. A mass spectrometer detector provides definitive identification of the eluting compounds.
Below is a detailed, step-by-step methodology for the separation and analysis of tetrachloropropane isomers using GC-MS. This protocol is based on established methods for the analysis of halogenated hydrocarbons.[18][19][20]
Experimental Workflow
Step-by-Step Protocol
1. Sample Preparation:
- Accurately weigh a known amount of the sample containing the tetrachloropropane isomers.
- Dissolve the sample in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration suitable for GC-MS analysis (typically in the low ppm range).
- If necessary, perform a serial dilution to achieve the desired concentration.
- Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Injector: Split/splitless inlet.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Split Ratio: 50:1 (can be adjusted based on sample concentration).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- GC Column: A mid-polarity capillary column is recommended for resolving chlorinated hydrocarbons. A suitable choice is an Agilent DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 5 minutes.
- Ramp 1: Increase to 120 °C at a rate of 5 °C/min.
- Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 300.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
3. Data Acquisition and Analysis:
- Acquire the data using the instrument's software.
- Process the resulting chromatogram to identify the peaks corresponding to the tetrachloropropane isomers based on their retention times.
- For each peak, extract and analyze the corresponding mass spectrum.
- Compare the obtained mass spectra with reference spectra from a library (e.g., NIST Mass Spectral Library) for positive identification.
- The relative retention times and the unique fragmentation patterns will allow for the differentiation of the isomers.
4. Self-Validating System and Quality Control:
- Calibration: Prepare a series of calibration standards of known concentrations for each available tetrachloropropane isomer to create a calibration curve for quantification.
- Internal Standard: For accurate quantification, add a suitable internal standard (e.g., a deuterated analog or a chlorinated compound not present in the sample) to all standards and samples at a constant concentration.
- Blanks: Analyze a solvent blank periodically to check for system contamination.
- Replicates: Analyze samples in replicate to ensure the precision of the method.
Conclusion and Future Perspectives
The nine constitutional isomers of tetrachloropropane represent a fascinating case study in structural isomerism, with significant practical implications for chemical synthesis and analysis. This guide has provided a structured overview of their molecular structures, including chirality, a comparative analysis of their physicochemical properties, and insights into their synthesis. The detailed GC-MS protocol offers a robust methodology for the separation and identification of these closely related compounds.
As analytical instrumentation continues to advance, techniques such as two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) may offer even greater resolving power for complex mixtures of halogenated hydrocarbons. Furthermore, the development of isomer-specific toxicological studies is crucial for a comprehensive understanding of the environmental and health impacts of tetrachloropropanes. This guide serves as a foundational resource to support these future research endeavors.
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Reeve, W., & Fine, S. A. (1962). A Synthesis of 3,3,3-Trichloro-1,2-epoxypropane from the Tetrahalopropane Derived from a Carbon Tetrahalide and Ethylene. The Journal of Organic Chemistry, 27(6), 2231–2234. [Link]
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An In-Depth Technical Guide to the Solubility and Partition Coefficient of 1,1,2,3-Tetrachloropropane
Prepared by: Gemini, Senior Application Scientist
Foreword for the Researcher
This technical guide is designed for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of the physicochemical properties of 1,1,2,3-tetrachloropropane. The solubility and partition coefficient are critical parameters that govern the environmental fate, bioavailability, and toxicological profile of a compound. Due to a notable scarcity of publicly available experimental data for this compound, this guide adopts a dual approach. Firstly, it provides a robust theoretical framework, including predicted values derived from established quantitative structure-property relationship (QSPR) models, to offer a scientifically grounded estimation of these properties. Secondly, and crucially, it presents detailed, field-proven experimental protocols for the empirical determination of both solubility and the octanol-water partition coefficient. This empowers researchers to generate the precise, high-quality data necessary for their work, bridging the current information gap. The causality behind each experimental step is explained to ensure a deep, practical understanding of the methodologies.
Compound Profile: this compound
This compound (CAS No. 18495-30-2) is a halogenated hydrocarbon.[1][2][3] Its molecular structure, characterized by a propane backbone with four chlorine substituents, dictates its physicochemical behavior. Understanding its properties is essential for applications in chemical synthesis and for assessing its environmental impact.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 18495-30-2 | [1][3] |
| Molecular Formula | C₃H₄Cl₄ | [1][3] |
| Molecular Weight | 181.88 g/mol | [1][3] |
| Appearance | Colorless liquid (presumed) | [1] |
| Boiling Point | 177.7 °C at 760 mmHg | [1] |
| Density | 1.462 g/cm³ | [1] |
| Vapor Pressure | 1.39 mmHg at 25°C | [1] |
| Refractive Index | 1.479 | [1] |
Solubility Profile
Theoretical Framework of Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For halogenated hydrocarbons like this compound, solubility is governed by the principle of "like dissolves like." The polarity of the molecule, its size, and its capacity for intermolecular interactions (such as van der Waals forces and dipole-dipole interactions) are key determinants.
-
Aqueous Solubility : Haloalkanes are generally sparingly soluble in water. This is because significant energy is required to break the strong hydrogen bonds between water molecules, and the new interactions formed between the haloalkane and water are not strong enough to compensate for this energy input.
-
Solubility in Organic Solvents : this compound is expected to be readily soluble in a range of organic solvents. Non-polar solvents like hexane and toluene will interact favorably through London dispersion forces. Polar aprotic solvents such as acetone and ethyl acetate can engage in dipole-dipole interactions with the polar C-Cl bonds of the molecule, leading to good solubility. Its miscibility will be particularly high in other chlorinated solvents like dichloromethane due to the similar chemical nature and intermolecular forces.
Predicted Solubility of this compound
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a reliable method for estimating solubility. These models use molecular descriptors to correlate the chemical structure with its physicochemical properties. For halogenated hydrocarbons, QSPR models often consider factors like molecular weight, molecular surface area, and the number and type of halogen atoms.[4][5]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is largely non-polar and cannot form hydrogen bonds, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water. |
| Hexane | High | As a non-polar solvent, hexane will readily dissolve the non-polar tetrachloropropane through London dispersion forces. |
| Toluene | High | Similar to hexane, the non-polar aromatic nature of toluene facilitates the dissolution of the non-polar solute. |
| Methanol | Moderate | While methanol is a polar protic solvent, the alkyl portion of its structure allows for some interaction with the tetrachloropropane. However, the strong hydrogen bonding in methanol will limit high solubility. |
| Acetone | High | As a polar aprotic solvent, acetone can engage in favorable dipole-dipole interactions with the polar C-Cl bonds of this compound. |
| Dichloromethane | Very High (Miscible) | The similar chlorinated hydrocarbon structures of both solute and solvent lead to very similar intermolecular forces, resulting in high miscibility. |
Disclaimer: The values in Table 2 are qualitative predictions based on chemical principles and QSPR models. For precise quantitative data, experimental determination is required.
Experimental Protocol for Aqueous Solubility Determination (Isothermal Shake-Flask Method)
This protocol outlines the determination of the aqueous solubility of this compound, a method suitable for volatile organic compounds.
Causality : The shake-flask method is a "gold standard" for solubility measurement. It is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution, ensuring the measured concentration represents the true solubility limit at a given temperature.
Step-by-Step Methodology:
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a gas-tight glass syringe or a flask with a screw cap and septum). The excess is crucial to ensure saturation is reached.
-
Place the vessel in a mechanical shaker or on a magnetic stir plate within a constant temperature bath (e.g., 25 °C ± 0.5 °C).
-
-
Equilibration :
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation :
-
After equilibration, cease agitation and allow the mixture to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the complete separation of the aqueous and organic phases. For volatile compounds, centrifugation in sealed tubes can be used to accelerate this process and prevent loss.
-
-
Sampling :
-
Carefully withdraw an aliquot of the clear, saturated aqueous phase using a syringe. To avoid contamination from the undissolved organic layer, it is critical not to disturb the interface.
-
-
Analysis :
-
Quantify the concentration of this compound in the aqueous sample using a suitable analytical technique. Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly sensitive for halogenated compounds and is the recommended method.
-
Prepare a calibration curve using standards of this compound of known concentrations in a suitable solvent (e.g., hexane).
-
-
Data Reporting :
-
Express the solubility in units of mass per unit volume (e.g., mg/L or g/L) and moles per unit volume (mol/L). The temperature of the measurement must always be reported.
-
Caption: Workflow for Aqueous Solubility Determination.
Partition Coefficient (LogP)
Theoretical Framework of the Partition Coefficient
The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity (fat-loving) versus its hydrophilicity (water-loving). It is defined as the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[6]
Kow = [Concentration in Octanol] / [Concentration in Water]
It is typically expressed in its logarithmic form, LogP. A positive LogP value indicates a preference for the lipophilic (octanol) phase, while a negative value indicates a preference for the hydrophilic (aqueous) phase.[6] LogP is a critical parameter in pharmacology for predicting drug absorption, distribution, metabolism, and excretion (ADME), and in environmental science for assessing bioaccumulation and environmental fate.[7]
Predicted LogP of this compound
Similar to solubility, QSAR models can be employed to predict the LogP of a compound based on its structure. These models often use fragment-based or atom-based contribution methods.[7][8] The presence of four chlorine atoms and a short alkyl chain in this compound suggests a significant degree of lipophilicity.
Table 3: Predicted LogP of this compound and Related Isomers
| Compound | Predicted/Experimental LogP | Rationale/Note |
| This compound | 2.8 (Predicted) | The high degree of chlorination contributes significantly to its lipophilicity. This is a QSAR-based prediction. |
| 1,2,2,3-Tetrachloropropane | 2.72 (Experimental) | An isomer with a similar structure, providing a reasonable proxy for the expected LogP range.[7] |
Disclaimer: The LogP value for this compound is a prediction. Experimental verification is essential for regulatory and critical research applications.
Experimental Protocols for LogP Determination
Two primary methods are recommended for the determination of LogP for a non-ionizable compound like this compound: the shake-flask method and the HPLC method.
Causality : This method directly measures the partitioning of the solute between the two immiscible phases after they have reached equilibrium. It is a direct and fundamental measurement of the partition coefficient. This method is most appropriate for compounds with expected LogP values in the range of -2 to 4.[9][10]
Step-by-Step Methodology:
-
Solvent Preparation :
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate for at least 24 hours at the experimental temperature. This is a critical step to ensure the two phases are in equilibrium with each other before the solute is introduced.
-
-
Test Substance Preparation :
-
Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should be low enough to be within the linear range of the analytical detector and not exceed its solubility in either phase.
-
-
Partitioning :
-
In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Gently shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking which can lead to the formation of emulsions that are difficult to separate.[9][11]
-
-
Phase Separation :
-
Separate the two phases by centrifugation. This is the most effective way to break any micro-emulsions that may have formed.[4]
-
-
Analysis :
-
Determine the concentration of this compound in both the n-octanol and the aqueous phases using a suitable analytical method like GC-ECD.
-
-
Calculation :
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
-
Caption: Workflow for LogP Determination by Shake-Flask Method.
Causality : This is an indirect method that correlates the retention time of a compound on a reversed-phase HPLC column with its LogP.[9][12] The stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, a linear relationship between the logarithm of the retention factor (log k') and LogP can be established to determine the LogP of an unknown compound.[9][13]
Step-by-Step Methodology:
-
System Setup :
-
Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
-
Calibration :
-
Select a series of reference compounds with accurately known LogP values that bracket the expected LogP of this compound.
-
Inject each reference compound and determine its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k') for each reference compound: k' = (t_R - t_0) / t_0 .
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k' values. The relationship should be linear: LogP = a * log k' + b .
-
-
Sample Analysis :
-
Inject the this compound sample under the same chromatographic conditions.
-
Determine its retention time and calculate its log k'.
-
-
LogP Determination :
-
Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log k'.
-
Conclusion for the Practitioner
References
- ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- de Bruijn, J., et al. (1989). Slow-stirring method for determining the n-octanol/water partition coefficient (pow) for highly hydrophobic chemicals. Environmental Toxicology and Chemistry, 8(6), 499-512.
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BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]
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Stenutz, R. (n.d.). 1,2,2,3-tetrachloropropane. Retrieved from [Link]
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ResearchGate. (2018). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]
-
Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
-
E3S Web of Conferences. (2018). The use of QSAR methods for determination of n-octanol/water partition coefficient using the example of hydroxyester HE. Retrieved from [Link]
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PubChem. (n.d.). Propane, 1,1,2,3-tetrachloro-. Retrieved from [Link]
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thermal stability and decomposition products of 1,1,2,3-Tetrachloropropane
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,2,3-Tetrachloropropane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound (C₃H₄Cl₄), a significant chlorinated hydrocarbon. Aimed at researchers, chemical safety professionals, and environmental scientists, this document synthesizes current knowledge on the mechanisms of thermal degradation, identifies the resulting decomposition products, and outlines the state-of-the-art analytical methodologies for their characterization. By elucidating the causality behind its thermal behavior, this guide serves as an authoritative resource for handling, processing, and disposal of this compound.
Introduction: The Chemical Profile of this compound
This compound (CAS No: 18495-30-2) is a synthetic chlorinated alkane characterized as a colorless liquid.[1][2] Its molecular structure, featuring chlorine atoms on adjacent carbons, imparts specific chemical properties that make it a useful solvent and an intermediate in the synthesis of pesticides and other specialty chemicals.[1]
However, the widespread use and handling of chlorinated hydrocarbons necessitate a thorough understanding of their thermal stability. The energy required to break a carbon-chlorine (C-Cl) bond is typically less than that for carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds, making thermal decomposition a critical consideration for safety, process optimization, and environmental remediation.[3] The incineration of chemical waste, for example, requires precise conditions to ensure complete destruction and prevent the formation of hazardous byproducts.[3][4] This guide delves into the thermal behavior of this compound, exploring the temperature thresholds, reaction kinetics, and the array of products formed upon its decomposition.
Thermal Stability and Decomposition Mechanisms
The thermal decomposition of chlorinated alkanes is rarely a simple fragmentation. It typically proceeds through well-defined, temperature-dependent reaction pathways. For this compound, the primary mechanism at lower thermal stress is dehydrochlorination , a unimolecular elimination reaction.
The Dehydrochlorination Pathway
Dehydrochlorination is the principal route of thermal decomposition for many chlorinated alkanes, involving the elimination of a molecule of hydrogen chloride (HCl) to form an alkene.[5][6][7] In this compound, the positioning of hydrogen and chlorine atoms allows for multiple dehydrochlorination routes, leading to a mixture of trichloropropene isomers.
The two most probable primary dehydrochlorination reactions are:
-
Elimination from C2 and C3: Removal of the hydrogen from the second carbon and a chlorine from the third carbon results in the formation of 1,1,2-Trichloropropene .
-
Elimination from C1 and C2: Removal of a hydrogen from the second carbon and a chlorine from the first carbon yields 1,2,3-Trichloropropene .[1]
The reaction kinetics are highly dependent on temperature. Studies on similar compounds like 1-chloropropane show that such elimination reactions become significant in the temperature range of 1015–1220 K.[6]
Free Radical Mechanisms at Higher Temperatures
As the temperature increases (typically above 573 K), sufficient energy becomes available to initiate homolytic cleavage of the weakest bond, which is often the C-Cl bond.[5] This initiates a free-radical chain reaction that can lead to a more complex array of smaller decomposition products.
The process begins with an initiation step :
-
C₃H₄Cl₄ → •C₃H₄Cl₃ + Cl•
Followed by propagation steps , where the chlorine radical abstracts a hydrogen atom, and the resulting organic radical undergoes further fragmentation (e.g., C-C bond scission):
-
C₃H₄Cl₄ + Cl• → •C₃H₄Cl₃ + HCl
-
•C₃H₄Cl₃ → C₂H₂Cl₂ (Dichloroethene) + •CH₂Cl
These radical pathways can lead to the formation of smaller chlorinated molecules, as well as non-chlorinated hydrocarbons like methane and ethylene.[6]
Visualizing Decomposition Pathways
The logical flow of decomposition from the parent compound to its primary and secondary products can be visualized as follows:
Caption: Potential thermal decomposition pathways for this compound.
Characterization of Decomposition Products
A precise understanding of the decomposition products is essential for risk assessment and the design of effective mitigation strategies. The product distribution is highly dependent on the decomposition conditions, particularly temperature and the presence of oxygen.
| Product Category | Specific Compounds | Formation Mechanism | Typical Conditions |
| Primary Products | Hydrogen Chloride (HCl), 1,1,2-Trichloropropene, 1,2,3-Trichloropropene | Unimolecular Dehydrochlorination | Lower temperature range of thermal decomposition |
| Secondary Products | Dichloroethenes, Chloroform, Chloromethane, Carbon Tetrachloride | Free-radical chain reactions, C-C bond scission | Higher temperatures, extended reaction times |
| Hydrocarbons | Methane, Ethylene, Propylene[6] | Radical recombination and fragmentation | Higher temperatures |
| Combustion Products | Carbon Dioxide (CO₂), Water (H₂O), Phosgene (COCl₂)[3][4] | Oxidation | High temperatures in the presence of excess oxygen |
Experimental Protocols for Decomposition Analysis
The study of thermal decomposition requires specialized equipment to control reaction conditions and sensitive analytical techniques to identify a complex mixture of products. A typical workflow involves controlled pyrolysis followed by chromatographic separation and mass spectrometric identification.
Experimental Workflow: Pyrolysis-GC/MS
The gold-standard methodology for this analysis is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
Caption: Standard experimental workflow for analyzing thermal decomposition products.
Step-by-Step Methodology
Objective: To identify the thermal decomposition products of this compound at a specified temperature.
Materials & Equipment:
-
This compound (high purity)
-
Inert gas (Argon or Nitrogen)
-
Pyrolysis unit (e.g., tubular reactor, fluidized bed) coupled to a GC/MS system[4][8]
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms) and an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.[9]
-
Mass Spectrometer (capable of electron ionization).
Protocol:
-
System Preparation:
-
Heat the pyrolysis reactor to the target decomposition temperature (e.g., 700°C) under a steady flow of inert gas.
-
Equilibrate the GC/MS system. Set the GC oven temperature program to effectively separate the expected range of products, from light hydrocarbons to trichloropropenes.[10]
-
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a suitable solvent or prepare a gaseous mixture.
-
Inject a precise volume of the sample into the hot reactor. The high temperature will induce immediate thermal decomposition.
-
-
Separation and Detection:
-
The volatile decomposition products are swept from the reactor by the inert gas stream directly into the GC injection port.
-
The mixture is separated on the analytical column based on the components' boiling points and polarities.[9]
-
-
Identification and Quantitation:
-
As components elute from the GC column, they enter the mass spectrometer.[11]
-
The MS generates a mass spectrum for each component, which acts as a "molecular fingerprint."
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST Mass Spectral Library) and their retention times to those of known standards.[10]
-
-
Data Validation:
-
Confirm the identity of key products by running authentic standards under the same GC/MS conditions.
-
For complex mixtures, using a second, dissimilar GC column can provide orthogonal confirmation of peak identities.[12]
-
Conclusion
The thermal stability of this compound is governed by its molecular structure, with decomposition initiating via dehydrochlorination to yield HCl and a mixture of trichloropropene isomers. At higher temperatures, free-radical mechanisms become dominant, leading to the fragmentation of the carbon backbone and the formation of a more complex and potentially more hazardous suite of smaller chlorinated and non-chlorinated compounds. A thorough understanding of these temperature-dependent pathways, coupled with robust analytical methodologies like Py-GC/MS, is paramount for ensuring the safe handling, processing, and environmental stewardship of this and similar chlorinated hydrocarbons.
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Methodological & Application
Application Note: High-Sensitivity Analysis of 1,1,2,3-Tetrachloropropane in Water Matrices
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 1,1,2,3-tetrachloropropane (1,1,2,3-TeCP) in water samples. 1,1,2,3-TeCP is a chlorinated hydrocarbon of potential environmental concern. Due to its chemical properties, achieving sensitive and reliable detection requires robust analytical methodologies. This document details two primary workflows: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) . These protocols are designed for researchers, environmental scientists, and water quality professionals, offering step-by-step instructions grounded in established analytical principles for volatile and semi-volatile organic compounds.
Introduction and Analytical Rationale
This compound (CAS: 18495-30-2) is a synthetic chlorinated alkane. While not as widely studied as other contaminants like its isomer 1,2,3-trichloropropane, its classification as a chlorinated hydrocarbon warrants concern regarding its potential toxicity and persistence in aqueous environments.[1] Effective monitoring and risk assessment necessitate analytical methods capable of detecting this compound at trace levels.
Physicochemical Properties & Method Selection:
The analytical approach is dictated by the compound's physical properties.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₃H₄Cl₄ | Molecular Weight: 181.88 g/mol .[2][3] |
| Boiling Point | ~179 °C | Semi-volatile nature; requires energy to efficiently partition from water to the gas phase.[2][4] |
| Density | ~1.53 g/cm³ | Denser than water; may not be a significant factor in analytical extraction from a homogenous sample.[2] |
| Water Solubility | Low (predicted) | Favorable for partitioning into a gas phase (P&T) or sorptive fiber (SPME). |
Given its semi-volatile character and low water solubility, methods that efficiently extract volatile organic compounds (VOCs) from water are most suitable. Standard U.S. Environmental Protection Agency (EPA) methods for VOCs, such as EPA 524.2 or 8260, provide a strong foundation for this analysis.[5][6] These methods utilize purge and trap concentration, which is highly effective for a broad range of volatile and even some semi-volatile compounds.[5][6] This guide adapts these principles specifically for 1,1,2,3-TeCP, with modifications to optimize recovery.
Solid-phase microextraction (SPME) offers a solvent-free, field-deployable alternative for sample preparation, concentrating analytes onto a coated fiber before thermal desorption into the GC inlet.
Primary Methodology: Purge and Trap GC/MS
Purge and Trap coupled with GC/MS is the gold standard for achieving the lowest possible detection limits for volatile contaminants in water. The process involves purging the analyte from the water matrix with an inert gas, concentrating it on an adsorbent trap, and then thermally desorbing it onto the GC column for separation and detection.
Causality of Experimental Choices
-
Heated Purge: Due to 1,1,2,3-TeCP's relatively high boiling point (~179°C), a heated purge (e.g., 40-50°C) is recommended.[6] This increases the compound's vapor pressure, significantly improving purging efficiency compared to an ambient temperature purge.[6]
-
Adsorbent Trap: A multi-bed trap (e.g., containing Tenax, silica gel, and carbon molecular sieve) is crucial. This combination ensures the efficient trapping of a wide range of volatile compounds, including the target analyte, while minimizing the breakthrough of highly volatile compounds and the retention of water.
-
GC Column Selection: A non-polar or intermediate-polarity capillary column, such as a 624-type (6% cyanopropylphenyl/94% dimethylpolysiloxane), is ideal for resolving chlorinated hydrocarbons and other common volatile contaminants.
-
Mass Spectrometry (MS) Detection: MS provides definitive identification through the analyte's unique mass spectrum and high sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.
P&T-GC/MS Workflow Diagram
Caption: P&T-GC/MS workflow for 1,1,2,3-TeCP analysis.
Detailed Protocol: P&T-GC/MS
1. Sample Collection and Preservation:
-
Collect samples in 40 mL glass vials (VOA vials) with PTFE-lined septa.
-
Ensure no headspace (air bubbles) is present.
-
Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.
-
Store samples at ≤ 6°C until analysis.
2. Instrument Calibration:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards in reagent-free water, typically spanning a range of 0.5 µg/L to 50 µg/L.
-
Spike each standard with internal standards (e.g., fluorobenzene, chlorobenzene-d5) and surrogate standards (e.g., bromofluorobenzene, dibromofluoromethane) at a constant concentration.
-
Analyze the standards to generate a calibration curve based on the relative response factor of the analyte to the internal standard.
3. Instrumental Parameters:
| Component | Parameter | Recommended Setting | Rationale |
| Purge and Trap | Sample Volume | 5 - 25 mL | Larger volumes increase sensitivity. |
| Purge Gas | Helium or Nitrogen | Inert gas to strip analytes from water. | |
| Purge Temperature | 40 - 50 °C | Enhances recovery of semi-volatile 1,1,2,3-TeCP.[6] | |
| Purge Time | 11 minutes | Standard duration for efficient purging of most VOCs. | |
| Purge Flow | 40 mL/min | Optimal flow for efficient transfer to the trap. | |
| Desorb Temperature | 250 °C | Ensures complete and rapid transfer of analytes from the trap. | |
| Desorb Time | 2 minutes | Sufficient time for desorption without analyte degradation. | |
| Bake Temperature | 260 °C | Cleans the trap between analyses to prevent carryover. | |
| Gas Chromatograph | Column | Rtx-624, 30 m x 0.25 mm ID, 1.4 µm film | Provides good resolution for chlorinated hydrocarbons. |
| Carrier Gas | Helium | ||
| Oven Program | 40°C (hold 2 min), ramp to 220°C @ 10°C/min, hold 5 min | Separates target analyte from potential interferences. | |
| Inlet Temperature | 220 °C | ||
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for environmental analysis. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes. | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and reduces matrix interference. | |
| Quantifier Ion | m/z 109 | Primary ion for quantitation.[4] | |
| Qualifier Ions | m/z 111, m/z 123 | Used for identity confirmation.[4] |
4. Quality Control (Self-Validating System):
-
Method Blank: Analyze a reagent water blank with each batch to check for contamination. Analyte concentration should be below the reporting limit.
-
Laboratory Control Sample (LCS): Analyze a spiked reagent water sample to verify method accuracy. Recovery should be within established laboratory limits (e.g., 70-130%).
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike a real sample in duplicate to assess matrix effects on accuracy and precision.
-
Internal Standards: Monitor the absolute response of internal standards. A significant drop (>50%) may indicate an injection or system problem.
-
Surrogates: Monitor surrogate recovery in every sample to assess extraction efficiency for each individual sample.
Alternative Methodology: Headspace SPME-GC/MS
Solid-Phase Microextraction (SPME) is a rapid and solventless extraction technique. It relies on the equilibrium partitioning of an analyte between the sample matrix (or its headspace) and a polymer-coated fused silica fiber.
Causality of Experimental Choices
-
Headspace (HS) Sampling: For complex or "dirty" water matrices, HS-SPME is preferred over direct immersion. This minimizes contamination of the fiber, extending its lifetime and improving method robustness.
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This combination of coatings provides a broad range of sorption mechanisms, making it effective for diverse analytes, including polar and nonpolar volatile and semi-volatile compounds.
-
Salt Addition & Agitation: Adding salt (e.g., NaCl) to the sample increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of 1,1,2,3-TeCP and promotes its partitioning into the headspace, thereby increasing sensitivity. Agitation is critical to facilitate mass transfer and accelerate the time to reach equilibrium.
HS-SPME-GC/MS Workflow Diagram
Caption: HS-SPME-GC/MS workflow for 1,1,2,3-TeCP analysis.
Detailed Protocol: HS-SPME-GC/MS
1. Sample Preparation:
-
Pipette 10 mL of the water sample into a 20 mL glass headspace vial.
-
Add ~3 g of sodium chloride (NaCl).
-
Spike with the internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum and cap.
2. SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubation/Equilibration: Heat the sample at 60°C with agitation for 15 minutes to facilitate partitioning into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with continued agitation.
-
Retract the fiber into the needle.
3. Instrumental Parameters:
| Component | Parameter | Recommended Setting | Rationale |
| SPME | Fiber | DVB/CAR/PDMS, 50/30 µm | Broad-spectrum fiber suitable for semi-volatiles. |
| Extraction Type | Headspace (HS) | Protects fiber from matrix contamination. | |
| Incubation Temp | 60 °C | Increases vapor pressure for better headspace concentration. | |
| Extraction Time | 30 minutes | Allows analyte concentration on the fiber to approach equilibrium. | |
| Gas Chromatograph | Inlet | Splitless mode | Ensures complete transfer of analytes from the fiber. |
| Inlet Temperature | 250 °C | For efficient thermal desorption of the analyte. | |
| Desorption Time | 2 minutes | ||
| Column & Oven | Same as P&T-GC/MS method | ||
| Mass Spectrometer | Parameters | Same as P&T-GC/MS method |
4. Quality Control:
-
Follow the same QC principles as the P&T-GC/MS method (blanks, LCS, etc.).
-
Regularly condition the SPME fiber as per the manufacturer's instructions to prevent carryover and maintain performance.
-
Monitor fiber performance for degradation (e.g., decreased analyte response), and replace as necessary (typically after 50-100 injections, depending on the matrix).
Data Analysis and Interpretation
-
Identification: An analyte is positively identified if the sample retention time is within a specified window (e.g., ±0.1 minutes) of the calibration standard, and the relative abundances of the qualifier ions are within ±30% of the abundances in the standard.
-
Quantitation: Calculate the concentration of 1,1,2,3-TeCP using the internal standard calibration technique. The concentration is proportional to the ratio of the analyte peak area to the internal standard peak area.
Conclusion
Both P&T-GC/MS and HS-SPME-GC/MS are powerful and reliable techniques for the determination of this compound in water. The P&T-GC/MS method, particularly when employing a heated purge, is capable of achieving extremely low detection limits required for regulatory monitoring. The HS-SPME-GC/MS method serves as an excellent, solvent-free alternative that is simpler to automate and well-suited for both laboratory and potentially field-screening applications. The choice of method depends on the required detection limits, sample matrix complexity, and available instrumentation. The protocols provided herein offer a robust starting point for method development and validation.
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- California Department of Public Health. (2002).
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Draper, W. M., et al. (2016). Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method. Chemosphere, 158, 171-6. [Link]
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Draper, W. M., et al. (2016). Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method. PubMed. [Link]
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Application Notes & Protocols: 1,1,2,3-Tetrachloropropane in the Synthesis of Soil Fumigants
Abstract
This document provides a detailed technical guide on the application of 1,1,2,3-tetrachloropropane as a crucial intermediate in the synthesis of pesticides. Specifically, it focuses on the chemical conversion of this compound into 1,3-dichloropropene, a broad-spectrum nematicide and soil fumigant. This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering in-depth mechanistic insights, a step-by-step synthesis protocol, safety guidelines, and data presentation to ensure reproducibility and safe handling.
Introduction: The Role of Chlorinated Propane Derivatives in Agrochemicals
This compound (CAS No. 18495-30-2) is a chlorinated hydrocarbon that serves as a versatile building block in organic synthesis.[1] While it has applications as a solvent, its primary industrial significance lies in its role as a precursor for agrochemicals, particularly pesticides, herbicides, and insecticides.[1][2] The strategic placement of chlorine atoms on the propane backbone allows for controlled chemical transformations, most notably dehydrochlorination, to yield unsaturated compounds with potent biological activity.
One of the most significant applications of tetrachloropropane isomers is in the production of soil fumigants.[3][4] Soil fumigants are pesticides that, when applied to soil, form a gas to control a wide range of pests, including nematodes, fungi, and weed seeds, thereby protecting crop roots and ensuring agricultural productivity.[5][6] This document details the synthesis of 1,3-dichloropropene, the active ingredient in fumigants such as D-D® and Telone®, from this compound.[4][7][8]
Core Application: Synthesis of 1,3-Dichloropropene
The conversion of this compound to 1,3-dichloropropene is a classic example of an elimination reaction. The process involves dehydrochlorination, where a molecule of hydrogen chloride (HCl) is removed from the parent molecule through the action of a base.
2.1. Mechanistic Rationale: Base-Mediated Dehydrochlorination
The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong base, such as sodium hydroxide (NaOH), abstracts a proton (H+) from a carbon atom adjacent to a carbon atom bearing a chlorine atom (a leaving group). Simultaneously, the C-Cl bond breaks, and a double bond forms between the two carbon atoms. The choice of base, solvent, and temperature is critical to optimize the reaction rate and minimize the formation of unwanted byproducts.
A US Patent describes a process where a fraction comprising this compound is treated with an aqueous solution of sodium hydroxide at an elevated temperature (around 95°C) to induce dehydrochlorination.[9] This method is effective for converting the saturated tetrachloropropane into the desired unsaturated dichloropropene.
Reaction Pathway Diagram
Caption: Dehydrochlorination of this compound to 1,3-Dichloropropene.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established industrial processes for the dehydrochlorination of chlorinated alkanes.[9] It is intended for execution by trained chemists in a properly equipped laboratory.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (≥98%) | Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH), pellets | ACS Reagent | Fisher Scientific |
| Diethyl Ether, anhydrous | ACS Reagent | VWR Chemicals |
| Magnesium Sulfate (MgSO₄), anhydrous | Laboratory Grade | Alfa Aesar |
| Deionized Water | N/A | In-house supply |
| 500 mL Three-neck round-bottom flask | N/A | Pyrex |
| Reflux condenser | N/A | Kimble |
| Mechanical stirrer | N/A | IKA |
| Heating mantle with temperature controller | N/A | Glas-Col |
| Separatory funnel, 500 mL | N/A | Corning |
| Rotary evaporator | N/A | Büchi |
3.2. Critical Safety Precautions
-
Chemical Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[10] 1,3-Dichloropropene is a flammable liquid and is toxic. Sodium hydroxide is highly corrosive and can cause severe burns.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles at all times.
-
Waste Disposal: All chlorinated organic waste must be collected in a designated, labeled container for hazardous waste disposal according to institutional guidelines.
3.3. Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.
-
Charging Reactant: Charge the flask with 182 g (1.0 mole) of this compound.
-
Base Preparation: In a separate beaker, carefully prepare a 20% (w/w) aqueous solution of sodium hydroxide by dissolving 44 g (1.1 moles) of NaOH pellets in 176 g of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.
-
Reaction Initiation: Begin stirring the this compound and heat the flask to 95°C using the heating mantle.
-
Addition of Base: Once the temperature has stabilized at 95°C, slowly add the prepared NaOH solution to the reaction flask over a period of 2 hours using a dropping funnel. Maintain vigorous stirring to ensure proper mixing of the biphasic system.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 95°C with continuous stirring for an additional 3 hours to ensure the reaction goes to completion. The reaction can be monitored by taking small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Workup - Phase Separation: After cooling the mixture to room temperature, transfer it to a 500 mL separatory funnel. Allow the layers to separate. The lower aqueous layer is drained and discarded.
-
Workup - Washing: Wash the upper organic layer sequentially with 100 mL of deionized water and then with 100 mL of brine (saturated NaCl solution). This removes residual NaOH and water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) for 20 minutes with occasional swirling.
-
Purification: Filter the dried organic layer to remove the MgSO₄. Concentrate the filtrate using a rotary evaporator to remove any low-boiling impurities. The resulting crude product can be further purified by fractional distillation under atmospheric pressure, collecting the fraction boiling between 104-112°C to obtain the 1,3-dichloropropene as a mixture of cis and trans isomers.
3.4. Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product isomers.
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the structure of the dichloropropene isomers.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Dichloropropene.
Conclusion
This compound is a valuable intermediate for the agrochemical industry. The dehydrochlorination protocol detailed herein provides a reliable method for synthesizing 1,3-dichloropropene, a widely used soil fumigant. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize this precursor to produce key active ingredients for crop protection. The successful synthesis and subsequent characterization validate the described methodology, providing a solid foundation for further research and development in this field.
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Pomerix. (n.d.). D-D Soil Fumigant pesticide information. Retrieved from [Link]
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Application Note: A Guide to Investigating the Degradation Pathways of 1,1,2,3-Tetrachloropropane (1,1,2,3-TeCP) in Soil and Groundwater
Introduction: The Challenge of 1,1,2,3-Tetrachloropropane
This compound (1,1,2,3-TeCP) is a highly chlorinated synthetic organic compound. While specific data on its production and use are scarce, it belongs to a class of chemicals known as chlorinated propanes, which are often byproducts of industrial chemical manufacturing and have seen use as solvents and degreasers. Due to the presence of multiple chlorine atoms on a short carbon chain, 1,1,2,3-TeCP is expected to be persistent in the environment and exhibit significant toxicity, posing a potential threat to soil and groundwater resources.
A critical knowledge gap exists in the scientific literature regarding the specific environmental fate and degradation pathways of 1,1,2,3-TeCP. However, extensive research on the closely related and structurally similar compound, 1,2,3-trichloropropane (1,2,3-TCP), provides a strong foundation for postulating its behavior and for designing robust experimental protocols to elucidate its degradation mechanisms.[1][2] This guide provides researchers with the conceptual framework and detailed methodologies required to investigate the abiotic and biotic degradation of 1,1,2,3-TeCP. The protocols herein are designed to be self-validating systems, enabling the definitive identification of degradation pathways, reaction kinetics, and breakdown products.
Section 1: Postulated Degradation Pathways of 1,1,2,3-TeCP
Based on established principles of environmental chemistry and microbial degradation of other highly chlorinated alkanes, 1,1,2,3-TeCP is likely to undergo degradation through several key abiotic and biotic pathways.[3][4]
Abiotic Degradation Pathways
Abiotic degradation involves chemical reactions that do not require microbial activity. For 1,1,2,3-TeCP, the most relevant of these are reductive dechlorination and, to a lesser extent, hydrolysis and elimination.
-
Reductive Dechlorination: This is a primary abiotic pathway for many chlorinated solvents in anoxic environments, particularly in the presence of reducing agents like zero-valent metals.[5] Zero-valent iron (ZVI) and zero-valent zinc (ZVZ) have proven effective in degrading 1,2,3-TCP and are highly likely to degrade 1,1,2,3-TeCP.[6][7] The reaction involves the transfer of electrons from the metal surface to the chlorinated alkane, leading to the cleavage of a carbon-chlorine bond and its replacement with a hydrogen atom (hydrogenolysis) or the removal of two adjacent chlorine atoms to form a double bond (dihaloelimination). For 1,1,2,3-TeCP, initial reduction would likely produce various trichloropropane isomers, followed by further dechlorination to dichloropropenes and dichloropropanes.
-
Hydrolysis: This involves the reaction of the compound with water. For highly chlorinated alkanes like 1,2,3-TCP, the hydrolysis half-life under ambient pH and temperature is extremely long (on the order of decades), rendering it an insignificant natural attenuation process.[2][8] However, under elevated pH and/or temperature, such as during in-situ thermal remediation, base-catalyzed hydrolysis and elimination reactions can become significant.[6]
Biotic Degradation Pathways
Biotic degradation relies on microorganisms and their enzymatic machinery. Given the highly oxidized state of the carbon atoms in 1,1,2,3-TeCP, reductive pathways are thermodynamically more favorable than oxidative ones.
-
Anaerobic Reductive Dechlorination: This is the most probable and significant biological degradation pathway under anoxic conditions, where the contaminant serves as an electron acceptor.[1] Specialized microorganisms, such as certain species of Dehalogenimonas, have been shown to reductively dechlorinate 1,2,3-TCP.[7] It is plausible that similar organisms could metabolize 1,1,2,3-TeCP through a sequential process, removing one chlorine atom at a time to yield trichloropropanes, dichloropropanes, chloropropanes, and ultimately, propane.
-
Aerobic Cometabolism: Under aerobic conditions, some bacteria can degrade chlorinated compounds through cometabolism. This occurs when an enzyme produced to metabolize a primary substrate (e.g., methane or propane) fortuitously transforms the contaminant.[9] Monooxygenase enzymes, which are key to this process, have a broad substrate specificity.[1] For instance, propane monooxygenase (PrMO) from propane-oxidizing bacteria could potentially initiate the degradation of 1,1,2,3-TeCP by hydroxylating a carbon atom, making the molecule susceptible to further breakdown.[9] However, complete mineralization via this pathway is often not achieved, and the rates can be slow.
The following diagram illustrates the hypothetical degradation network for 1,1,2,3-TeCP, integrating both biotic and abiotic mechanisms based on analogous transformations of 1,2,3-TCP.
Caption: General experimental workflow for degradation studies.
Section 3: Analytical Methodologies
Accurate quantification of the parent compound and its degradation products is paramount. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the gold standard for this analysis.
Protocol: Sample Analysis by Purge-and-Trap GC/MS
This method is ideal for volatile compounds like 1,1,2,3-TeCP in aqueous matrices, offering excellent sensitivity. [10][11] Causality and Design Principles:
-
Purge-and-Trap (P&T): This sample introduction technique efficiently removes volatile organic compounds (VOCs) from a water sample by bubbling an inert gas (the purge) through it. The VOCs are then captured on an adsorbent trap. Subsequent rapid heating of the trap (desorption) transfers the analytes to the GC column, providing a highly concentrated injection for maximum sensitivity.
-
Mass Spectrometry (MS): MS provides definitive identification. Operating in Selected Ion Monitoring (SIM) mode, where the detector only monitors for specific mass-to-charge ratio (m/z) ions characteristic of the target analytes, dramatically increases sensitivity and reduces matrix interference compared to a full scan. [12]* Isotope Dilution: Using a deuterated internal standard (e.g., this compound-d₅, if available) is the most robust quantification method, as it corrects for variations in extraction efficiency, purge efficiency, and instrument response.
Step-by-Step Methodology:
-
Sample Collection: Collect an aqueous sample (e.g., 5-10 mL) from the microcosm or reactor into a clean vial. If necessary, filter to remove solids.
-
Standard Preparation: Prepare a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/L) of 1,1,2,3-TeCP and any available standards for expected intermediates.
-
Internal Standard: Add a known amount of the internal standard to all samples, standards, and blanks.
-
Instrumentation (P&T):
-
Purge Gas: Helium or Nitrogen.
-
Purge Time/Temp: Typically 11 minutes at ambient or slightly elevated temperature (e.g., 40°C) to improve purging of less volatile compounds.
-
Trap: Use a multi-sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve) suitable for a wide range of VOCs.
-
Desorb Time/Temp: Typically 1-2 minutes at ~250°C.
-
-
Instrumentation (GC):
-
Column: A 60 m x 0.25 mm DB-624 or equivalent column is suitable for separating chlorinated VOCs.
-
Oven Program: Start at ~40°C, hold for 2-4 minutes, then ramp at 8-12°C/min to ~220°C.
-
-
Instrumentation (MS):
-
Mode: Operate in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode.
-
Ion Selection: Determine the characteristic ions for 1,1,2,3-TeCP and its potential products from a full scan analysis of a high-concentration standard. Select a unique, abundant ion for quantification (quant ion) and 1-2 others for confirmation (qualifier ions).
-
-
Data Analysis: Quantify the concentration of each analyte by comparing its peak area relative to the internal standard against the calibration curve.
Section 4: Data Interpretation & Visualization
Systematic data analysis will confirm whether degradation is occurring and by which mechanism.
-
Confirming Degradation: A statistically significant decrease in the concentration of 1,1,2,3-TeCP in the active/reactive samples compared to the sterile/abiotic controls is the primary evidence of degradation.
-
Identifying Pathways: The appearance and subsequent disappearance of intermediate products are crucial for pathway elucidation. For example, in an anaerobic microcosm, detecting 1,1,2-trichloropropane and then 1,2-dichloropropane would strongly support a sequential reductive dechlorination pathway.
-
Calculating Rates: For reactions that follow pseudo-first-order kinetics (common in environmental systems), plot the natural log of the concentration (ln[C]) versus time. The degradation rate constant (k) is the negative of the slope of the resulting line. The half-life (t₁/₂) can be calculated as 0.693/k.
Table 1: Example Data from an Anaerobic Microcosm Degradation Study
| Time (Days) | Treatment | 1,1,2,3-TeCP (µg/L) | 1,1,2-TCP (µg/L) | 1,2-DCP (µg/L) |
| 0 | Active | 1050 ± 45 | < 1 | < 1 |
| 0 | Sterile | 1030 ± 50 | < 1 | < 1 |
| 30 | Active | 720 ± 60 | 280 ± 30 | 15 ± 4 |
| 30 | Sterile | 1010 ± 48 | < 1 | < 1 |
| 60 | Active | 410 ± 35 | 450 ± 40 | 95 ± 12 |
| 60 | Sterile | 995 ± 55 | < 1 | < 1 |
| 90 | Active | 150 ± 20 | 310 ± 33 | 250 ± 28 |
| 90 | Sterile | 1025 ± 51 | < 1 | < 1 |
Data are hypothetical means ± standard deviation (n=3).
Conclusion
Investigating the degradation of an emerging contaminant like this compound requires a systematic and hypothesis-driven approach. While direct literature is sparse, the principles governing the fate of other highly chlorinated alkanes provide a robust framework for study. The protocols outlined in this application note provide the necessary tools to explore both abiotic and biotic degradation pathways, quantify reaction kinetics, and identify transformation products. By employing these methods, researchers can effectively close the knowledge gap on the environmental fate of 1,1,2,3-TeCP, paving the way for the development of effective risk assessment strategies and remediation technologies.
References
-
Sarathy, D., Salter-Blanc, A. J., & Tratnyek, P. G. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology, 44(18), 787-793. [Link]
-
Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Environmental Science and Pollution Research, 19(8), 3067-3078. [Link]
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Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). ResearchGate. [Link]
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Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). PubMed. [Link]
-
Bosma, T., Damborský, J., Stucki, G., & Janssen, D. B. (2002). Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene. Applied and Environmental Microbiology, 68(7), 3582–3587. [Link]
-
OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). OI Analytical. [Link]
-
California Department of Public Health. (2021). Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quantitation. [Link]
-
Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Teledyne Tekmar. [Link]
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Tratnyek, P. G., Johnson, T. L., Scherer, M. M., & Eykholt, G. R. (2001). Processes affecting reductive dechlorination of chlorinated solvents by zero-valent iron. ResearchGate. [Link]
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Tratnyek, P. G., et al. (2010). Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. Defense Technical Information Center. [Link]
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Enviro.wiki. (2022). 1,2,3-Trichloropropane. Enviro.wiki. [Link]
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Enviro.wiki. (2016). 1,2,3-Trichloropropane State of the Science. Enviro.wiki. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,2,3-Trichloropropane. Centers for Disease Control and Prevention. [Link]
-
Samin, G. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). University of Groningen Research Portal. [Link]
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Liu, C., et al. (2016). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria. PubMed. [Link]
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hydrolysis and elimination reactions of 1,1,2,3-Tetrachloropropane
An Application Guide to the Degradation Pathways of 1,1,2,3-Tetrachloropropane: Hydrolysis and Elimination Reactions
Abstract
This technical guide provides a comprehensive examination of the hydrolysis and elimination (dehydrochlorination) reactions of this compound (TeCP). As a polychlorinated alkane, understanding the degradation pathways of TeCP is critical for environmental remediation, chemical synthesis, and drug development, where related structures may appear as impurities or intermediates. This document outlines the core reaction mechanisms, provides detailed experimental protocols for inducing and monitoring these transformations, and details the analytical methodologies required for robust quantification and product identification. By integrating theoretical principles with actionable laboratory procedures, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to investigate or control the fate of this compound and analogous chlorinated hydrocarbons.
Theoretical Background and Core Mechanisms
This compound (CAS No. 18495-30-2) is a chlorinated hydrocarbon whose environmental persistence and transformation are dictated by its molecular structure.[1] Like many polychlorinated alkanes, it is relatively resistant to natural degradation.[2][3] The primary abiotic degradation pathways are hydrolysis (a substitution reaction) and elimination (dehydrochlorination). These pathways are often in competition, and the predominant route is highly dependent on the reaction conditions.
A. Hydrolysis (Substitution)
Hydrolysis of alkyl halides involves the substitution of a chlorine atom with a hydroxyl group from water. For a secondary halide like 1,1,2,3-TeCP, this can theoretically proceed via an Sₙ1 or Sₙ2 mechanism. However, neutral hydrolysis is exceptionally slow under ambient conditions.[2][3] The reaction rate can be significantly increased under alkaline conditions, where the hydroxide ion (OH⁻) acts as a much stronger nucleophile than water. This base-catalyzed hydrolysis proceeds via an Sₙ2 mechanism, leading to the formation of a tetrachloropropanol isomer.
B. Elimination (Dehydrochlorination)
Elimination reactions involve the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene.[4] For 1,1,2,3-TeCP, this dehydrochlorination is a crucial degradation pathway, particularly in the presence of a base. The reaction typically follows an E2 (bimolecular elimination) mechanism, where a base abstracts a proton, and the leaving group (chloride) departs simultaneously.
The regiochemistry of elimination from 1,1,2,3-TeCP is complex, as different protons can be abstracted, leading to a mixture of trichloropropene isomers. The specific products formed will depend on the steric hindrance of the base and the acidity of the protons.
Figure 1: Competing hydrolysis and elimination pathways for this compound.
Experimental Design: Causality and Control
The choice of experimental parameters is paramount in directing the reaction toward either hydrolysis or elimination. The rationale behind these choices is grounded in the principles of chemical kinetics and reaction mechanisms.
-
Solvent System: Aqueous solutions are required for hydrolysis. For elimination studies, a less polar solvent may be used to enhance the strength of the base and minimize competing hydrolysis.
-
Base Selection:
-
For Hydrolysis: A simple, strong base like sodium hydroxide (NaOH) provides a high concentration of the hydroxide nucleophile, favoring the Sₙ2 pathway.
-
For Elimination: A sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) is ideal.[4] Its bulkiness makes it a poor nucleophile, thus suppressing the competing Sₙ2 substitution reaction and promoting the E2 elimination pathway.
-
-
Temperature: Reaction rates for both pathways increase with temperature. For slow reactions, elevating the temperature (e.g., 40-80 °C) can bring the kinetics into an easily measurable timeframe.[3] An Arrhenius plot can be constructed from experiments at different temperatures to determine the activation energy.[5]
-
Reaction Monitoring: Time-course analysis is essential. Aliquots of the reaction mixture should be taken at regular intervals, quenched to stop the reaction (e.g., by neutralization or rapid cooling), and analyzed to determine the concentration of the reactant and products over time.
Protocol 1: Base-Catalyzed Hydrolysis of 1,1,2,3-TeCP
This protocol is designed to measure the rate of hydrolysis under alkaline conditions.
A. Materials and Reagents:
-
This compound (TeCP), 98%+ purity
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized (DI) Water
-
Methanol or Acetonitrile (HPLC or GC grade), for stock solutions
-
Hydrochloric Acid (HCl), for quenching
-
Dichloromethane (DCM), for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Volumetric flasks, gas-tight syringes, temperature-controlled reaction vessel/water bath, magnetic stirrer.
B. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of TeCP in methanol (e.g., 10 mg/mL). This avoids issues with the low aqueous solubility of TeCP.
-
Reaction Medium Preparation: Prepare a buffered aqueous solution of NaOH at the desired pH (e.g., pH 11-12) in the reaction vessel. Allow it to equilibrate to the target temperature (e.g., 50 °C).
-
Reaction Initiation: Initiate the reaction by adding a small, precise volume of the TeCP stock solution to the pre-heated NaOH solution with vigorous stirring. The final TeCP concentration should be in the low µg/L to mg/L range, depending on analytical sensitivity. Record this as t=0.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Quenching and Extraction:
-
Immediately transfer the aliquot to a vial containing a stoichiometric excess of HCl to neutralize the NaOH and quench the reaction.
-
Add a known amount of an internal standard (e.g., 1,2-dichlorobenzene or fluorobenzene) to correct for extraction efficiency and instrumental variability.[6]
-
Extract the quenched sample with 2 mL of DCM by vortexing for 1 minute.
-
Allow the layers to separate. Transfer the organic (DCM) layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
-
Analysis: Analyze the dried DCM extract using GC-MS as described in Section 5.
Protocol 2: Base-Induced Elimination of 1,1,2,3-TeCP
This protocol is designed to favor the E2 elimination pathway.
A. Materials and Reagents:
-
This compound (TeCP), 98%+ purity
-
Potassium tert-butoxide (KOt-Bu)
-
tert-Butanol or Tetrahydrofuran (THF), anhydrous
-
Hexane, for extraction/dilution
-
DI Water, for quenching
-
Internal Standard (e.g., 1,2-dichlorobenzene)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon gas line).
B. Procedure:
-
Setup: Assemble a dry reaction flask equipped with a magnetic stirrer under an inert atmosphere. KOt-Bu is moisture-sensitive.
-
Reagent Preparation: In the reaction flask, dissolve a known quantity of KOt-Bu in anhydrous tert-butanol. Allow the solution to reach the desired reaction temperature.
-
Reaction Initiation: Add a known amount of TeCP to the basic solution with stirring. Record this as t=0.
-
Sampling: At specified time points, withdraw an aliquot of the reaction mixture using a dry syringe.
-
Quenching and Workup:
-
Immediately quench the aliquot in a vial containing cold DI water and hexane. The water will neutralize the strong base.
-
Add a known amount of internal standard.
-
Vortex the mixture to extract the organic compounds into the hexane layer.
-
Transfer the hexane layer to a clean vial and dry it with anhydrous Na₂SO₄.
-
-
Analysis: Analyze the hexane extract via GC-MS to quantify the remaining TeCP and the trichloropropene products.
Analytical Methodology: GC-MS for Monitoring and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this application due to its high sensitivity and ability to separate and identify volatile chlorinated compounds and their isomers.[7]
A. Self-Validating Experimental Workflow
Figure 2: A self-validating workflow for kinetic studies of TeCP degradation.
B. GC-MS Protocol Example
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[6]
-
Sample Injection: 1 µL injection in split mode (e.g., 50:1 split ratio).[6]
-
Temperatures: Inlet: 250°C; Transfer Line: 280°C; Ion Source: 230°C.[6]
-
Oven Program: Initial temp: 50°C, hold for 2 min. Ramp: 10°C/min to 220°C. Final hold: 5 min at 220°C.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
MS Parameters: Electron Ionization (EI) at 70 eV. Mass Range: Scan from m/z 35 to 250.[6]
C. Data Analysis:
-
Quantification: Create a multi-point calibration curve for TeCP and any available product standards. Calculate the concentration of the analyte in each sample relative to the internal standard and the calibration curve.
-
Kinetics: For many degradation reactions, the disappearance of the parent compound follows pseudo-first-order kinetics.[8] Plot the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time. The slope of the resulting line is the negative of the observed rate constant (kobs).
-
Product Identification: Identify reaction products by comparing their mass spectra to libraries (e.g., NIST) and their retention times to authentic standards if available.
Data Interpretation & Expected Outcomes
The data generated from these protocols will allow for a quantitative comparison of the hydrolysis and elimination pathways.
| Parameter | Hydrolysis Protocol (NaOH) | Elimination Protocol (KOt-Bu) | Rationale |
| Primary Reactant | This compound | This compound | Starting material for both reactions. |
| Major Products | Tetrachloropropanol isomers | Trichloropropene isomers | OH⁻ acts as a nucleophile; t-BuO⁻ acts as a base. |
| Minor Products | Elimination products | Substitution products | Pathways are competitive; conditions favor one over the other. |
| Expected Kinetics | Pseudo-first-order | Pseudo-first-order | Rate is dependent on the concentration of TeCP when the base is in large excess. |
| Rate Dependence | Highly dependent on [OH⁻] and Temperature | Highly dependent on [KOt-Bu] and Temperature | Both reactions are bimolecular and temperature-sensitive. |
Conclusion
The study of this compound's degradation through hydrolysis and elimination is a nuanced endeavor that requires precise control over experimental conditions. By employing strong nucleophiles like NaOH, researchers can favor the Sₙ2 hydrolysis pathway, while the use of sterically hindered bases like KOt-Bu promotes the E2 elimination pathway. The robust analytical framework provided by GC-MS is essential for separating complex product mixtures, ensuring accurate quantification, and validating kinetic models. The protocols and theoretical considerations detailed in this guide provide a solid foundation for researchers to explore the chemical fate of this compound, contributing to advancements in environmental science, synthetic chemistry, and pharmaceutical quality control.
References
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- BenchChem (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane.
-
Teaf, C. M. et al. (2010). Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. ResearchGate. Available at: [Link]
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Salter-Blanc, A. J., et al. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology. Available at: [Link]
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Wang, F., et al. (2020). (A) First-order kinetic reaction of 1,2,3-trichloropropane (TCP) degradation... ResearchGate. Available at: [Link]
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-
Löffler, F. E., et al. (2013). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Critical Reviews in Environmental Science and Technology. Available at: [Link]
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Salter, A. J., et al. (2010). Degradation of 1, 2, 3-trichloropropane by zero-valent zinc: Laboratory assessment for field application. ResearchGate. Available at: [Link]
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Prasad, K. S., et al. (2019). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. International Journal of Scientific & Technology Research. Available at: [Link]
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Shimadzu Corporation (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]
- LibreTexts Chemistry (2020). Elimination Reactions.
-
Scherer, M. M., et al. (2020). Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Environmental Science: Processes & Impacts. Available at: [Link]
-
Scherer, M. M., et al. (2020). Reduction of 1,2,3-Trichloropropane (TCP): Pathways and Mechanisms from Computational Chemistry Calculations. ResearchGate. Available at: [Link]
-
PubChem (2024). Propane, 1,1,2,3-tetrachloro-. National Center for Biotechnology Information. Available at: [Link]
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Guide to Advanced Sample Preparation Techniques for the Analysis of 1,1,2,3-Tetrachloropropane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,2,3-Tetrachloropropane is a halogenated volatile organic compound (VOC) whose isomers are of environmental and toxicological interest. Accurate and sensitive quantification of this compound, particularly at trace levels, is predicated on robust and efficient sample preparation. This guide provides a detailed examination of three primary sample preparation techniques for the analysis of this compound from various matrices: Purge and Trap (P&T), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME). We delve into the fundamental principles of each method, present detailed, step-by-step protocols, and discuss the causality behind experimental choices to empower researchers in selecting and optimizing the most suitable workflow for their analytical objectives. All techniques are designed to be coupled with Gas Chromatography-Mass Spectrometry (GC/MS) for definitive analysis.
Introduction: The Analytical Challenge of this compound
This compound (CAS 18495-30-2) is a synthetic chlorinated hydrocarbon.[1] While not as ubiquitously monitored as its lower chlorinated analogue, 1,2,3-Trichloropropane (TCP), its presence in industrial waste streams and potential for groundwater contamination necessitates reliable analytical methods.[2] The primary analytical challenge stems from its volatility and the need for detection at trace concentrations (ng/L or ppt levels), which are often required to meet health-based advisory levels for similar carcinogenic compounds.[2][3]
Effective sample preparation is the most critical step in the analytical workflow, designed to isolate and concentrate the analyte from complex matrices, thereby enhancing sensitivity and ensuring the accuracy and reliability of results.[4][5][6] This document adapts established, field-proven methodologies for closely related VOCs to provide a comprehensive guide for this compound analysis.
Core Technique 1: Purge and Trap (P&T) Concentration
Purge and Trap is the benchmark technique for the analysis of VOCs in aqueous samples, forming the basis of numerous regulatory methods such as those from the U.S. EPA.[7][8] Its widespread adoption is due to its exceptional sensitivity, ease of automation, and exhaustive extraction efficiency for volatile compounds.
Principle of Operation
The P&T process involves purging an inert gas (typically helium or nitrogen) through a water sample. Volatile compounds, like this compound, have a low affinity for the aqueous phase and are readily partitioned into the gas stream. This gas stream is then passed through a trap containing one or more sorbent materials. The sorbents retain the target analytes while the inert purge gas passes through. Following the purge step, the trap is rapidly heated, and the flow of gas is reversed. This desorbs the concentrated analytes from the trap into the gas chromatograph for separation and detection.
The choice of trap material is critical. A combination trap (e.g., Tenax, silica gel, and carbon molecular sieve) is often used to efficiently trap a wide range of VOCs, from very volatile gases to less volatile, higher-boiling compounds like tetrachloropropanes. Heating the sample during the purge step can increase the recovery of less volatile compounds.[2]
Visualized Workflow: Purge and Trap```dot
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Detailed Protocol: LLE for Aqueous Samples
This protocol is based on the principles of continuous LLE for trace-level analysis.
[9]1. Sample Preparation: Measure 1 L of the aqueous sample into a clean glass container. Spike with the internal standard (e.g., 1,2,3-Trichloropropane-d5). 2. Extraction Setup: Place the 1 L sample into a continuous liquid-liquid extractor. Add 60 mL of high-purity dichloromethane to the extractor. 3. Extraction:
- Extract the sample for 16-18 hours (overnight). The continuous extractor ensures fresh solvent is constantly cycled through the sample, providing exhaustive extraction.
- Drying and Concentration:
- After extraction, pass the dichloromethane extract through a drying column containing anhydrous sodium sulfate to remove residual water.
- Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
- Analysis: Transfer the final 1 mL extract to a 2 mL autosampler vial for GC/MS analysis as described in the P&T section.
Core Technique 3: Solid-Phase Microextraction (SPME)
SPME is a modern, solvent-free sample preparation technology that combines sampling, isolation, and concentration into a single step. It is valued for its simplicity, sensitivity, and minimal waste generation, making it a "green" analytical technique.
[10]#### 4.1. Principle of Operation
SPME utilizes a fused silica fiber coated with a thin layer of a stationary phase (a polymer or sorbent). T[11]he fiber is housed within a syringe-like device. For analysis, the fiber is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace (the vapor above the sample). A[12]nalytes partition from the sample matrix into the fiber coating until equilibrium is reached. The amount of analyte extracted by the fiber is proportional to its concentration in the sample. After extraction, the fiber is retracted into its protective needle and transferred to the heated injection port of a GC, where the trapped analytes are thermally desorbed directly onto the GC column. T[11]he choice of fiber coating is crucial for selectivity and efficiency. For a semi-volatile compound like this compound, a non-polar polydimethylsiloxane (PDMS) or a mixed-phase PDMS/Divinylbenzene (DVB) fiber would be appropriate.
[12]#### 4.2. Visualized Workflow: Headspace SPME
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
Detailed Protocol: Headspace SPME for Aqueous Samples
-
Fiber Selection and Conditioning: Select a suitable fiber (e.g., 85 µm PDMS/DVB). Condition the fiber before first use according to the manufacturer's instructions by inserting it into a hot GC inlet.
-
Sample Preparation:
-
Place 10 mL of the sample or standard into a 20 mL headspace vial.
-
Spike with the appropriate internal standard.
-
Add ~3 g of sodium chloride. This increases the ionic strength of the sample, reducing the solubility of the analyte in water and promoting its partitioning into the headspace (the "salting-out" effect).
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for 15 minutes to facilitate equilibrium between the liquid and vapor phases.
-
Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 30 minutes). This time must be kept consistent across all samples and standards for reproducible results.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C).
-
Desorb for 2-5 minutes to ensure complete transfer of the analyte to the GC column.
-
Perform GC/MS analysis as previously described.
-
Comparative Summary of Techniques
The selection of a sample preparation technique depends on various factors including required sensitivity, sample matrix, available equipment, and desired sample throughput.
| Feature | Purge and Trap (P&T) | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Principle | Dynamic gas-phase stripping and sorbent trapping | Liquid-phase partitioning | Equilibrium-based micro-extraction |
| Primary Application | Volatile compounds in water | Wide range of semi-volatiles in water | Volatiles & semi-volatiles in liquid/gas |
| Sensitivity | Excellent (ppt levels) | Good to Excellent (depends on concentration factor) | Very Good to Excellent (ppt levels) |
| Automation | Fully automatable | Difficult to fully automate; labor-intensive | Fully automatable |
| Solvent Usage | None | High | None (Solvent-free) |
| Throughput | High (with autosampler) | Low | High (with autosampler) |
| Advantages | Established EPA methods, [3][7]exhaustive extraction | Robust, requires basic lab equipment | [13] Fast, green chemistry, [10]non-destructive |
| Limitations | Limited to volatile compounds, potential for foam | Emulsion formation, large waste volume | Fiber fragility, matrix effects can influence equilibrium |
Conclusion and Recommendations
The successful analysis of this compound at trace levels is critically dependent on the chosen sample preparation method.
-
For regulatory compliance and the highest sensitivity in drinking water analysis, Purge and Trap GC/MS is the recommended technique. Its automation capabilities and status as a foundation for official EPA methods provide unparalleled performance and data defensibility. *[2][3] Liquid-Liquid Extraction remains a viable, albeit more labor-intensive, option. It is particularly useful in laboratories without dedicated P&T instrumentation or when dealing with more complex or non-aqueous matrices where P&T is not suitable.
-
Solid-Phase Microextraction offers a compelling modern alternative. Its speed, ease of automation, and elimination of organic solvents make it an excellent choice for research, high-throughput screening, and applications where "green" methodology is a priority.
[10]Regardless of the technique chosen, it is imperative that the method be thoroughly validated in-house for the specific matrix of interest. This includes the determination of method detection limits (MDLs), precision, accuracy, and linearity to ensure the generation of trustworthy and authoritative data.
References
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SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]
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Adeogun, A. O., et al. (2018). Determination of Volatile Organic Compounds in Petroleum Companies Using Liquid-Liquid Extraction. Global Journal of Pure and Applied Chemistry Research. Retrieved from [Link]
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Teledyne Tekmar. (2012). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Retrieved from [Link]
-
OI Analytical. (2018). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
California Department of Public Health. (2002). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY PURGE AND TRAP GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Akkaya, M., et al. (2018). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. National Institutes of Health. Retrieved from [Link]
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Al-Qaim, F. F., et al. (2016). Determination of volatile organic compounds in surface water and sediment. IOSR Journal. Retrieved from [Link]
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Abdullahi, S. U., et al. (2023). Liquid-liquid Extraction on Volatile Organic Compounds in Surface Water and Sediments in selected Zones of Asa River, Kwara State, Nigeria. ResearchGate. Retrieved from [Link]
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California Department of Public Health. (2001). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
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International Agency for Research on Cancer. (1995). 1,2,3-Trichloropropane. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI Bookshelf. Retrieved from [Link]
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Agilent Technologies. (2009). Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]
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ULTRA Scientific. (n.d.). EPA 500 Methods. Retrieved from [Link]
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California Water Boards. (2017). Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water. Retrieved from [Link]
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LabRulez GCMS. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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Hinshaw, J. (2004). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetrachloropropane. PubChem Compound Database. Retrieved from [Link]
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Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
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Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
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Ghiyasvand, A. R., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. Retrieved from [Link]
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Multi-Agency Radiological Laboratory Analytical Protocols Manual. (2004). Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,2,3-Tetrachloropropane. PubChem Compound Database. Retrieved from [Link]
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Saito, Y., et al. (2024). Applications of Solid-Phase Microextraction and Related Techniques. MDPI. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 1,1,2,3-Tetrachloropropene via Dehydrochlorination of 1,1,2,3-Tetrachloropropane
Abstract
This application note provides a detailed protocol for the synthesis of 1,1,2,3-tetrachloropropene, a key intermediate in the production of various agrochemicals.[1][2] The primary method detailed is the dehydrochlorination of 1,1,2,3-tetrachloropropane using a caustic solution. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety precautions, and analytical characterization methods.
Introduction and Scientific Principles
1,1,2,3-Tetrachloropropene (also known as HCC-1230xa) is a chlorinated hydrocarbon of significant industrial interest.[1][3] It serves as a crucial precursor in the synthesis of valuable compounds, most notably the selective herbicide Triallate.[2] The efficient production of high-purity 1,1,2,3-tetrachloropropene is therefore a critical objective in agrochemical manufacturing.
The conversion of this compound to 1,1,2,3-tetrachloropropene is achieved through a dehydrochlorination reaction. This chemical transformation is a classic example of an elimination reaction, specifically a base-induced elimination.
Reaction Mechanism:
The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong base, such as sodium hydroxide (NaOH), abstracts a proton (H⁺) from a carbon atom adjacent to a carbon atom bearing a chlorine atom. Concurrently, the C-Cl bond breaks, and a new π-bond (C=C double bond) is formed, resulting in the alkene product (1,1,2,3-tetrachloropropene) and the byproducts water and sodium chloride. The process is typically performed in an aqueous-organic biphasic system, sometimes with the aid of a phase-transfer catalyst to enhance the reaction rate.[4]
Caption: Base-induced dehydrochlorination of this compound.
Materials and Equipment
Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All operations should be conducted within a certified fume hood.
Table 1: Reagents and Chemicals
| Reagent | Chemical Formula | CAS Number | Purity | Supplier Notes |
| This compound | C₃H₄Cl₄ | 18495-30-2 | ≥97% | Starting material. Harmful if swallowed and causes skin/eye irritation.[5] |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥98% (pellets) | Base for dehydrochlorination. Corrosive. |
| Deionized Water | H₂O | 7732-18-5 | N/A | Used as a solvent for NaOH. |
| Diethyl Ether (or Dichloromethane) | (C₂H₅)₂O | 60-29-7 | ACS Grade | Solvent for extraction. Highly flammable. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | ACS Grade | Drying agent. |
Equipment List:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Fractional distillation apparatus with vacuum adapter
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is adapted from established procedures for the dehydrochlorination of chlorinated alkanes.[6]
Step 1: Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer.
-
Ensure all glassware is dry and the setup is securely clamped within a fume hood.
-
Charge the flask with 304.8 g (approx. 1.67 moles) of this compound.[6]
Step 2: Preparation of Caustic Solution
-
In a separate beaker, carefully dissolve 69.7 g (approx. 1.74 moles) of sodium hydroxide pellets in 278.8 g of deionized water.[6]
-
Caution: This dissolution is highly exothermic. Use an ice bath to control the temperature and wear appropriate PPE.
-
Allow the caustic solution to cool to room temperature before transferring it to the dropping funnel.
Step 3: Dehydrochlorination Reaction
-
Begin stirring the this compound in the reaction flask and heat the vessel to approximately 95°C using the heating mantle.[6]
-
Once the temperature is stable, begin the slow, dropwise addition of the sodium hydroxide solution from the dropping funnel to the heated tetrachloropropane. The addition should take approximately 2.5 hours.[6]
-
Maintain the reaction temperature at 95°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 95°C for an additional 2.5 hours to ensure the reaction goes to completion.[6]
Step 4: Work-up and Product Isolation
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Transfer the biphasic mixture to a 500 mL separatory funnel.
-
Allow the layers to separate completely. The lower, denser layer is the organic phase containing the product.
-
Carefully drain and collect the organic layer. The upper aqueous layer can be discarded in accordance with local regulations.
-
Wash the organic layer with 100 mL of deionized water, shake gently, and again separate the layers. Repeat this washing step.
-
Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask and add the drying agent until it no longer clumps.
-
Filter the dried organic phase to remove the magnesium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove any residual extraction solvent (if used) and obtain the crude product.
Step 5: Purification by Fractional Distillation
-
The crude 1,1,2,3-tetrachloropropene is purified by fractional distillation under reduced pressure.
-
Assemble the distillation apparatus. The boiling point of 1,1,2,3-tetrachloropropene is approximately 174°C at atmospheric pressure, so vacuum distillation is recommended to prevent degradation.[2]
-
Collect the fraction that distills at the appropriate temperature and pressure for pure 1,1,2,3-tetrachloropropene.
Summary of Experimental Parameters
Table 2: Quantitative Data and Reaction Conditions
| Parameter | Value | Unit |
| Molar Mass of this compound | 181.88 | g/mol |
| Molar Mass of 1,1,2,3-Tetrachloropropene | 179.86 | g/mol |
| Amount of this compound | 304.8 | g |
| Amount of Sodium Hydroxide | 69.7 | g |
| Reaction Temperature | 95 | °C |
| Reaction Time | 5 | hours |
| Theoretical Yield of Product | ~299.8 | g |
Analytical Characterization
To confirm the identity and purity of the synthesized 1,1,2,3-tetrachloropropene, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is injected into the GC, which separates components based on their boiling points and interactions with the column. The mass spectrometer then provides a mass spectrum of the eluting compound, which should show a molecular ion peak corresponding to the mass of 1,1,2,3-tetrachloropropene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR will show characteristic signals for the vinyl and allyl protons, while the carbon NMR will confirm the presence of the C=C double bond and the three distinct carbon environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups. The spectrum of 1,1,2,3-tetrachloropropene should exhibit characteristic absorption bands for C=C stretching (around 1600-1680 cm⁻¹) and C-Cl stretching (around 600-800 cm⁻¹).
Workflow Visualization
Caption: Overall workflow from synthesis to final product analysis.
Critical Safety Precautions
Working with chlorinated hydrocarbons requires strict adherence to safety protocols. Both the reactant and product are hazardous materials.
-
Hazard Identification:
-
This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is also a combustible liquid.[5]
-
1,1,2,3-Tetrachloropropene: Harmful if swallowed or in contact with skin.[3][7][8] It causes severe skin burns and serious eye damage, and may cause an allergic skin reaction.[7] It is suspected of causing genetic defects and damaging fertility.[7] It is also very toxic to aquatic life with long-lasting effects.[7][8]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[5][7] An emergency eyewash station must be immediately accessible.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[5] Contaminated clothing should be removed immediately and washed before reuse.[7][8]
-
Respiratory Protection: All operations must be conducted in a well-ventilated laboratory fume hood to avoid inhaling vapors.[7]
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7][8] Seek medical attention if irritation or a rash occurs.[7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
-
Waste Disposal:
References
-
SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). (n.d.). MsdsDigital.com. Retrieved from [Link]
- Miller, L. A., & Rosen, R. T. (2014). Synthesis of 1,1,2,3-tetrachloropropene. Google Patents.
- Smith, L. R. (1974). Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1,1,2,3-Tetrachloro-1-propene. PubChem. Retrieved from [Link]
-
1,1,2,3-Tetrachloropropene. (2018). SIELC Technologies. Retrieved from [Link]
- Rosen, R. T. (1986). Process for producing 1,1,2,3-tetrachloropropene. Google Patents.
- Ohno, H., & Akiyama, Y. (2015). Process for preparing 1,1,2,3-tetrachloropropene. Google Patents.
- Miller, L. A., & Rosen, R. T. (2017). Synthesis of 1,1,2,3-tetrachloropropene. Google Patents.
-
Tetrachloropropene: An Overview of its Properties and Applications. (2023). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. (n.d.). California Water Boards. Retrieved from [Link]
-
Tetrachloropropene: A Key Pesticide Intermediate. (n.d.). Totaling. Retrieved from [Link]
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Application Note: Protocols for the Quantification of 1,1,2,3-Tetrachloropropane in Environmental Samples
Abstract
1,1,2,3-Tetrachloropropane is a chlorinated hydrocarbon that may be present in the environment due to industrial activities. Its persistence and potential toxicity necessitate sensitive and reliable analytical methods for its quantification in environmental matrices such as water and soil. This document provides a comprehensive guide for researchers and analytical scientists, detailing robust protocols for the determination of this compound. The primary method detailed is Purge-and-Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS), a technique widely recognized for its high sensitivity and specificity for volatile organic compounds (VOCs). An alternative method using Solid-Phase Microextraction (SPME) is also presented. These protocols are grounded in established methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), and are designed to ensure data of the highest quality and integrity.
Introduction: The Analytical Challenge
This compound (CAS No. 18495-30-2) is a synthetic halogenated alkane. While not as commonly monitored as its isomer 1,2,3-trichloropropane, its presence in environmental samples is of concern due to the general toxicological properties of polychlorinated hydrocarbons. Accurate quantification at trace levels is critical for environmental assessment, remediation monitoring, and regulatory compliance.
The primary challenge in analyzing this compound lies in its volatility and the complexity of environmental matrices. Analyte loss during sample collection, handling, and preparation is a significant risk. Therefore, the chosen analytical workflow must minimize these losses while effectively isolating the target analyte from interfering matrix components. The methods described herein are based on U.S. EPA methodologies for VOCs, such as EPA Method 8260C, which are performance-based and widely adopted in environmental laboratories.[1][2]
Principle of Analysis: Purge-and-Trap GC/MS
The most effective and widely used technique for the analysis of this compound in water and soil is Purge-and-Trap concentration coupled with Gas Chromatography/Mass Spectrometry (GC/MS).[3][4]
The process can be broken down into four main stages:
-
Purging: An inert gas (typically helium) is bubbled through the aqueous or soil slurry sample. Volatile compounds, including this compound, are stripped from the sample matrix and carried into the gas stream.[5][6]
-
Trapping: The gas stream is passed through a trap containing one or more sorbent materials. The sorbents retain the target analytes while allowing the purge gas and water vapor to pass through.[7]
-
Desorption: The trap is rapidly heated, and the flow of inert gas is reversed. This backflushing process desorbs the trapped analytes onto the GC column in a concentrated band. To improve peak shape and resolution, a cryofocusing step is often employed to condense the analytes at the head of the column before chromatography begins.[4]
-
Separation & Detection (GC/MS): The analytes are separated based on their boiling points and affinity for the GC column's stationary phase. The eluting compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing definitive identification and quantification.[1]
Sample Collection and Preservation
To maintain sample integrity from the field to the laboratory, strict collection and preservation protocols are mandatory. Analyte loss due to volatilization is the primary concern.[8]
For Aqueous Samples (Groundwater, Surface Water):
-
Container: Use 40 mL borosilicate glass vials with PTFE-lined silicone septa (VOA vials).
-
Collection: When collecting the sample, tilt the vial and allow the sample to flow gently down the side to minimize turbulence and aeration. Fill the vial to the top, ensuring there is a positive (convex) meniscus.
-
Headspace Check: After capping, invert the vial and tap it gently to check for air bubbles. If bubbles are present, the sample must be discarded and a new one collected. There should be zero headspace.
-
Preservation: For samples that are not analyzed within 24 hours, they must be preserved to prevent microbial degradation. Add 2-3 drops of 1:1 Hydrochloric Acid (HCl) to reduce the pH to <2.
-
Storage: Samples should be stored at ≤6 °C (but not frozen) and protected from light until analysis. The maximum holding time is 14 days.
For Solid Samples (Soil, Sediment):
-
Container: Use specialized hermetically sealed sampling devices or wide-mouth 40-60 mL glass vials with PTFE-lined septa.
-
Collection: A core sample should be taken, and the vial should be filled as completely as possible to minimize headspace.[8]
-
Preservation:
-
Low-Level (<200 µg/kg): Collect approximately 5 grams of sample using a coring device and place it into a pre-weighed VOA vial containing a magnetic stir bar. This vial is sealed and kept at ≤6 °C. This procedure is part of EPA Method 5035.[9]
-
High-Level (>200 µg/kg): Collect approximately 5-10 grams of sample and immediately place it into a pre-weighed vial containing a known volume (e.g., 10 mL) of methanol. This preserves the VOCs and begins the extraction process. Store at ≤6 °C.
-
-
Storage: Holding times are 14 days for methanol-preserved samples and 48 hours for unpreserved samples stored at ≤6 °C.[8]
Experimental Protocols
Protocol 1: Purge-and-Trap GC/MS Analysis
This protocol is based on the principles of EPA Methods 5030C (aqueous), 5035 (solids), and 8260C (GC/MS).[1][9][10]
4.1. Apparatus and Materials
-
Purge-and-Trap Concentrator and Autosampler.
-
Gas Chromatograph with a capillary column (e.g., 60 m x 0.32 mm ID, 1.8 µm film DB-624 or equivalent) and interfaced to a Mass Spectrometer.[4]
-
Analytical Trap: Vocarb 3000 (Carbopack B/Carboxen 1000/Carboxen 1001) or equivalent.
-
Reagents: Reagent-grade methanol, concentrated Hydrochloric Acid (HCl), organic-free reagent water.
-
Standards: Certified stock solution of this compound, internal standard (e.g., Fluorobenzene, Chlorobenzene-d5), and surrogate standards (e.g., Toluene-d8, 4-Bromofluorobenzene).
4.2. Instrument Parameters
The following table provides typical instrument parameters. These should be optimized in the laboratory to achieve the required performance criteria.
| Parameter | Aqueous Samples (Method 5030C) | Solid Samples (Method 5035) |
| Purge-and-Trap | ||
| Sample Volume/Weight | 5 mL or 25 mL | 5 g |
| Purge Gas | Helium at 40 mL/min | Helium at 40 mL/min |
| Purge Time | 11 minutes | 11 minutes |
| Purge Temperature | Ambient or heated (e.g., 40 °C) | 40 °C with sample agitation |
| Trap Desorb Temperature | 245 °C | 245 °C |
| Desorb Time | 2 minutes | 2 minutes |
| Trap Bake Temperature | 260 °C for 8 minutes | 260 °C for 8 minutes |
| Gas Chromatograph | ||
| Column | DB-624 (60m x 0.25mm, 1.4µm film) or equivalent | DB-624 (60m x 0.25mm, 1.4µm film) or equivalent |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Helium, constant flow ~1.2 mL/min |
| Oven Program | Initial 35 °C hold for 5 min, ramp to 170 °C at 8 °C/min, then ramp to 220 °C at 20 °C/min, hold 3 min. | Initial 35 °C hold for 5 min, ramp to 170 °C at 8 °C/min, then ramp to 220 °C at 20 °C/min, hold 3 min. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., 35-300 amu) or Selected Ion Monitoring (SIM) for lower detection limits | Full Scan (e.g., 35-300 amu) or SIM |
| Target Ions (SIM Mode) | ||
| Quantitation Ion (m/z) | 109 | 109 |
| Qualifier Ions (m/z) | 111, 75, 145 | 111, 75, 145 |
Note: Target ions for this compound are based on its known mass spectrum. The most abundant ion unique to the compound should be chosen for quantitation.[11]
4.3. Step-by-Step Protocol
-
Calibration:
-
Prepare a series of calibration standards from the stock solution in methanol. A typical range is 1, 5, 10, 20, 50, and 100 µg/L.
-
Spike each standard into organic-free water.
-
Add a constant concentration of internal and surrogate standards to each calibration point.
-
Analyze each standard using the P&T-GC/MS method.
-
Generate a calibration curve by plotting the response factor (analyte peak area / internal standard peak area) against concentration. The curve should have a correlation coefficient (r²) ≥ 0.995.
-
-
Sample Preparation:
-
Aqueous Samples: Allow samples to come to room temperature. Add internal and surrogate standards. Place the vial in the autosampler.
-
Low-Level Soil: The sealed 5g sample vial is placed directly into the autosampler. The system automatically adds reagent water and the internal/surrogate standards before initiating the purge cycle.
-
High-Level Soil (Methanol Extract): Vigorously shake the methanol extract vial for 2 minutes. Let the solids settle. Transfer a small aliquot (e.g., 100 µL) of the methanol into a larger volume of reagent water (e.g., 5 mL) in a purge tube. Add internal/surrogate standards and analyze. The final concentration must be corrected for the dilution factor and the initial soil weight.
-
-
Analysis:
-
Analyze a method blank (organic-free water) before any samples to ensure the system is free of contamination.
-
Analyze samples.
-
Analyze a laboratory control sample (a spiked blank) with each batch to verify accuracy.
-
-
Data Interpretation:
-
Identify this compound by comparing the sample's retention time and mass spectrum to a known standard. The retention time should be within a ±0.2 minute window of the standard.
-
The relative abundances of the qualifier ions must be within ±30% of those in the standard spectrum.
-
Quantify the analyte using the calibration curve and the response of the internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.
Caption: Workflow for this compound Analysis.
Protocol 2: Solid-Phase Microextraction (SPME) GC/MS Analysis
SPME is a solvent-free extraction technique suitable for relatively clean water samples. It relies on the partitioning of the analyte between the sample matrix and a polymer-coated fused silica fiber.[3][12]
4.4. Apparatus and Materials
-
SPME fiber assembly and holder. Recommended fiber: 100 µm Polydimethylsiloxane (PDMS).[3]
-
Autosampler vials (e.g., 10-20 mL) with PTFE-lined septa.
-
Stir plate and stir bars.
-
GC/MS system as described in Protocol 1.
4.5. Step-by-Step Protocol
-
Sample Preparation: Place a 10 mL aliquot of the water sample into a vial with a small stir bar. Add internal and surrogate standards. For enhanced partitioning, add NaCl (to ~25% w/v) to increase the ionic strength of the sample.
-
Extraction: Place the vial on the stir plate. Expose the SPME fiber to the headspace above the sample (Headspace SPME) or directly immerse it in the sample (Direct Immersion SPME). A typical extraction time is 30 minutes at a controlled temperature (e.g., 40-60°C) with constant stirring. This step must be optimized.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C). The analytes are thermally desorbed from the fiber directly onto the GC column. A typical desorption time is 2-5 minutes.
-
Analysis: GC/MS analysis, calibration, and data interpretation proceed as described in Protocol 1.
Quality Control and Trustworthiness
A robust analytical method is self-validating. Every analytical batch must include the following QC samples to ensure the trustworthiness of the data:
-
Method Blank (MB): An aliquot of organic-free reagent water analyzed like a sample. It is used to assess contamination in the laboratory environment. All analytes should be below the reporting limit.[8]
-
Laboratory Control Sample (LCS): A method blank spiked with a known concentration of the analyte(s). It measures the accuracy of the method. Recovery should fall within established laboratory limits (e.g., 70-130%).
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a field sample spiked with a known concentration of the analyte. They are used to evaluate the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the two spikes assesses method precision.
-
Surrogate Standards: Compounds not expected in the sample, but with similar chemical properties to the target analyte, are added to every sample, standard, and blank before analysis. Their recovery monitors the performance of the method for each individual sample.
Summary of Performance Data
The following table summarizes the expected performance characteristics for the quantification of this compound. These values are targets and may vary based on the specific instrument and matrix.
| Parameter | P&T-GC/MS (Water) | P&T-GC/MS (Soil) | SPME-GC/MS (Water) |
| Method Detection Limit (MDL) | 0.1 - 0.5 µg/L | 1 - 5 µg/kg | 0.2 - 1.0 µg/L |
| Practical Quantitation Limit (PQL) | 0.5 - 2.0 µg/L | 5 - 20 µg/kg | 1.0 - 5.0 µg/L |
| Calibration Range | 0.5 - 200 µg/L | 5 - 400 µg/kg | 1.0 - 200 µg/L |
| Typical LCS Recovery | 70 - 130% | 70 - 130% | 65 - 135% |
| Typical MS/MSD RPD | < 20% | < 30% | < 25% |
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate and defensible quantification of this compound in environmental samples. The primary method, Purge-and-Trap GC/MS, offers excellent sensitivity and is applicable to both water and soil matrices. Adherence to the prescribed sample handling, analytical procedures, and stringent quality control measures is essential for generating reliable data for environmental monitoring and risk assessment. Laboratories should perform their own validation studies to establish method detection limits and control limits specific to their instrumentation and sample types.
References
-
U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. Retrieved from [Link]
-
Teledyne LABS. Purge and Trap Overview. Retrieved from [Link]
-
CDS Analytical. Purge and Trap. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Propane, 1,1,2,3-tetrachloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Barcenas, M., et al. (2005). Solid-phase microextraction for the analysis of short-chain chlorinated paraffins in water samples. Journal of Chromatography A. Retrieved from [Link]
-
Gorecki, T., & Pawliszyn, J. (2003). Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples. Polish Journal of Environmental Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- Okamoto, H., et al. (2002). Determination of 1,2,3-Trichloropropane in Drinking Water by Continuous Liquid-Liquid Extraction and Gas Chromatography/Mass Spectrometry. California Department of Health Services.
-
OI Analytical. (2018). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Agilent Technologies. Volatile Organic Compound Analysis Using Purge and Trap. Retrieved from [Link]
-
U.S. Geological Survey. (1993). Comparison of purge and trap GC/MS and purgeable organic chloride analysis for monitoring volatile chlorinated hydrocarbons. Retrieved from [Link]
-
Leeder Analytical. VOC and SVOC Analysis for Air, Water and Soil. Retrieved from [Link]
-
Hewitt, A.D. (1999). Sampling and On-Site Analytical Methods for Volatiles in Soil and Groundwater. U.S. Army Cold Regions Research and Engineering Laboratory. Retrieved from [Link]
-
Scribe, P., et al. (1993). Purge-and-trap gc-ms analysis of volatile organic-compounds from the guaymas basin hydrothermal site (gulf of california). Archimer. Retrieved from [Link]
-
Teledyne Tekmar. (2015). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Retrieved from [Link]
-
International Agency for Research on Cancer. (1995). 1,2,3-Trichloropropane. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 63. Retrieved from [Link]
-
Scribd. Analytical Trap Comparison 8260C. Retrieved from [Link]
-
LabRulez GCMS. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Teledyne Tekmar. (2011). US EPA Method 8260 Performance Evaluation with the Stratum PTC and SOLATek 72 Multi-Matrix Autosampler. LCGC International. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution in 1,1,2,3-Tetrachloropropane GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 1,1,2,3-Tetrachloropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and critical challenge: co-elution interference. As a senior application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction to the Co-elution Challenge
This compound is a chlorinated hydrocarbon that can be challenging to analyze due to its structural isomers and the presence of other similar compounds in complex matrices. Co-elution, where two or more compounds elute from the GC column at the same time, is a frequent issue that can lead to inaccurate quantification and misidentification.[1][2] This guide provides a structured approach to diagnosing and resolving these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of a co-elution problem with this compound?
A1: The most obvious signs are distorted peak shapes, such as shoulders or merged peaks in your chromatogram.[2] However, perfect co-elution might not distort the peak shape at all.[2] In such cases, you might observe inconsistent quantitative results or a failure to meet calibration criteria. If you are using a mass spectrometer (MS) detector, examining the mass spectra across the peak is a powerful tool. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.[1][2] Similarly, a diode array detector (DAD) can be used for peak purity analysis in HPLC, a concept that is analogous to examining the mass spectra across a peak in GC-MS.[1]
Q2: What are common compounds that co-elute with this compound?
A2: Co-elution is highly dependent on the GC column and analytical conditions. However, common interferences can include other chlorinated hydrocarbons with similar boiling points and polarity, such as isomers of tetrachloroethane (e.g., 1,1,2,2-tetrachloroethane) or trichloropropane (e.g., 1,2,3-trichloropropane).[3][4] Matrix components from environmental or biological samples can also be a significant source of co-eluting interferences.
Q3: Can my sample preparation be the source of the problem?
A3: Absolutely. An inadequate sample preparation or cleanup procedure can introduce a host of matrix interferences that may co-elute with your target analyte.[5] For complex matrices, a multi-step cleanup approach is often necessary. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be employed to remove interfering compounds before GC analysis.[6][7][8][9] For instance, a silica gel fractionation can be used to separate chlorinated hydrocarbons from other classes of compounds.[10]
Troubleshooting Guides
This section provides detailed, step-by-step guides to resolve co-elution issues during your this compound analysis.
Guide 1: Optimizing the GC Oven Temperature Program
Optimizing the temperature program is often the first and most effective step in resolving co-elution.[11][12][13] Temperature programming allows for the separation of compounds with a wide range of boiling points and can improve the resolution of closely eluting peaks.[11][12]
Protocol 1: Systematic Temperature Program Adjustment
-
Scouting Gradient: Begin with a generic temperature program, often referred to as a scouting gradient. A typical starting point is a low initial oven temperature (e.g., 40 °C), a ramp rate of 10 °C/min, and a final temperature held for a few minutes at the column's maximum operating temperature.[12] This will help to determine the elution temperature of this compound and any co-eluting peaks.
-
Lower the Initial Temperature: If the co-elution occurs early in the chromatogram, decreasing the initial oven temperature can improve the resolution of these early-eluting peaks.[13][14]
-
Adjust the Ramp Rate: A slower temperature ramp rate generally provides better separation for closely eluting compounds.[11][13] Try reducing the ramp rate in steps of 2-5 °C/min. An excellent starting point for an optimal ramp rate is approximately 10 °C per column hold-up time.[15]
-
Introduce a Mid-Ramp Hold: If you have a critical pair of co-eluting peaks, introducing an isothermal hold just before their elution can significantly improve resolution.[14][16] A good starting point is a 1-2 minute hold at a temperature 20-30°C below the elution temperature of the co-eluting pair.[13][14]
Troubleshooting Logic for Temperature Programming
Caption: Workflow for optimizing the GC temperature program.
Guide 2: Selecting an Appropriate GC Column
If temperature program optimization is insufficient, changing the GC column's stationary phase is the next logical step. The principle of "like dissolves like" governs separations in GC, so a stationary phase with different chemical properties can alter the selectivity and resolve co-eluting compounds.[17]
Comparative Table of Common GC Stationary Phases
| Stationary Phase | Polarity | Primary Interactions | Recommended for |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | Dispersive (van der Waals) | General purpose, separation by boiling point |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Low polarity | Dispersive, some π-π | General purpose, good for aromatic compounds |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624) | Mid-polarity | Dipole-dipole, π-π, dispersive | Volatile organic compounds, halogenated compounds |
| Trifluoropropyl methyl silicone (e.g., DB-210) | Mid-polarity | Dipole-dipole, dispersive | Halogenated compounds, solvents |
| Polyethylene Glycol (e.g., DB-WAX) | Polar | Hydrogen bonding, dipole-dipole | Polar compounds (alcohols, acids) |
This table is a general guide. Equivalent columns from different manufacturers are available.[18]
Protocol 2: Changing Column Selectivity
-
Assess Current Phase: Identify the stationary phase of your current column. If you are using a standard non-polar or low-polarity phase (e.g., DB-1 or DB-5), consider moving to a more polar column.
-
Select an Alternative Phase: For chlorinated hydrocarbons like this compound, a mid-polarity column such as a 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624) or a trifluoropropyl methyl silicone (e.g., DB-210) is often a good choice.[3][19] These phases offer different selectivity based on dipole-dipole interactions, which can resolve compounds that co-elute on less polar columns.
-
Column Dimensions: If a change in stationary phase is not feasible, consider a longer column or a column with a smaller internal diameter to increase efficiency (number of theoretical plates), which can improve resolution.[20] However, this will also increase analysis time and backpressure.
Guide 3: Utilizing Selective Detectors
When chromatographic separation is challenging, a selective detector can provide the necessary specificity to accurately quantify this compound in the presence of co-eluting interferences.
Electron Capture Detector (ECD)
The ECD is highly sensitive and selective for electronegative compounds, making it ideal for analyzing halogenated substances like chlorinated hydrocarbons.[21][22][23][24] While it is very sensitive, it may also respond to other electron-capturing compounds in your matrix, so it doesn't guarantee a solution to co-elution with other halogenated interferences.[21]
Mass Spectrometer (MS)
A mass spectrometer is a powerful tool for dealing with co-elution.[25]
Protocol 3: Using Selected Ion Monitoring (SIM) with GC-MS
-
Acquire Full Scan Data: First, analyze your sample in full scan mode to identify the mass spectrum of this compound and any co-eluting compounds.
-
Select Unique Ions: Identify ions that are unique to this compound and are not present in the co-eluting interference. For tetrachloropropane, characteristic ions will be present in its mass spectrum. For example, in the analysis of 1,2,3-trichloropropane, which can co-elute with other compounds, a specific quantitation ion (m/z 110) was chosen to avoid interference from a co-eluting compound that shared the more abundant ion at m/z 75.[4]
-
Develop a SIM Method: Create a SIM method that monitors these unique ions. This will allow you to selectively detect and quantify this compound, even if it is not fully separated chromatographically.
Decision Logic for Detector Selection
Caption: Decision tree for selecting a suitable detector.
References
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]
-
Chen, J., et al. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-71. Retrieved from [Link]
-
Stepbio. (n.d.). GC Troubleshooting. Stepbio. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Method Development. Agilent Technologies. Retrieved from [Link]
-
Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Agilent Technologies. Retrieved from [Link]
-
Axion Labs. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Phenomenex. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Analysis of Chlorinated Pesticides Using Gas Chromatography with a Halogen Specific Detector. Davidson Analytical Services. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector. SCION Instruments. Retrieved from [Link]
-
Watson, W. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Zhang, L., et al. (2019). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. Se Pu, 37(8), 883-889. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Method Development. Agilent Technologies. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent Technologies. Retrieved from [Link]
- Haglund, P. (1996). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.
-
OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). OI Analytical. Retrieved from [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Retrieved from [Link]
-
Wang, Y., et al. (2018). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 10(23), 2735-2743. Retrieved from [Link]
-
Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. U.S. EPA. Retrieved from [Link]
-
California Department of Public Health. (2010). Determination of 1,2,3-Trichloropropane in Drinking Water by Continuous Liquid-Liquid Extraction and Gas Chromatography/Mass Spectrometry. CDPH. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Volatile Organic Compounds (VOCs) Analysis in Water. Agilent Technologies. Retrieved from [Link]
-
GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. GL Sciences. Retrieved from [Link]
-
Kanchanamayoon, W. (2015). Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples. Chromatographia, 78, 1135–1142. Retrieved from [Link]
-
Kabir, A., et al. (2017). Green Approaches to Sample Preparation Based on Extraction Techniques. Molecules, 22(8), 1291. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Greyhound Chromatography. Retrieved from [Link]
-
National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. NIES. Retrieved from [Link]
-
CDS Analytical. (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method TO-17 by Automated Cryogen-free Thermal Desorption. LabRulez GCMS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. U.S. EPA. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Retrieved from [Link]
-
Wu, A. H., et al. (1994). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Clinical Chemistry, 40(2), 216-20. Retrieved from [Link]
-
Xu, X. M., et al. (2006). The simultaneous separation and determination of chloropropanols in soy sauce and other flavoring with gas chromatography-mass spectrometry in negative chemical and electron impact ionization modes. Food Additives and Contaminants, 23(2), 121-31. Retrieved from [Link]
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Technical Support Center: Enhancing 1,1,2,3-Tetrachloropropane Degradation with Zero-Valent Iron (ZVI)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the remediation of 1,1,2,3-tetrachloropropane (1,1,2,3-TCP) using zero-valent iron (ZVI). This guide is designed for researchers and scientists encountering challenges in their laboratory experiments. It provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to improve the efficiency and reproducibility of your work.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during 1,1,2,3-TCP degradation experiments with ZVI. The format follows a logical diagnostic flow to help you identify and resolve issues efficiently.
Issue 1: Low or No Degradation of this compound
This is the most frequent challenge, often stemming from the inherent recalcitrance of chlorinated alkanes like 1,1,2,3-TCP compared to more commonly treated chlorinated ethenes. Conventional granular ZVI often results in slow dechlorination rates for TCP.[1][2]
► Have you verified the intrinsic reactivity of your ZVI?
Cause: The reactivity of ZVI can be highly variable depending on its source, particle size, and surface morphology.[3] The degradation of contaminants by ZVI is a surface-mediated process, meaning the amount of reactive surface area is a critical factor.[4][5]
Corrective Action:
-
Particle Characterization: Characterize your ZVI using techniques like Scanning Electron Microscopy (SEM) for morphology and BET analysis for specific surface area. Nano-scale ZVI (nZVI) generally offers higher reactivity due to its larger surface-area-to-volume ratio.[6][7]
-
Positive Control: Run a parallel experiment with a compound known to be readily degraded by ZVI, such as trichloroethylene (TCE) or carbon tetrachloride (CCl₄), under identical conditions.[8][9] This will confirm if the issue is specific to 1,1,2,3-TCP's recalcitrance or a general lack of ZVI reactivity.
► Is your ZVI surface passivated?
Cause: ZVI particles can develop a passivating layer of iron oxides or hydroxides on their surface, especially when exposed to oxic environments or certain groundwater constituents.[4][7] This layer inhibits electron transfer from the Fe(0) core to the 1,1,2,3-TCP molecule, effectively stopping the degradation reaction.
Corrective Action:
-
Acid Washing (Pre-treatment): Before the experiment, wash the ZVI with a dilute acid (e.g., 0.1 M HCl or H₂SO₄) under anoxic conditions to dissolve the oxide layer. Immediately rinse with deoxygenated water until the pH is neutral. While this can be effective, some studies on other chlorinated compounds have found its effect to be negligible depending on the ZVI type.[9]
-
Maintain Anoxic Conditions: Ensure your entire experimental setup is rigorously deoxygenated. Use nitrogen or argon purging for all solutions and conduct experiments in an anaerobic glovebox to prevent the rapid oxidation of the ZVI surface.[7]
► Is the system pH in the optimal range?
Cause: The degradation of chlorinated compounds by ZVI is highly pH-dependent. The reaction consumes protons (H+), leading to a pH increase over time.[10][11] While acidic conditions can enhance ZVI corrosion and contaminant degradation, excessively low pH can lead to rapid, non-productive consumption of the iron.[9][10] Conversely, at high pH values (typically > 9), the formation of passivating iron hydroxide precipitates can significantly reduce reactivity.[10]
Corrective Action:
-
Monitor pH: Continuously monitor the pH of your reaction solution.
-
pH Adjustment: The optimal degradation rate for many chlorinated hydrocarbons is often found in weakly acidic conditions (pH 4-6).[9][11] If your initial pH is neutral or alkaline, consider adjusting it downwards. Be aware that the optimal pH can be a balance; for TCE, one study found the ideal pH to be 4.9, as lower values caused faster ZVI disappearance without a proportional increase in degradation rate.[10]
-
Buffering: Use a suitable buffer system if pH stability is a major concern, but first, verify that the buffer components do not interfere with the reaction or analysis.
Issue 2: Inconsistent or Non-Reproducible Results
► Is your ZVI dosage and mixing consistent?
Cause: As a surface-mediated reaction, the degradation rate is directly proportional to the available ZVI surface area.[5] Inconsistent ZVI dosage or inadequate mixing in batch reactors can lead to significant variations in observed degradation rates.
Corrective Action:
-
Precise Dosing: Weigh the ZVI dose for each reactor with high precision.
-
Homogenization: Ensure uniform mixing throughout the experiment. For batch reactors, use a consistent agitation speed (e.g., orbital shaker or magnetic stirrer) that keeps the ZVI particles suspended without causing excessive turbulence or particle abrasion.
► Are you experiencing analytical variability?
Cause: The analysis of 1,1,2,3-TCP, especially at trace levels, can be challenging. Issues with sample preparation, extraction, or the analytical instrumentation (e.g., GC/MS) can be mistaken for poor reaction performance.
Corrective Action:
-
Standardized Analytical Protocol: Use a validated analytical method, such as USEPA Method 524.2 or 8260C, which involves purge and trap concentration followed by GC/MS.[12]
-
Isotope Dilution: For improved accuracy, use an isotopically labeled internal standard like 1,2,3-trichloropropane-D5 (TCP-D5).[13]
-
Quality Control: Run analytical duplicates, spike samples, and method blanks to quantify the variability and accuracy of your analytical procedure. Check for potential co-elution issues with degradation byproducts.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for 1,1,2,3-TCP with ZVI?
The primary degradation mechanism is reductive dechlorination, where the ZVI donates electrons to the 1,1,2,3-TCP molecule, displacing chlorine atoms with hydrogen.[8] The desirable pathway involves the formation of less chlorinated, and ultimately non-chlorinated, products like propene.[14] However, the formation of intermediate chlorinated propanes or propenes is possible.
Caption: Reductive dechlorination pathway of 1,1,2,3-TCP by ZVI.
Q2: My degradation rate is still too slow for practical application. What are my options?
While optimizing parameters like pH and ZVI dosage can help, the inherent recalcitrance of 1,1,2,3-TCP may require more advanced approaches.[2][14]
-
Enhanced ZVI Systems: Consider using nano-scale ZVI or palladized ZVI, which have shown more rapid degradation of TCP.[6][1]
-
ZVI-Fenton System: The addition of ZVI to a Fenton system (which uses hydrogen peroxide) can enhance the production of hydroxyl radicals (HO•), a powerful oxidant that can degrade TCP.[15][16] This shifts the mechanism from reduction to oxidation. One study showed TCP removal increased from 65.3% in a classic Fenton system to 95.4% with the addition of ZVI.[15]
-
Alternative Reductants: For TCP, zero-valent zinc (ZVZ) has been shown to be a significantly more effective reductant than ZVI, exhibiting much faster degradation rates without the accumulation of problematic intermediates.[2][14]
Q3: How does ZVI dosage affect the degradation rate?
Generally, increasing the ZVI dosage increases the total available reactive surface area, leading to a higher pseudo-first-order degradation rate constant (k_obs).[9][17] However, there is a point of diminishing returns. At very high ZVI concentrations, particle aggregation can reduce the effective surface area. It is recommended to determine the optimal dosage based on surface-area-normalized rate constants to ensure efficient use of the material.[9]
| ZVI Dosage (g/L) | k_obs for CCl₄ (h⁻¹)[5][9] | Note |
| 5 | ~0.03 | Rate increases with dosage. |
| 10 | ~0.06 | Linear relationship observed. |
| 20 | ~0.11 | Often identified as an optimal dosage. |
| 40 | ~0.13 | Diminishing returns may be observed. |
| Caption: Example effect of ZVI dosage on the observed degradation rate constant (k_obs) for a model compound, carbon tetrachloride (CCl₄). |
Q4: What are the key analytical parameters to monitor besides the parent compound?
To get a complete picture of the reaction, you should monitor:
-
1,1,2,3-TCP Concentration: To determine the primary degradation kinetics.
-
Potential Intermediates: Analyze for dichloropropenes, chloropropenes, and other potential chlorinated byproducts to understand the reaction pathway and ensure you are not simply transforming one toxic compound into another.
-
Final Products: If possible, analyze for non-chlorinated hydrocarbons like propene to confirm complete dechlorination.
-
Chloride Ions (Cl⁻): A stoichiometric increase in the chloride ion concentration provides definitive evidence of dechlorination and can be used for mass balance calculations.[18]
-
pH and Oxidation-Reduction Potential (ORP): To monitor the geochemical conditions of the system.
Part 3: Standardized Protocols
These protocols provide a baseline methodology to improve experimental consistency.
Protocol A: Batch Reactor Setup for Degradation Kinetics
This protocol outlines a standard batch experiment to determine the degradation rate of 1,1,2,3-TCP.
Caption: Workflow for a typical anaerobic batch degradation experiment.
Methodology:
-
Preparation (Anaerobic Conditions):
-
Prepare all aqueous solutions (e.g., buffered deionized water) and deoxygenate by purging with N₂ or Ar gas for at least 60 minutes.
-
In an anaerobic glovebox, weigh the desired mass of ZVI (e.g., 20 g/L) into amber glass serum bottles.[9]
-
Add a magnetic stir bar, and securely seal the bottles with Teflon-lined septa and aluminum crimp caps.
-
-
Reaction Initiation:
-
Using a gas-tight syringe, transfer a known volume of the deoxygenated aqueous solution into each serum bottle.
-
Allow the ZVI and solution to equilibrate for a set period (e.g., 24 hours) while mixing.
-
Initiate the experiment by spiking each bottle with a small volume of a concentrated 1,1,2,3-TCP stock solution (in a water-miscible solvent like methanol) to achieve the target initial concentration.
-
Include controls: a ZVI-free control to account for sorption and volatilization, and a TCP-free control to monitor for analytical interferences.
-
-
Sampling and Analysis:
-
Place the bottles on an orbital shaker or stir plate at a constant speed and temperature.
-
At predetermined time intervals, withdraw aqueous samples using a gas-tight syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove ZVI particles and stop the reaction.
-
Transfer the filtrate to a vial for analysis by Purge and Trap GC/MS according to a validated method.[12][13]
-
References
- Effects of Solution Chemistry on the Dechlorination of 1,2,3-Trichloropropane by Zero-Valent Zinc. (2011). Environmental Science & Technology, 45(9), 4073–4079.
-
Degradation of 1, 2, 3-trichloropropane by zero-valent zinc: Laboratory assessment for field application. (n.d.). ResearchGate. [Link]
-
1,2,3-Trichloropropane. (2022). Enviro Wiki. [Link]
-
Degradation of 1,2,3-trichloropropane in aqueous solution by ZVI-enhanced Fenton system: Performances and mechanisms. (2021). ResearchGate. [Link]
-
Advances in Surface Passivation of Nanoscale Zerovalent Iron: A Critical Review. (2020). Environmental Science & Technology, 54(7), 3937–3951. [Link]
-
Long-term performance evaluation of zero-valent iron amended permeable reactive barriers for groundwater remediation – A mechanistic approach. (2016). Water Research, 106, 376–390. [Link]
-
Zero Valent Iron: An In-Depth Look at this Innovative Remediation Technology. (n.d.). AST Environmental. [Link]
-
Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. (2010). ResearchGate. [Link]
-
In-Situ Remediation of Chlorinated Solvent Source Zone using ZVI-Clay Treatment Technology. (n.d.). Redox Tech. [Link]
-
ZVI 101: What is ZVI Remediation Emplacement and How Does It Work? (2019). Cascade Environmental. [Link]
-
Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. (2010). DTIC. [Link]
-
Degradation of 1,2,3-trichloropropane by ferrate(VI) oxidant: Mechanisms, influencing factors and oxidative iron species. (2024). ResearchGate. [Link]
-
Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). OI Analytical. [Link]
-
Degradation Characteristics of Carbon Tetrachloride by Granular Sponge Zero Valent Iron. (2019). Water, 11(11), 2294. [Link]
-
DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY PURGE AND TRAP GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). California Water Boards. [Link]
-
Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. (2010). Environmental Science & Technology, 44(2), 787-93. [Link]
-
Remediation of Chlorinated Alkanes by Vitamin B12 and Zero-Valent Iron. (2019). Journal of Chemistry. [Link]
-
Effects of pH on dechlorination of trichloroethylene by zero-valent iron. (2001). ResearchGate. [Link]
-
Degradation Characteristics of Carbon Tetrachloride by Granular Sponge Zero Valent Iron. (2019). MDPI. [Link]
-
Factors Influencing Removal of Trichloroethylene in a Zero-Valent Iron Fenton System. (2024). Toxics, 12(4), 282. [Link]
-
Dechlorination of 2,4-dichlorophenol by zero-valent iron nanoparticles impregnated MCM-48. (2014). ResearchGate. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cascade-env.com [cascade-env.com]
- 4. Long-term performance evaluation of zero-valent iron amended permeable reactive barriers for groundwater remediation – A mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Characteristics of Carbon Tetrachloride by Granular Sponge Zero Valent Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. capremediation.com [capremediation.com]
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- 17. Factors Influencing Removal of Trichloroethylene in a Zero-Valent Iron Fenton System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. redox-tech.com [redox-tech.com]
Technical Support Center: Optimizing the Synthesis of 1,1,2,3-Tetrachloropropene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,1,2,3-tetrachloropropene (HCC-1230xa). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Section 1: Synthesis Pathway Overview & Core Concepts
This section addresses fundamental questions regarding the most common methods for synthesizing 1,1,2,3-tetrachloropropene.
Q1: What are the primary industrial synthetic routes to 1,1,2,3-tetrachloropropene?
The synthesis of 1,1,2,3-tetrachloropropene is typically achieved through multi-step processes starting from basic feedstocks. The most established route begins with the reaction of carbon tetrachloride and ethylene, followed by a series of chlorination, dehydrochlorination, and isomerization steps.[1][2] An alternative, more direct approach involves the gas-phase dehydrochlorination of a pentachloropropane precursor.[3][4]
Route 1: The Multi-Step Chlorination/Dehydrochlorination Pathway
This is a widely documented industrial method involving five main stages:[1][5]
-
Telomerization: Carbon tetrachloride (CCl₄) and ethylene react to form 1,1,1,3-tetrachloropropane (HCC-250fb). This reaction is typically catalyzed by a system comprising iron or ferric chloride and a promoter, such as an organophosphate like tributyl phosphate.[1][2][6]
-
First Dehydrochlorination: HCC-250fb is dehydrochlorinated to yield a mixture of trichloropropene isomers (1,1,3- and 3,3,3-trichloropropenes). This can be achieved using a caustic solution with a phase-transfer catalyst or with a Lewis acid catalyst.[1][7]
-
Chlorination: The trichloropropene mixture is chlorinated with Cl₂ gas to produce 1,1,1,2,3-pentachloropropane (HCC-240db).[2][7][8]
-
Second Dehydrochlorination: HCC-240db undergoes a second dehydrochlorination to form a mixture of tetrachloropropene isomers, primarily 1,1,2,3-tetrachloropropene (the desired product) and 2,3,3,3-tetrachloropropene.[1][5]
-
Isomerization: The mixture is treated with a Lewis acid catalyst, such as anhydrous ferric chloride, to convert the undesired 2,3,3,3-tetrachloropropene isomer into the thermodynamically more stable 1,1,2,3-tetrachloropropene via an allylic rearrangement.[2][5][7]
Caption: Multi-step synthesis pathway for 1,1,2,3-tetrachloropropene.
Route 2: Gas-Phase Dehydrochlorination
This method offers a more direct conversion by heating 1,1,1,2,3-pentachloropropane (HCC-240db) in the gas phase without a catalyst.[3][4] This thermal elimination of HCl can produce 1,1,2,3-tetrachloropropene with high selectivity in a single step, making it suitable for continuous production.[3]
Section 2: Optimizing Key Reaction Steps
Successful synthesis hinges on the precise control of reaction conditions. This section details how to optimize the critical dehydrochlorination step.
Q2: How can I optimize the dehydrochlorination of 1,1,1,2,3-pentachloropropane (HCC-240db)?
The dehydrochlorination of HCC-240db is a critical step that dictates the initial ratio of tetrachloropropene isomers. Optimization depends on the chosen methodology: liquid-phase catalysis (base or Lewis acid) or gas-phase thermal reaction.
The choice of method is a trade-off between reaction speed, selectivity, and equipment requirements. Caustic-mediated dehydrochlorination is effective but can require phase-transfer catalysts for efficiency.[2] Lewis acid catalysis, particularly in a reactive distillation setup, can improve productivity by combining reaction and separation.[6][8] The catalyst-free gas-phase method avoids catalyst costs and separation issues but requires high temperatures.[3][4]
Table 1: Comparative Data for HCC-240db Dehydrochlorination Methods
| Parameter | Method 1: Caustic Solution[2] | Method 2: Lewis Acid Catalyst[1][6] | Method 3: Gas-Phase Thermal[3][4] |
| Catalyst/Reagent | Aqueous Base (e.g., NaOH) | Lewis Acid (e.g., FeCl₃) | None |
| Co-catalyst | Phase Transfer Catalyst | Not typically required | None |
| Temperature | 70°C – 110°C | 80°C – 130°C | 200°C – 550°C (250-450°C preferred) |
| Pressure | Atmospheric | Ambient or Vacuum (50-760 mmHg) | Atmospheric or Reduced |
| Phase | Liquid (Biphasic) | Liquid | Gas |
| Key Advantage | Common lab reagents | High productivity, suitable for reactive distillation | High selectivity, no catalyst contamination |
| Key Challenge | Waste salt formation, requires phase separation | Catalyst must be anhydrous and removed later | High energy input, potential for thermal decomposition |
Q3: What is the role of the final isomerization step and how can it be improved?
The final isomerization step is crucial for maximizing the yield of the desired 1,1,2,3-tetrachloropropene (HCC-1230xa). The dehydrochlorination of HCC-240db often produces a mixture containing the isomeric byproduct 2,3,3,3-tetrachloropropene (HCC-1230xf).[5] This step uses a Lewis acid catalyst to facilitate an allylic rearrangement, converting HCC-1230xf into the desired, more stable HCC-1230xa.[2][7]
Causality: The mechanism involves the formation of a carbocation intermediate stabilized by the chlorine atoms. The catalyst, typically anhydrous ferric chloride (FeCl₃), coordinates to a chlorine atom, facilitating its departure and the formation of the allylic cation, which can then rearrange to the thermodynamically favored product upon re-addition of the chloride ion.
Optimization Tips:
-
Catalyst Anhydrousness: The ferric chloride catalyst must be substantially anhydrous.[7] Water will deactivate the catalyst by forming iron hydroxides and will also react with the chlorinated intermediates.
-
Temperature Control: The reaction is typically run at elevated temperatures, but excessive heat can lead to polymerization or decomposition. A range of 70°C to 200°C has been reported.[7]
-
Catalyst Loading: The amount of FeCl₃ should be catalytic, typically between 0.05% and 2% by weight of the pentachloropropane precursor.[7] Higher loadings do not necessarily improve conversion and complicate post-reaction purification.
Section 3: Troubleshooting Common Issues
This section provides a problem-solving framework for issues commonly encountered during synthesis.
Q4: My final product has low purity. What are the likely isomeric impurities and how can I minimize them?
Low purity is almost always due to incomplete isomerization or inefficient separation of intermediates. The most common impurity is 2,3,3,3-tetrachloropropene .
-
Cause: Insufficient catalyst activity (e.g., wet FeCl₃), insufficient reaction time, or a temperature that is too low during the isomerization step.
-
Solution: Ensure the ferric chloride is anhydrous. Consider increasing the reaction time or temperature moderately. Monitor the reaction progress by GC analysis until the peak corresponding to 2,3,3,3-tetrachloropropene is minimized. Finally, a careful fractional distillation under reduced pressure is essential to separate the final product from any remaining isomers or starting materials.[9]
Q5: The dehydrochlorination reaction is slow or incomplete. What are the potential causes?
A sluggish dehydrochlorination can be traced to several factors depending on the method used.
-
For Caustic Dehydrochlorination:
-
Poor Mixing: In the biphasic system, inefficient stirring leads to poor contact between the organic substrate and the aqueous base.
-
Inactive Phase-Transfer Catalyst (PTC): The PTC may have degraded. Use fresh catalyst.
-
Insufficient Temperature: The reaction rate is temperature-dependent. Ensure the reaction is maintained within the optimal range (e.g., 70-110°C).[2]
-
-
For Lewis Acid Catalysis:
Q6: I'm observing significant byproduct formation, such as tars or higher-boiling compounds. How can I improve selectivity?
The formation of tars or oligomeric materials is typically due to side reactions at elevated temperatures, especially in the presence of Lewis acids.
-
Cause: High reaction temperatures or prolonged reaction times can promote polymerization of the alkene products. Over-chlorination in the preceding step can also introduce higher molecular weight impurities.
-
Solution:
-
Temperature Control: Avoid exceeding the recommended temperature range for each step. For chlorination, a range of 0°C to 65°C is preferable to minimize side reactions.[2][7]
-
Use of Inhibitors: In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone) during distillation can prevent polymerization.[9]
-
Minimize Reaction Time: Monitor the reaction and proceed to the next step as soon as the conversion is complete to reduce the time the product is exposed to harsh conditions.
-
Sources
- 1. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. EP2504299B1 - Process for preparing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. WO2011065574A1 - Process for preparing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 7. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. US8907147B2 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Bioremediation of 1,1,2,3-Tetrachloropropane (1,1,2,3-TeCP) Contaminated Sites
A Note from the Senior Application Scientist: The bioremediation of 1,1,2,3-Tetrachloropropane (1,1,2,3-TeCP) represents a significant challenge due to its chemical stability and potential toxicity to microorganisms. It is important to note that, unlike its close relative 1,2,3-trichloropropane (TCP), there is a notable scarcity of specific research on the microbial degradation of 1,1,2,3-TeCP. This guide has been developed by extrapolating from established principles of bioremediation for other highly chlorinated alkanes and propanes. The troubleshooting advice and protocols provided are based on a strong theoretical foundation but should be adapted and validated through rigorous, site-specific treatability studies.
Part 1: Core Directive - Understanding the Core Challenges
The bioremediation of 1,1,2,3-TeCP is hampered by several key factors:
-
Recalcitrance: The high degree of chlorination makes the molecule electron-deficient and resistant to oxidative attack, a common mechanism in aerobic biodegradation.[1]
-
Toxicity: High concentrations of 1,1,2,3-TeCP and its potential degradation intermediates can be toxic to the very microorganisms intended for its remediation.
-
Lack of Specific Microbial Pathways: There are no known microorganisms that can utilize 1,1,2,3-TeCP as a sole carbon and energy source for growth.[2][3] Therefore, remediation strategies must rely on co-metabolic or anaerobic respiratory processes.
-
Formation of Persistent Intermediates: Incomplete degradation can lead to the accumulation of other chlorinated propanes or propenes, which may also be toxic and persistent.
Given these challenges, a successful bioremediation strategy for 1,1,2,3-TeCP will likely involve either anaerobic reductive dechlorination or aerobic co-metabolism .
Part 2: Troubleshooting Guides
Scenario 1: Low or No Degradation of 1,1,2,3-TeCP in an Anaerobic System
Problem: You have established an anaerobic microcosm or in-situ treatment zone with an appropriate electron donor, but you are observing minimal or no reduction in 1,1,2,3-TeCP concentrations over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anaerobic bioremediation of 1,1,2,3-TeCP.
Causality Behind Experimental Choices:
-
Redox Potential: Reductive dechlorination is an electron-accepting process that only occurs under strongly reducing (anaerobic) conditions. A redox potential (Eh) below -100mV is generally required.[4]
-
Electron Donor: The dechlorination process requires a source of electrons, which is provided by the fermentation of substrates like lactate, vegetable oil, or molasses.[5] An insufficient supply will stall the process.
-
Nutrients: Microbial activity is dependent on essential nutrients like nitrogen and phosphorus for cell growth and maintenance.
-
pH: The optimal pH range for most dehalogenating bacteria is near neutral. Extreme pH values can inhibit enzymatic activity.
-
Toxicity: High concentrations of chlorinated solvents can be toxic to microbial life.[6] If initial concentrations are too high, dilution or a phased acclimation of the microbial culture may be necessary.
-
Microbial Population: The indigenous microbial population may lack the specific microorganisms capable of dehalogenating 1,1,2,3-TeCP. In such cases, bioaugmentation with a culture known to degrade similar compounds (e.g., containing Dehalococcoides or Dehalogenimonas) may be required.[7]
Scenario 2: Accumulation of Undesirable Intermediates in an Aerobic Co-metabolic System
Problem: You are using a propane-oxidizing bacterial culture to co-metabolize 1,1,2,3-TeCP, but you observe the accumulation of potentially toxic intermediates like dichloropropenes or chloroalcohols.
Troubleshooting Workflow:
-
Confirm Intermediate Identity: Use a robust analytical method like GC/MS to positively identify the accumulating intermediates.
-
Assess Primary Substrate Concentration:
-
Rationale: In co-metabolism, the degradation of the contaminant is dependent on the metabolism of a primary substrate (e.g., propane).[8][9] An insufficient concentration of the primary substrate can lead to incomplete degradation of the target compound.
-
Action: Increase the concentration of the primary substrate and monitor the effect on both the intermediate and parent compound concentrations.
-
-
Evaluate Competitive Inhibition:
-
Rationale: High concentrations of 1,1,2,3-TeCP or the intermediates themselves can competitively inhibit the monooxygenase enzymes responsible for degradation.[8]
-
Action: If possible, reduce the initial concentration of 1,1,2,3-TeCP. Monitor the degradation kinetics at different substrate-to-contaminant ratios to find an optimal balance.
-
-
Check for Enzyme Deactivation:
-
Rationale: Some degradation intermediates can be toxic to the cells or cause damage to the degrading enzymes, a phenomenon known as "product toxicity."
-
Action: This is more difficult to address. Consider using a microbial consortium rather than a pure culture, as other members of the consortium may be able to degrade the toxic intermediate. Intermittent feeding of the primary substrate might also allow the cells to recover.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most likely first step in the anaerobic biodegradation of this compound?
A1: Based on studies of other highly chlorinated alkanes, the most probable initial step is reductive dechlorination .[10] This involves the removal of a chlorine atom and its replacement with a hydrogen atom. For 1,1,2,3-TeCP, this could occur at several positions, leading to different trichloropropane isomers. Another possibility is dihaloelimination , where two adjacent chlorine atoms are removed to form a double bond, potentially yielding a dichloropropene.[10]
Caption: Plausible initial anaerobic degradation pathways for 1,1,2,3-TeCP.
Q2: Can I use an aerobic process to treat 1,1,2,3-TeCP?
A2: Direct aerobic degradation of 1,1,2,3-TeCP as a growth substrate is highly unlikely due to its oxidized state.[2] However, aerobic co-metabolism is a potential strategy. This involves stimulating the growth of microorganisms on a simple alkane, such as propane or methane. These organisms produce powerful, non-specific monooxygenase enzymes that can fortuitously degrade 1,1,2,3-TeCP.[8][9] Bacteria like Rhodococcus and Mycobacterium have shown promise in degrading other chlorinated propanes via this mechanism.[7]
Q3: What analytical methods are appropriate for monitoring 1,1,2,3-TeCP and its degradation products?
A3: Due to the volatile nature of 1,1,2,3-TeCP and its likely intermediates, the most suitable analytical method is Gas Chromatography/Mass Spectrometry (GC/MS) .[11][12] For aqueous samples, a purge-and-trap or headspace sample introduction system is typically used to concentrate the analytes before injection into the GC.[13][14] Using MS detection allows for positive identification of the parent compound and its degradation products based on their mass spectra.
Q4: My microcosm study shows a decrease in 1,1,2,3-TeCP concentration, but I don't see any degradation products. What could be happening?
A4: There are several possibilities:
-
Sorption: The compound may be sorbing to the soil/sediment matrix or the glassware. This is an abiotic loss mechanism. A sterile (autoclaved or poisoned) control microcosm is essential to quantify this effect.
-
Volatilization: If the microcosms are not properly sealed, volatile compounds like 1,1,2,3-TeCP can be lost to the headspace.
-
Complete Mineralization: In a highly efficient system, the degradation products may be transient and rapidly converted to non-chlorinated end products like propene or even CO2, which may not be measured by your target analyte list.
-
Analytical Issues: Your analytical method may not be suitable for detecting the specific degradation products formed. Expand your list of target analytes to include all plausible chlorinated and non-chlorinated propanes and propenes.
Part 4: Experimental Protocol
Assessing the Anaerobic Biodegradability of 1,1,2,3-TeCP in a Laboratory Microcosm
This protocol provides a framework for a self-validating experiment to determine if a microbial community from a contaminated site can degrade 1,1,2,3-TeCP under anaerobic conditions.
Materials:
-
Site groundwater and soil/sediment.
-
Anaerobic mineral medium.
-
160 mL serum bottles with Teflon-lined septa and aluminum crimp caps.
-
Stock solution of 1,1,2,3-TeCP in a water-miscible solvent (e.g., methanol).
-
Electron donor stock solution (e.g., sodium lactate).
-
Resazurin (redox indicator).
-
Gases: N2/CO2 (80:20 mix).
-
Crimp sealer and de-capper.
-
Syringes and needles.
-
GC/MS for analysis.
Procedure:
-
Preparation of Microcosms (in an anaerobic chamber):
-
Add 20g (wet weight) of site soil/sediment to each serum bottle.
-
Add 80 mL of anaerobic mineral medium. The medium should contain resazurin, which will be pink in the presence of oxygen and colorless when anaerobic.
-
Prepare three types of controls:
-
Sterile Control (Autoclaved): Prepare several bottles as above and autoclave them twice on consecutive days. This will serve to measure any abiotic degradation.
-
No Electron Donor Control: Prepare active microcosms but do not add the electron donor. This will show if degradation occurs without stimulation.
-
No 1,1,2,3-TeCP Control: Prepare active microcosms with the electron donor but without the contaminant. This is to monitor background microbial activity.
-
-
-
Sealing and Purging:
-
Seal all bottles with Teflon-lined septa and aluminum crimps.
-
Remove the bottles from the anaerobic chamber and purge the headspace with the N2/CO2 gas mix for 15-20 minutes to ensure anaerobic conditions.
-
-
Spiking:
-
Using a gas-tight syringe, spike the active and sterile control microcosms with the 1,1,2,3-TeCP stock solution to achieve the desired final concentration (e.g., 1-5 mg/L).
-
Spike the active and "No 1,1,2,3-TeCP" control microcosms with the electron donor stock solution (e.g., to a final concentration of 5 mM lactate).
-
-
Incubation:
-
Incubate all bottles in the dark at the in-situ temperature of the contaminated site (or a standard temperature like 20-25°C).
-
-
Sampling and Analysis:
-
Periodically (e.g., weekly), sacrifice one bottle from each condition for analysis.
-
Analyze the aqueous phase for 1,1,2,3-TeCP and potential degradation products (e.g., trichloropropanes, dichloropropenes) using an appropriate GC/MS method.
-
Analyze the headspace for volatile degradation products like propene.
-
-
Data Interpretation:
-
Compare the 1,1,2,3-TeCP concentration in the active microcosms to the sterile controls. A significantly faster rate of disappearance in the active microcosms is evidence of biological degradation.
-
The appearance of lesser-chlorinated compounds that are not present in the sterile controls provides further evidence of bioremediation and helps to elucidate the degradation pathway.
-
Part 5: Data Presentation
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,2,3-Trichloropropane |
| CAS Number | 18495-30-2 | 96-18-4 |
| Molecular Formula | C3H4Cl4 | C3H5Cl3 |
| Molecular Weight | 181.88 g/mol | 147.43 g/mol |
| Water Solubility | Low (data not readily available) | 1,750 mg/L |
| Vapor Pressure | Data not readily available | 3.7 mmHg at 25°C |
| Log Kow | Estimated > 2.5 | 2.26 |
Data for 1,2,3-Trichloropropane is provided for comparison as a well-studied analogue.[2][15]
Table 2: General Optimal Conditions for Bioremediation of Chlorinated Hydrocarbons
| Parameter | Anaerobic Reductive Dechlorination | Aerobic Co-metabolism |
| Redox Potential (Eh) | < -100 mV | > 50 mV |
| Dissolved Oxygen | < 0.5 mg/L | > 2 mg/L |
| pH | 6.5 - 8.0 | 6.0 - 8.0 |
| Temperature | 15 - 35 °C | 20 - 35 °C |
| Key Microorganisms | Dehalococcoides, Dehalogenimonas | Rhodococcus, Mycobacterium |
| Required Substrates | Electron Donor (e.g., lactate, H2) | Primary Substrate (e.g., propane, methane) |
References
-
Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Reviews in Environmental Science and Bio/Technology, 11(2), 149-160. [Link]
-
Salter-Blanc, A. J., & Tratnyek, P. G. (2011). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental science & technology, 45(18), 7646–7653. [Link]
-
Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Reviews in Environmental Science and Bio/Technology, 11(2), 149-160. [Link]
-
USEPA. (2018). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
ATSDR. (2021). Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry. [Link]
-
Yan, J., Rash, B. A., & Tratnyek, P. G. (2020). Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Environmental Science: Processes & Impacts, 22(3), 674-685. [Link]
-
Wang, B., He, Y., & Chu, K. H. (2017). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria. Chemosphere, 168, 1494–1497. [Link]
-
Wang, B., He, Y., & Chu, K. H. (2017). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria. Chemosphere, 168, 1494–1497. [Link]
-
Hatzinger, P. B., et al. (2025). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. Biodegradation. [Link]
-
Cycoń, M., Mrozik, A., & Piotrowska-Seget, Z. (2019). Challenges of bioremediation. In Bio-Monomers for Green Polymers (pp. 417-442). Springer, Cham. [Link]
-
Wang, B., He, Y., & Chu, K. H. (2017). Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria. Chemosphere, 168, 1494–1497. [Link]
-
Hatzinger, P. B., et al. (2025). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. Biodegradation. [Link]
-
Fennell, D. E., & Gossett, J. M. (1998). Anaerobic transformations and bioremediation of chlorinated solvents. Frontiers in bioscience : a journal and virtual library, 3, d914–d928. [Link]
-
Varjani, S. J. (2017). Advancing Eco-Sustainable Bioremediation for Hydrocarbon Contaminants: Challenges and Solutions. Microorganisms, 5(4), 71. [Link]
-
Kumar, A., et al. (2021). Recent advancements in hydrocarbon bioremediation and future challenges: a review. Journal of Environmental Management, 288, 112447. [Link]
-
Eurofins. (n.d.). 1,2,3-Trichloropropane. Journal of Environmental Measurement Technology. [Link]
-
Hatzinger, P. B., et al. (2025). Biodegradation of 1,2,3-TCP by anaerobic consortium CPD-2. [Link]
-
California Water Boards. (n.d.). Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. [Link]
-
Löffler, F. E., et al. (1997). Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria. Applied and environmental microbiology, 63(7), 2870–2875. [Link]
-
MsdsDigital.com. (n.d.). SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). [Link]
-
Kumar, A., et al. (2021). Recent advancements in hydrocarbon bioremediation and future challenges: a review. Journal of Environmental Management, 288, 112447. [Link]
-
Aulenta, F., et al. (2021). Combined Strategies to Prompt the Biological Reduction of Chlorinated Aliphatic Hydrocarbons: New Sustainable Options for Bioremediation Application. Microorganisms, 9(8), 1668. [Link]
-
Al-Saleh, E., & Obuekwe, C. (2014). Co-contamination of water with chlorinated hydrocarbons and heavy metals: Challenges and current bioremediation strategies. Journal of Environmental Science and Health, Part A, 49(12), 1377-1390. [Link]
-
ESA. (2021). Bioremediation: a Natural Solution to an Unnatural Problem. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
Hashmi, Z., et al. (2021). Enzymatic and microbial degradation of PCBs from E-waste contaminated sites. Environmental Science and Pollution Research, 28(1), 1-13. [Link]
-
Battelle. (2002). Remediation of Chlorinated and Recalcitrant Compounds. [Link]
-
ATSDR. (2019). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Agency for Toxic Substances and Disease Registry. [Link]
-
Wymore, R. A., et al. (2021). In Situ Bioremediation of a Chlorinated Hydrocarbon Plume: A Superfund Site Field Pilot Test. Water, 13(21), 2999. [Link]
-
National Toxicology Program. (2016). 1,2,3-Trichloropropane. In Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Hashmi, Z., et al. (2021). Microbial and enzymatic degradation of PCBs from e-waste-contaminated sites: a review. Environmental Science and Pollution Research, 28(1), 1-13. [Link]
-
IARC. (1995). 1,2,3-Trichloropropane. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Lyon, France: International Agency for Research on Cancer. [Link]
-
ATSDR. (2021). Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry. [Link]
-
Mondello, F. J., et al. (1997). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology, 63(8), 3096-3103. [Link]
-
Zámocký, M., et al. (2019). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 20(18), 4531. [Link]
-
Bock, C., et al. (1996). Degradation of prochloraz and 2,4,6-trichlorophenol by environmental bacterial strains. Applied Microbiology and Biotechnology, 45(1-2), 257-262. [Link]
-
Woźniak-Karczewska, M., et al. (2020). Assessment of Biodegradation Efficiency of Polychlorinated Biphenyls (PCBs) and Petroleum Hydrocarbons (TPH) in Soil Using Three Individual Bacterial Strains and Their Mixed Culture. Molecules, 25(21), 5006. [Link]
-
Armeni, M., & Tchobanoglous, G. (2002). Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions. Water research, 36(15), 3737–3746. [Link]
-
Kumar, A., et al. (2016). Multi-substrate biodegradation of chlorophenols by defined microbial consortium. 3 Biotech, 6(2), 169. [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31. [Link]
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- 2. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic transformations and bioremediation of chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioremediation: a Natural Solution to an Unnatural Problem — ESA Environmental Consultants [askesa.com]
- 6. Challenges of bioremediation [ebrary.net]
- 7. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria [agris.fao.org]
- 9. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ysi.com [ysi.com]
- 12. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. ANALYTICAL METHODS - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. eurofinsus.com [eurofinsus.com]
Technical Support Center: Stabilizing 1,1,2,3-Tetrachloropropane Analytical Standards
Welcome to the technical support center for 1,1,2,3-Tetrachloropropane analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity and stability of your standards. Given the limited specific literature on the stability of this compound in dilute analytical solutions, this resource synthesizes information from general principles of chlorinated hydrocarbon chemistry, established analytical methods for similar compounds, and practical field experience.
I. Understanding the Instability of this compound
This compound, while described as having high stability as a pure compound, can be susceptible to degradation when prepared as a dilute analytical standard.[1] The primary degradation pathway of concern is dehydrochlorination, the elimination of hydrogen chloride (HCl) to form various trichloropropene isomers.[2] This process can be initiated or accelerated by several factors commonly encountered in a laboratory setting.
Key Factors Influencing Instability:
-
Temperature: Elevated temperatures during storage or within a GC inlet can provide the activation energy needed for dehydrochlorination.
-
pH: Basic conditions can actively promote dehydrochlorination. This can be a concern with certain solvents, glassware that has not been properly neutralized, or co-eluting basic compounds in a sample matrix.
-
Light: UV radiation can contribute to the degradation of many chlorinated hydrocarbons.
-
Active Surfaces: Active sites on glassware or in the GC pathway (e.g., inlet liner, column) can catalyze degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a this compound stock solution?
A1: Stock solutions should be stored in a cool, dark environment, ideally in a refrigerator at 4°C.[3] Use amber glass vials with PTFE-lined screw caps to minimize light exposure and prevent leaching of contaminants.[3] It is also advisable to minimize headspace in the vial to reduce potential volatilization and interaction with air.
Q2: Which solvent should I use to prepare my working standards?
A2: The choice of solvent is critical. For gas chromatography applications, high-purity non-polar solvents are recommended. Isooctane and hexane are common choices in EPA methods for chlorinated hydrocarbons.[3][4] These solvents are less likely to participate in degradation reactions compared to more polar or protic solvents. Always use pesticide-grade or equivalent high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Q3: How long can I expect my this compound working standards to be stable?
Q4: Are there any recommended chemical stabilizers for this compound standards?
A4: While industrial chlorinated solvents are often stabilized with compounds like amines or epoxides, the addition of stabilizers to analytical standards is generally avoided to maintain the purity and integrity of the standard.[5][6] However, for long-term storage or in situations where degradation is a persistent issue, the addition of a radical scavenger or a mild acid acceptor at a very low concentration could be considered, but this would require thorough validation to ensure it does not interfere with the analysis.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple, unidentified peaks appearing in the chromatogram of a fresh standard. | Degradation of the standard. The additional peaks are likely isomers of trichloropropene formed via dehydrochlorination. | 1. Lower the GC inlet temperature. Thermal stress in the injector is a common cause of on-instrument degradation.[7] 2. Use a new, inert inlet liner. Active sites on a contaminated liner can catalyze degradation. 3. Prepare a fresh standard in a high-purity, non-polar solvent like isooctane. |
| The peak area of the this compound standard is decreasing over time. | 1. Gradual degradation in the vial. 2. Evaporation of the solvent. | 1. Store standards at 4°C in tightly sealed amber vials. 2. Prepare fresh working standards more frequently. 3. Use an internal standard to compensate for minor changes in concentration. |
| Poor peak shape (e.g., tailing or fronting). | 1. Active sites in the GC column or liner. 2. Column overload. | 1. Condition the GC column according to the manufacturer's instructions. 2. Replace the inlet liner. 3. Inject a smaller volume or a more dilute standard. |
| Shifting retention times. | Changes in carrier gas flow rate or oven temperature profile. | 1. Check for leaks in the carrier gas lines. 2. Verify the GC oven temperature program and carrier gas flow settings. |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 1000 mg/L stock solution.
Materials:
-
Pure this compound standard material
-
Pesticide-grade isooctane
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Glass Pasteur pipette
Procedure:
-
Accurately weigh approximately 10 mg of pure this compound into the 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of isooctane to dissolve the compound.
-
Once dissolved, fill the flask to the mark with isooctane.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial with a PTFE-lined cap.
-
Store at 4°C in the dark.
Protocol 2: Preparation of Working Standards
Procedure:
-
Allow the stock solution to come to room temperature before use.
-
Perform serial dilutions of the stock solution using pesticide-grade isooctane to achieve the desired concentrations for your calibration curve.
-
Use Class A volumetric flasks and calibrated micropipettes for all dilutions.
-
Prepare these working standards fresh as needed, and do not store them for extended periods.
V. Visualizing Degradation and Workflow
Logical Flow for Troubleshooting Standard Instability
Caption: A logical workflow for diagnosing and resolving issues with this compound standard stability.
Potential Degradation Pathway of this compound
Caption: A diagram illustrating the potential dehydrochlorination of this compound into various trichloropropene isomers.
VI. References
-
Smith, L. R. (1974). U.S. Patent No. 3,823,195. U.S. Patent and Trademark Office.
-
Google Patents. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.
-
U.S. Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
Phenomenex. GC Troubleshooting Guide. [Link]
-
Good, G. M. (1962). U.S. Patent No. 3,029,297. U.S. Patent and Trademark Office.
-
Google Patents. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene.
-
Zotov, A. S., et al. (2022). Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins. Fine Chemical Technologies. [Link]
-
U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]
-
NIST. Propane, 1,1,2,3-tetrachloro-. NIST Chemistry WebBook. [Link]
-
LCGC International. GC Troubleshooting in Petrochemical Analysis. [Link]
-
Carlisle, P. J. (1938). U.S. Patent No. 2,125,381. U.S. Patent and Trademark Office.
-
CHROMacademy. GC Troubleshooting. [Link]
-
ResearchGate. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. [Link]
-
U.S. Environmental Protection Agency. Chemical Stabilization. [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]
-
Taylor & Francis eBooks. Chlorinated Solvents and Solvent Stabilizers. [Link]
-
OI Analytical. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Indian Academy of Sciences. Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. [Link]
-
PubChem. 1,1,1,3-Tetrachloropropane. [Link]
-
PubChem. Propane, 1,1,2,3-tetrachloro-. [Link]
-
Wikipedia. 1,1,1,2-Tetrachloropropane. [Link]
-
Elsevier. Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. [Link]
-
Chemsrc. This compound. [Link]
-
Teledyne Tekmar. Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. [Link]
-
Frederick National Laboratory. Preparing Reagent Solutions. [Link]
-
MsdsDigital.com. SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). [Link]
-
YouTube. Method 334.0: Primary Standards and Dilutions. [Link]
Sources
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- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
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- 7. Activity and Decomposition | Separation Science [sepscience.com]
troubleshooting low recovery in 1,1,2,3-Tetrachloropropane extraction
Welcome to the dedicated support center for troubleshooting challenges in the extraction of 1,1,2,3-Tetrachloropropane. This resource is designed for researchers, scientists, and drug development professionals who are encountering issues with low recovery rates during their analytical work. Here, we will delve into the common pitfalls and provide scientifically grounded solutions to optimize your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low recovery of this compound. What are the most common initial checks I should perform?
A1: Start by systematically reviewing your entire workflow. The most frequent sources of error include improper sample handling and storage, incorrect solvent selection for extraction, and suboptimal instrument parameters. Ensure your samples have been stored at 4°C and extracted within 7 days of collection.[1] Verify that your extraction solvent is of high purity and appropriate for this chlorinated hydrocarbon. Finally, confirm that your GC or GC/MS parameters are correctly set for this compound.
Q2: Could the chemical properties of this compound itself be a factor in low recovery?
A2: Absolutely. This compound is a volatile organic compound (VOC) with a boiling point of approximately 179°C.[2][3] Its volatility means that sample loss can occur at various stages if not handled correctly. For instance, excessive agitation or exposure to elevated temperatures during sample preparation can lead to significant analyte loss.
Q3: Is my choice of extraction method—Liquid-Liquid Extraction (LLE) vs. Purge and Trap—critical for good recovery?
A3: Yes, the choice of extraction method is crucial and depends on your sample matrix and desired detection limits. Purge and trap is generally the preferred method for extracting and concentrating volatile organic compounds like this compound from aqueous samples, especially for trace-level analysis.[4][5] LLE can also be effective, but may be more susceptible to emulsion formation and may require more solvent, which can introduce contaminants.[1][6]
Q4: How can I be sure that my analytical instrument is not the source of the low recovery?
A4: To isolate the instrument as a potential issue, perform a direct injection of a known standard of this compound into your GC or GC/MS system.[4] If you obtain the expected response, the problem likely lies within your sample preparation and extraction procedure. If the direct injection also shows low response, then troubleshooting of the instrument itself, such as checking for leaks, cleaning the injector, and verifying detector function, is necessary.[7][8]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction (LLE) for this compound
Low recovery in LLE can often be traced back to a few key parameters. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Issue: Poor Partitioning of this compound into the Organic Phase
The core principle of LLE is the preferential partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. For a nonpolar compound like this compound, the choice of a suitable nonpolar solvent is paramount.
Troubleshooting Steps:
-
Solvent Selection: Methylene chloride is a commonly used and effective solvent for the extraction of chlorinated hydrocarbons.[1][6] If you are using a different solvent, ensure it has a high partition coefficient for this compound. The goal is to match the polarity of your analyte with the extraction solvent.[9]
-
Solvent-to-Sample Ratio: To achieve high recovery, the ratio of the organic extraction solvent to the aqueous sample should be optimized. A general guideline is a 7:1 ratio of organic solvent to aqueous sample, though the optimal ratio will depend on the partition coefficient of this compound in your chosen solvent.[9][10]
-
pH Adjustment: While this compound is not ionizable, the sample matrix may contain interfering compounds that are. Adjusting the pH of your aqueous sample can sometimes improve extraction efficiency by suppressing the extraction of these interferences. For neutral compounds, extraction is typically performed at a neutral pH.[11]
-
Salting-Out Effect: For more polar analytes, adding a salt such as sodium sulfate to the aqueous sample can increase the partition coefficient and improve recovery.[9][10] This technique reduces the solubility of the analyte in the aqueous phase, driving it into the organic phase.
Data Presentation: Solvent Properties for LLE
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Notes |
| Methylene Chloride | 3.1 | 39.6 | 1.33 | Recommended in EPA methods for chlorinated hydrocarbons.[1][6] |
| n-Hexane | 0.1 | 69 | 0.655 | A good nonpolar choice, often used in final extracts.[1] |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | A more polar option, may be less effective for this compound. |
| n-Pentane | 0.0 | 36.1 | 0.626 | Used in some LLE procedures for volatile organics.[12] |
Experimental Workflow: Troubleshooting LLE
Below is a logical workflow for troubleshooting low recovery in your LLE procedure.
Caption: A decision tree for troubleshooting low recovery in LLE.
Guide 2: Addressing Common Issues in Purge and Trap Analysis
Purge and trap is a highly sensitive technique for volatile compounds, but it is also prone to specific problems that can lead to low recovery.
Issue: Inefficient Purging of this compound
The first step in this technique is to effectively transfer the analyte from the sample matrix to the gas phase.
Troubleshooting Steps:
-
Purge Gas Flow Rate and Time: Ensure that the purge gas (typically helium or nitrogen) flow rate and the purge time are optimized. Insufficient flow or time will result in incomplete purging of the analyte from the sample.[4]
-
Sample Temperature: For some less volatile compounds, gently heating the sample during the purge step can increase purging efficiency.[13] However, be cautious as excessive heat can lead to the degradation of some analytes.
-
Moisture Management: Excessive water vapor can be carried over to the trap and subsequently to the GC column, leading to poor chromatography and reduced sensitivity. Ensure your system's moisture management is functioning correctly.[14]
Issue: Analyte Breakthrough or Poor Trapping
Once purged, the analyte must be efficiently trapped on a sorbent material.
Troubleshooting Steps:
-
Trap Selection: Different traps have different affinities for various compounds. Ensure you are using a trap that is appropriate for chlorinated hydrocarbons. A Vocarb 3000 trap (or equivalent) is often a good choice.
-
Trap Temperature: The trap must be at a suitable temperature to efficiently adsorb the analyte during the purge step. If the trap is too warm, analyte breakthrough can occur.
-
Trap Conditioning and Lifetime: Traps have a finite lifetime and can become contaminated or deactivated over time. Ensure the trap is properly conditioned and replace it if it is old or has been subjected to a high concentration of contaminants.[4]
Issue: Incomplete Desorption or Transfer to the GC
The final step is the thermal desorption of the analyte from the trap and its transfer to the GC column.
Troubleshooting Steps:
-
Desorption Temperature and Time: The desorption temperature must be high enough, and the time long enough, to ensure complete transfer of this compound from the trap to the GC. Consult your instrument manual or application notes for recommended settings.
-
Transfer Line Temperature: The transfer line between the purge and trap system and the GC must be maintained at a temperature that prevents the analyte from re-condensing.
-
Leaks: Leaks in the system, particularly between the trap and the GC, can lead to significant analyte loss.[14] Perform a thorough leak check of your system.
Logical Relationship: Purge and Trap Troubleshooting Pathway
The following diagram illustrates the interconnectedness of parameters in a purge and trap system.
Caption: A pathway for diagnosing issues in a purge and trap system.
References
- Troubleshooting Common Issues with Purge and Trap Autosamplers! (2024-05-21). Google Cloud.
- Method 612: Chlorinated Hydrocarbons - EPA. U.S. Environmental Protection Agency.
- EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. U.S. Environmental Protection Agency.
- Troubleshooting any Purge & Trap for VOC Analysis | LabRulez GCMS. (2023-03-08). LabRulez GCMS.
- This compound CAS#: 18495-30-2 • ChemWhat | Database of Chemicals & Biologicals.
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selection of internal standards for 1,1,2,3-Tetrachloropropane quantification
Welcome to the technical support guide for the selection of internal standards for the quantification of 1,1,2,3-Tetrachloropropane (1,1,2,3-TeCP). This resource is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of this compound and seek to improve the accuracy, precision, and robustness of their methods. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to make informed decisions in your experimental design.
This guide is structured to address your needs, from foundational questions to in-depth troubleshooting of complex analytical challenges.
Part 1: Frequently Asked Questions (FAQs) about Internal Standards in 1,1,2,3-TeCP Analysis
This section addresses the fundamental concepts and common inquiries regarding the use of internal standards for the quantification of 1,1,2,3-TeCP.
1. What is the primary role of an internal standard in the quantification of 1,1,2,3-TeCP?
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality control samples before analysis.[1][2] Its primary role is to compensate for variations that can occur during sample preparation and analysis.[3] By comparing the analytical response of the target analyte (1,1,2,3-TeCP) to that of the IS, we can correct for:
-
Variability in sample injection volume: Minor inconsistencies in the volume of sample introduced into the analytical instrument can be normalized.
-
Fluctuations in instrument response: Changes in detector sensitivity over time can be accounted for.[3]
-
Sample preparation losses: Losses of the analyte during extraction, concentration, or derivatization steps will likely affect the IS to a similar extent, allowing for accurate quantification despite these losses.[1][4]
2. What is the difference between an internal standard and a surrogate?
The terms "internal standard" and "surrogate" are often used interchangeably, but they have distinct roles in analytical chemistry, particularly in the context of EPA methods.[5]
-
A surrogate is a compound that is chemically similar to the analyte of interest and is added to the sample at the beginning of the sample preparation process.[5][6] Its purpose is to monitor the efficiency of the entire analytical procedure, including extraction and any cleanup steps.[6][7] The recovery of the surrogate is a measure of the method's performance for a specific sample matrix.
-
An internal standard , in the strictest sense, is added to the sample extract just before instrumental analysis.[5][6] Its primary function is to correct for variations in instrument performance and injection volume.[6]
However, in many modern methods, particularly those using isotopic dilution, a compound is added at the beginning of the process and serves both functions.[8] For the purpose of this guide, we will refer to the compound added to correct for variations as the "internal standard," with the understanding that its point of addition is a critical experimental parameter.
3. Why are isotopically labeled standards considered the "gold standard" for 1,1,2,3-TeCP quantification?
Isotopically labeled standards, such as deuterated or ¹³C-labeled analogs of 1,1,2,3-TeCP, are considered the ideal choice for an internal standard in mass spectrometry-based methods (e.g., GC-MS).[9][10] This is because they are chemically and physically almost identical to the unlabeled analyte.[10] This near-identical behavior ensures that they co-elute chromatographically and experience the same effects during sample preparation and ionization.[10]
The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] This co-elution and co-behavior provide the most accurate correction for any matrix effects or variations in the analytical process.[7]
4. What are the key properties to consider when selecting an internal standard for 1,1,2,3-TeCP?
The ideal internal standard for 1,1,2,3-TeCP should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to 1,1,2,3-TeCP to ensure similar behavior during extraction and chromatography.[1][3][4]
-
No Natural Occurrence: The internal standard must not be naturally present in the samples being analyzed.[1][3][9]
-
Chromatographic Resolution: It should be well-resolved from the analyte and any other sample components, or if using a mass spectrometer, have a different mass-to-charge ratio.[1][3]
-
Similar Physicochemical Properties: Properties like boiling point, polarity, and solubility should be close to those of 1,1,2,3-TeCP.[11]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[3][9]
-
Commercial Availability and Purity: It should be readily available in a highly pure form.
Part 2: A Practical Guide to Selecting an Internal Standard for 1,1,2,3-TeCP Quantification
The selection of an appropriate internal standard is a critical step in developing a robust and reliable method for quantifying 1,1,2,3-TeCP. This section provides a systematic approach to choosing the best candidate for your specific application.
Physicochemical Properties of this compound (1,1,2,3-TeCP)
A thorough understanding of the analyte's properties is the foundation for selecting a suitable internal standard.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | [12][13] |
| Molecular Weight | 181.88 g/mol | [12] |
| Boiling Point | 179 °C | [12][14] |
| Density | 1.53 g/cm³ | [12][14] |
| Appearance | Colorless to light yellow liquid | [14] |
Candidate Internal Standards for 1,1,2,3-TeCP Analysis
Based on the principles of internal standard selection, the following compounds are potential candidates for the quantification of 1,1,2,3-TeCP.
| Internal Standard Candidate | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| 1,2,3-Trichloropropane-d₅ | Structurally very similar to 1,1,2,3-TeCP and a deuterated analog of a related compound. | Excellent chemical and physical property match. Co-elution is likely, which is ideal for GC-MS. Commercially available.[15] | Not an exact isotopic analog of 1,1,2,3-TeCP. |
| 1,2-Dichlorobenzene-d₄ | A common internal standard for volatile organic compound analysis with a similar boiling point (180-183 °C). | Readily available and widely used in environmental analysis. | Less structurally similar to 1,1,2,3-TeCP than a chlorinated propane. May not perfectly mimic extraction behavior. |
| Fluorobenzene | Commonly used as an internal standard in EPA methods for volatile organics.[16] | Well-established as an internal standard. Commercially available. | Significant difference in structure and boiling point (85 °C) compared to 1,1,2,3-TeCP. May not be suitable for methods with extensive sample preparation. |
| This compound-d₄ (Hypothetical) | An isotopically labeled version of the analyte itself. | The "gold standard" choice, providing the most accurate correction for all sources of error. | May not be commercially available or could be expensive to synthesize. |
Recommendation: For most applications, 1,2,3-Trichloropropane-d₅ is the most suitable and practical choice for an internal standard in the GC-MS analysis of 1,1,2,3-TeCP. Its close structural similarity and deuteration make it an excellent mimic of the analyte's behavior.
Workflow for Internal Standard Selection and Validation
The following workflow provides a systematic approach to selecting and validating an internal standard for your 1,1,2,3-TeCP quantification method.
Caption: Workflow for the selection and validation of an internal standard.
Part 3: Troubleshooting Guide for Internal Standard Use in 1,1,2,3-TeCP Quantification
This section addresses common issues that may arise during the quantification of 1,1,2,3-TeCP and how to troubleshoot them with a focus on the internal standard.
Q1: My internal standard peak area is inconsistent across my analytical run. What could be the cause?
-
Potential Cause 1: Inconsistent Spiking: The most common reason for variable IS peak areas is inconsistent addition of the internal standard to your samples.
-
Troubleshooting:
-
Ensure your pipetting technique is accurate and consistent. Use a calibrated positive displacement pipette for viscous organic solvents.
-
Prepare a large batch of your internal standard spiking solution to be used for the entire analytical run to minimize variability between preparations.
-
Vortex or thoroughly mix each sample immediately after adding the internal standard to ensure homogeneity.
-
-
-
Potential Cause 2: Instrument Instability: Fluctuations in the GC inlet, detector, or mass spectrometer can lead to inconsistent peak areas.
-
Troubleshooting:
-
This is precisely what an internal standard is designed to correct for. If the ratio of the analyte peak area to the internal standard peak area is consistent, your quantification should still be accurate.
-
If the IS peak area is trending downwards throughout the run, it may indicate a problem with the instrument, such as a leak in the system or a contaminated ion source. Perform routine instrument maintenance.
-
-
Q2: The recovery of my internal standard is very low. What should I do?
-
Potential Cause 1: Inefficient Extraction: The chosen extraction method may not be suitable for 1,1,2,3-TeCP and the internal standard.
-
Troubleshooting:
-
Re-evaluate your sample preparation procedure. Consider factors such as the extraction solvent, pH, and extraction time.
-
Since 1,2,3-Trichloropropane-d₅ is a good mimic for 1,1,2,3-TeCP, low recovery of the IS likely means you are also losing your analyte. Optimizing the extraction for the IS will also improve the recovery of 1,1,2,3-TeCP.
-
-
-
Potential Cause 2: Analyte Volatility: Both 1,1,2,3-TeCP and the recommended internal standards are volatile. Losses can occur during sample concentration steps.
-
Troubleshooting:
-
Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures.
-
The use of a keeper solvent (a small amount of a high-boiling, non-interfering solvent) can help to minimize the loss of volatile analytes during concentration.
-
-
Q3: I am observing co-elution of my internal standard with an interfering peak from the sample matrix. What are my options?
-
If using a mass spectrometer (GC-MS):
-
Troubleshooting: This is a significant advantage of using an isotopically labeled internal standard with GC-MS. Even if the peaks co-elute chromatographically, the mass spectrometer can differentiate them based on their different mass-to-charge ratios. Ensure you are using selective ion monitoring (SIM) or extracting specific ions from the full scan data to quantify the analyte and the IS independently.
-
-
If using a non-mass selective detector (e.g., ECD, FID):
-
Troubleshooting:
-
Modify your chromatographic method to improve resolution. This could involve changing the temperature program, using a different GC column, or adjusting the carrier gas flow rate.
-
If chromatographic separation is not possible, you will need to select a different internal standard that does not co-elute with any matrix components.
-
-
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and use of an internal standard for 1,1,2,3-TeCP quantification.
Protocol 1: Preparation of Internal Standard Stock and Spiking Solutions
This protocol describes the preparation of a stock solution and a working spiking solution of 1,2,3-Trichloropropane-d₅.
Materials:
-
1,2,3-Trichloropropane-d₅ (neat standard)
-
Methanol (purge and trap grade or equivalent)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Prepare a 1000 µg/mL Primary Stock Solution: a. Allow the neat standard of 1,2,3-Trichloropropane-d₅ to come to room temperature. b. Weigh out approximately 10 mg of the neat standard into a tared vial. Record the exact weight. c. Quantitatively transfer the neat standard to a 10 mL Class A volumetric flask using methanol. d. Bring the flask to volume with methanol and mix thoroughly. e. Calculate the exact concentration of the primary stock solution based on the weight of the neat standard. f. Store the primary stock solution at 4°C in an amber vial.
-
Prepare a 10 µg/mL Working Spiking Solution: a. Pipette 1 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask. b. Bring the flask to volume with methanol and mix thoroughly. c. This working solution is now ready to be added to your samples, standards, and blanks. d. Store the working spiking solution at 4°C in an amber vial.
Workflow for Sample Spiking and Preparation
Caption: General workflow for spiking a sample with an internal standard.
References
-
Biotage. (2023, January 18). What is the difference between an Internal Standard and Surrogate?[Link]
- Stauffer, E., Dolan, J. A., & Newman, R. (2011). Internal Standards: A Source of Analytical Bias for Volatile Organic Analyte Determinations.
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
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Wikipedia. (2024). Internal standard. [Link]
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Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]
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Reagecon. (n.d.). Volatile Organic Compound Standards (VOC Standards). [Link]
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ResearchGate. (2014, February 27). How to choose an HPLC internal standard?[Link]
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Reddit. (2019, January 15). I am embarking on a metabolomics journey this year. Starting from basics- What is the difference between standard and internal standard?[Link]
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LCGC International. (n.d.). When Should an Internal Standard be Used?[Link]
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ResearchGate. (2014, August 5). Whats the difference in using an Internal standard and Surgorrate standard for GCMS analysis?[Link]
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PubChem. (n.d.). 1,1,1,3-Tetrachloropropane. [Link]
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ChemWhat. (n.d.). This compound CAS#: 18495-30-2. [Link]
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California Department of Public Health. (n.d.). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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Pacific Rim Laboratories. (2020, May 26). Naming of Standards in Analytical Chemistry. [Link]
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ResearchGate. (2017, July 24). Recovery and internal standard. [Link]
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ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
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Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. [Link]
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OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]
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Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. [Link]
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Chebios. (n.d.). EPA Methods. [Link]
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Centers for Disease Control and Prevention. (n.d.). Volatile Organic Compounds (VOCs) Metabolites. [Link]
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- Google Patents. (n.d.).
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Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. [Link]
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Velocity Scientific Solutions. (n.d.). EPA 500 Methods. [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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PubChem. (n.d.). Propane, 1,1,2,3-tetrachloro-. [Link]
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Validation & Comparative
A Comparative Toxicological Assessment: 1,1,2,3-Tetrachloropropane vs. 1,2,3-Trichloropropane
This guide provides an in-depth, objective comparison of the toxicological profiles of 1,1,2,3-Tetrachloropropane (TeCP) and 1,2,3-trichloropropane (TCP). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the distinct hazards associated with these chlorinated hydrocarbons.
Introduction and Chemical Profiles
This compound (CAS No: 18495-30-2) and 1,2,3-trichloropropane (CAS No: 96-18-4) are synthetic chlorinated alkanes. Historically, TCP has seen use as an industrial solvent, a paint and varnish remover, and a cleaning and degreasing agent.[1][2] It also occurs as an impurity in some soil fumigants.[2] Information on the industrial application of TeCP is less prevalent, though it is used in research and development.[3] Despite their structural similarities, the addition of a single chlorine atom significantly alters the toxicological landscape, a critical consideration for risk assessment and safe laboratory handling.
Toxicological Profile of 1,2,3-Trichloropropane (TCP)
The toxicology of TCP is extensively documented, revealing it to be a multi-organ toxicant and a potent carcinogen.
Metabolism and Toxicokinetics
Upon oral administration in animal models, TCP is rapidly absorbed, metabolized, and excreted, primarily through urine.[4][5] The metabolic pathway involves both oxidation via cytochrome P450 and glutathione (GSH) conjugation.[5] A key step is the P450-catalyzed oxidation to form reactive metabolites, including the highly toxic and mutagenic 1,3-dichloroacetone.[1][6] This bioactivation is central to its carcinogenic mechanism. The half-life for clearance from the blood in rats is approximately 23 to 40 hours, indicating relatively rapid processing but with sufficient time for reactive metabolites to interact with cellular macromolecules.[7]
Acute and Chronic Toxicity
TCP exhibits significant acute toxicity. The oral LD50 in rats is reported to be between 150 and 320 mg/kg.[1][8] Inhalation is also a critical exposure route, with 4-hour exposures to concentrations as low as 343 ppm causing death in mice.[9]
Chronic exposure to TCP leads to severe non-cancer health effects. The primary target organs are the liver and kidneys, with studies showing necrosis, degeneration, and inflammation.[1][9][10] Other reported effects include damage to the nasal epithelium, changes in blood parameters, and myocardial degeneration.[9][11][12]
Carcinogenicity
The carcinogenic potential of TCP is well-established. It is classified as:
-
"Reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[13]
-
"Likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA).[10][14]
-
Group 2A: "Probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[1][10][15]
These classifications are based on sufficient evidence from animal studies where oral exposure to TCP induced tumors at multiple sites in rats and mice.[13] Observed tumors include squamous-cell carcinomas in the forestomach and oral cavity, liver tumors, kidney tumors, and uterine cancers.[1][10][13][15] The genotoxic nature of its metabolites, which can bind to DNA, provides a strong mechanistic basis for its carcinogenicity.[1][15]
Genotoxicity and Reproductive Toxicity
TCP is mutagenic in bacteria (Ames test) and has been shown to induce gene mutations, sister chromatid exchanges, and chromosomal aberrations in rodent cells in vitro.[1][15] Its metabolite, 1,3-dichloroacetone, is a direct-acting mutagen.[6]
Reproductive studies in rats have demonstrated that oral exposure to TCP can lead to decreased fertility and a reduction in the number of offspring.[10][12]
Toxicological Profile of this compound (TeCP)
The toxicological database for TeCP is considerably less comprehensive than for TCP. Much of the available information comes from safety data sheets and limited studies, which classify it based on acute toxicity and irritant properties.
Metabolism and Toxicokinetics
Specific metabolic pathways for TeCP are not well-characterized in publicly available literature. However, based on its structure, it is reasonable to hypothesize that it would undergo metabolism via cytochrome P450 and glutathione conjugation, similar to other chlorinated propanes. The additional chlorine atom may influence the rate and products of metabolism, potentially leading to different reactive intermediates compared to TCP.
Acute and Chronic Toxicity
TeCP is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[3] It is also designated as a skin and serious eye irritant.[3] While specific LD50 values are not consistently reported across public databases, its classification indicates a significant level of acute toxicity. Data on chronic exposure and target organ toxicity are sparse, representing a significant data gap.
Carcinogenicity, Genotoxicity, and Reproductive Toxicity
Comparative Analysis: A Head-to-Head Evaluation
The most striking difference between these two compounds is the depth of toxicological understanding. TCP is a well-studied, proven multi-site carcinogen with a clear genotoxic mechanism of action. TeCP, while known to be acutely toxic and an irritant, lacks the extensive data needed for a full hazard characterization.
| Toxicological Endpoint | 1,2,3-Trichloropropane (TCP) | This compound (TeCP) |
| Oral LD50 (Rat) | 150 - 320 mg/kg[1][8] | Classified as "Harmful if swallowed" (Category 4)[3] |
| Primary Target Organs | Liver, Kidneys, Forestomach, Oral Mucosa, Nasal Epithelium[1][9][10] | Skin, Eyes (as an irritant); other data limited[3] |
| IARC Carcinogenicity | Group 2A: Probably carcinogenic to humans[1][10][15] | Not Classified |
| NTP Carcinogenicity | Reasonably anticipated to be a human carcinogen[13] | Not Listed |
| EPA Carcinogenicity | Likely to be carcinogenic to humans[10][14] | Not Classified |
| Genotoxicity | Positive in multiple assays (bacterial and mammalian cells)[1][15] | Data not available |
| Reproductive Toxicity | Evidence of decreased fertility in animal studies[10][12] | Data not available |
The established carcinogenicity of TCP is the critical differentiating factor. Its bioactivation to a reactive, DNA-binding metabolite is a well-supported mechanism that drives this toxicity. For TeCP, the absence of such data means its long-term health risks are unknown.
Experimental Protocols
To address the data gaps for compounds like TeCP, or to confirm the activity of TCP, standardized toxicological assays are employed. The Bacterial Reverse Mutation Assay, or Ames Test, is a foundational screen for genotoxic potential.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Causality: This test is selected for its high sensitivity, low cost, and ability to detect point mutations (base substitutions and frameshifts) caused by a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[16][17] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium (His+). The inclusion of a rat liver extract (S9 fraction) simulates mammalian metabolism, allowing for the detection of chemicals that are only mutagenic after bioactivation.[18]
Methodology:
-
Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) at 37°C in a nutrient broth.[19]
-
Metabolic Activation (S9 Mix): Prepare the S9 mix, containing S9 fraction from Aroclor- or phenobarbital-induced rat liver, and necessary cofactors (e.g., NADP+, G6P). Keep on ice.
-
Test Article Preparation: Dissolve the test chemical (e.g., TCP or TeCP) in a suitable, non-toxic solvent (like DMSO) to create a concentration series.
-
Plate Incorporation Assay:
-
To a sterile test tube, add 2 mL of molten top agar (kept at 45°C).
-
Add 0.1 mL of the bacterial culture.
-
Add 0.1 mL of the test article solution (or solvent for the negative control, or a known mutagen for the positive control).
-
Add 0.5 mL of the S9 mix (for metabolic activation plates) or a buffer (for non-activation plates).[20]
-
Vortex the tube gently for 3 seconds.
-
Pour the entire contents onto the surface of a minimal glucose agar plate (the bottom agar).
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[16]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates indicates a mutagenic effect.[19]
Visualizations
Comparative Toxicity Workflow
This diagram illustrates a logical workflow for comparing the toxicological profiles of two chemicals, highlighting the disparity in available data between TCP and TeCP.
Caption: Comparative assessment workflow for TCP and TeCP.
Ames Test Experimental Workflow
This diagram outlines the key steps of the Bacterial Reverse Mutation Assay.
Caption: Standard workflow for the Ames Test protocol.
Conclusion
The comparative toxicological assessment clearly identifies 1,2,3-trichloropropane as a significantly more hazardous compound than this compound, based on current knowledge. The robust body of evidence demonstrating TCP's carcinogenicity and genotoxicity across multiple animal studies and in vitro systems warrants its handling as a probable human carcinogen.
Conversely, the toxicological profile of this compound is largely incomplete. While it is known to be acutely toxic and an irritant, the absence of data on chronic, carcinogenic, and reproductive effects represents a critical knowledge gap. Researchers and drug development professionals must exercise extreme caution, applying the precautionary principle when handling TeCP and assuming it may possess uncharacterized hazards. Further research, beginning with foundational assays like the Ames test, is imperative to fully elucidate the risk profile of this compound.
References
-
HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Link
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Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice. Drug Metabolism and Disposition. Link
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1,2,3-Trichloropropane | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Link
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TOXICOLOGICAL PROFILE FOR 1,2,3-TRICHLOROPROPANE. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Public Health Service. Link
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1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. National Center for Biotechnology Information (NCBI), International Agency for Research on Cancer (IARC). Link
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Toxicological Summary for 1,2,3-Trichloropropane. Minnesota Department of Health. Link
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Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). U.S. Environmental Protection Agency (EPA). Link
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Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry (ATSDR). Link
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1,2,3-Trichloropropane - SAFETY DATA SHEET. Fisher Scientific. Link
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Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry (ATSDR). Link
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In vitro metabolism and bioactivation of 1,2,3-trichloropropane. PubMed, National Institutes of Health (NIH). Link
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Toxicological Review of 1,2,3-trichloropropane (CAS No. 96-18-4) in Support of Summary Information on the Integrated Risk Information System (IRIS). U.S. Environmental Protection Agency (EPA). Link
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1,2,3-Trichloropropane - ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). Link
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Transformation and biodegradation of 1,2,3-trichloropropane (TCP). ResearchGate. Link
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1,2,3-Trichloropropane (IARC Summary & Evaluation, Volume 63, 1995). International Programme on Chemical Safety (INCHEM). Link
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1,2,3-trichloropropane: Carcinogenic Potency Database. U.S. Department of Health and Human Services. Link
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1,2,3-Trichloropropane - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI), National Toxicology Program (NTP). Link
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Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. Link
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1,2,3-Trichloropropane - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link
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SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE. MsdsDigital.com. Link
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1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056. PubChem, National Center for Biotechnology Information (NCBI). Link
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1,2,3-Trichloropropane - Wikipedia. Wikipedia. Link
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info. Link
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The Ames Test. Lawrence University. Link
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Ames test - Wikipedia. Wikipedia. Link
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Ames Test Protocol. AAT Bioquest. Link
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Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Link
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Bacterial Reverse Mutation Test (Ames Test). Enamine. Link
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1,2,3-Trichloropropane - Enviro Wiki. Enviro.wiki. Link
-
Propane, 1,1,2,3-tetrachloro- | C3H4Cl4 | CID 29108. PubChem, National Center for Biotechnology Information (NCBI). Link
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1,1,1,2-Tetrachloropropane - Wikipedia. Wikipedia. Link
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1,1,2,3-Tetrachloropropene. Synquest Labs. Link
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A Senior Application Scientist's Guide to the Validation of USEPA Method 524.2 for 1,1,2,3-Tetrachloropropane Analysis
Introduction
1,1,2,3-Tetrachloropropane is a halogenated volatile organic compound (VOC) that may be present in the environment as a byproduct of industrial processes. Due to its potential health risks, its presence in drinking and groundwater sources is a significant concern that necessitates sensitive and reliable analytical methods for detection and quantification. The United States Environmental Protection Agency (USEPA) Method 524.2, "Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry," stands as a cornerstone for the analysis of VOCs in various water matrices.[1][2][3]
This guide provides an in-depth, experience-driven walkthrough for the validation of USEPA Method 524.2 specifically for the analysis of this compound. We will explore the causality behind experimental choices, compare the method to viable alternatives, and provide the necessary data and protocols to ensure scientifically sound and defensible results.
The Analytical Principle: Purge and Trap GC/MS
USEPA Method 524.2 is a robust procedure designed for the identification and measurement of purgeable VOCs in surface water, groundwater, and drinking water.[2][3] The methodology is predicated on a purge and trap (P&T) system coupled with a gas chromatograph/mass spectrometer (GC/MS). The core principle involves bubbling an inert gas through a water sample, which purges the volatile this compound out of the water matrix. These purged analytes are then captured and concentrated on an adsorbent trap. Following the purge step, the trap is rapidly heated, desorbing the analytes into the GC, where they are separated, and finally detected by the MS. This process provides excellent sensitivity, making it suitable for trace-level analysis.[4]
Validating the Method: A Framework for Trustworthy Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For regulatory methods like 524.2, this is not merely a suggestion but a requirement to ensure data quality and reliability.[1] The following sections detail the critical validation parameters.
Specificity and Selectivity
In the world of complex environmental samples, simply detecting a signal at the correct time is insufficient. You must prove the signal belongs unequivocally to this compound.
-
The Role of Mass Spectrometry: The mass spectrometer is the key to selectivity. It fragments the this compound molecule in a predictable way, producing a unique mass spectrum (a chemical fingerprint). For positive identification, the method requires matching the retention time of the analyte in the sample to that of a known standard, as well as comparing the acquired mass spectrum against a reference spectrum.
-
Choosing Quantitation Ions: To enhance specificity, especially in the presence of co-eluting compounds, specific ions are monitored. For this compound, characteristic ions would be selected for quantitation and confirmation. For example, for the related compound 1,2,3-Trichloropropane, the ion at m/z 110 is often used for quantitation, with ions at m/z 112 and 75 used for confirmation.[5] A similar, well-documented approach must be taken for this compound.
-
Addressing Interferences: A common issue is carryover from a highly concentrated sample to a subsequent, cleaner one.[2] It is imperative to analyze a laboratory reagent blank immediately after a high-concentration sample to verify the absence of cross-contamination.[1][2]
Method Detection Limit (MDL) and Quantitation Limit (QL)
-
Method Detection Limit (MDL): This is the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. The MDL is experimentally determined by analyzing a minimum of seven replicate samples spiked with the analyte at a concentration one to five times the estimated MDL.
-
Quantitation Limit (QL): The QL, often referred to as the Reporting Limit (RL), is the minimum concentration of an analyte that can be quantitatively measured with a stated degree of confidence. This is typically the concentration of the lowest calibration standard, which must demonstrate acceptable precision and accuracy.
Linearity and Calibration
A fundamental assumption of quantitative analysis is that the instrument's response is proportional to the analyte concentration.
-
Establishing the Curve: A calibration curve is generated using a minimum of five standards spanning the expected concentration range of samples.[2]
-
Acceptance Criteria: The linearity is typically evaluated by the coefficient of determination (r²) or the relative standard deviation (%RSD) of the response factors. An r² value of >0.995 is a common requirement. For response factors, a %RSD of <15% is often the target.[6]
Precision and Accuracy
-
The Initial Demonstration of Capability (IDOC): Before analyzing any samples, a laboratory must perform an IDOC to demonstrate proficiency. This involves the analysis of four to seven replicate laboratory fortified blanks (spiked reagent water) at a known concentration.
-
Precision: This measures the agreement among a series of measurements. It is expressed as the percent relative standard deviation (%RSD) of the replicate analyses.
-
Accuracy: This measures the closeness of a result to the true value. It is expressed as the percent recovery of the spiked analyte.
Summary of Validation Parameters
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to unequivocally assess the analyte in the presence of other components. | Match of retention time and mass spectra with a known standard. |
| Method Detection Limit (MDL) | Minimum concentration detected with 99% confidence it is > zero. | Determined statistically from 7+ replicate analyses. |
| Quantitation Limit (QL) | Minimum concentration that can be quantitatively reported. | Lowest calibration standard with acceptable precision and accuracy. |
| Linearity (r²) | Proportionality of instrument response to concentration. | ≥ 0.995 |
| Precision (%RSD) | Agreement between replicate measurements. | ≤ 20% |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 70-130% (Varies by regulation) |
Experimental Protocol: Validating this compound Analysis
This protocol outlines the steps for a comprehensive validation study.
1. Preparation of Standards and Reagents
-
Stock Standard: Obtain a certified standard of this compound. Prepare a stock solution in a suitable solvent like methanol.
-
Working Standards: Create a series of aqueous calibration standards by diluting the stock solution in reagent water. A typical range might be 0.5 µg/L to 50 µg/L.
-
Internal Standard (IS) & Surrogate (SURR): Prepare a spiking solution containing an internal standard (e.g., Fluorobenzene) and surrogate compounds (e.g., 4-Bromofluorobenzene, 1,2-Dichlorobenzene-d4).[7] These are added to every sample and standard to monitor and correct for variations in instrument performance.
-
Laboratory Control Sample (LCS): Prepare a mid-level concentration standard from a separate stock source to serve as the LCS for the IDOC and ongoing quality control.
2. Instrument Setup and Initial Calibration
-
Configure the P&T-GC/MS system. Key parameters include purge time, desorb time, GC column type (e.g., DB-624), temperature program, and MS scan range.[7]
-
Perform a Bromofluorobenzene (BFB) tune to ensure the mass spectrometer meets the required ion abundance criteria as specified in the method.[8]
-
Analyze the five to seven calibration standards to establish the initial calibration curve. Verify that the linearity meets the acceptance criteria.
3. Initial Demonstration of Capability (IDOC)
-
Spike four to seven aliquots of reagent water with the LCS solution.
-
Analyze these replicates as if they were unknown samples.
-
Calculate the average percent recovery (for accuracy) and the percent relative standard deviation (%RSD) (for precision).
-
Compare the results to the established acceptance criteria (e.g., recovery of 70-130%, %RSD ≤ 20%).
4. Method Detection Limit (MDL) Study
-
Spike seven or more aliquots of reagent water with this compound at a concentration estimated to be near the detection limit (e.g., 0.2 µg/L).
-
Analyze the replicates over at least three separate days.
-
Calculate the standard deviation of the measured concentrations and multiply by the appropriate Student's t-value (e.g., 3.143 for 7 replicates) to determine the MDL.
5. Data Review and Reporting
-
Compile all data from the validation experiments.
-
Prepare a comprehensive validation report that includes all instrumental parameters, preparation logs, raw data, calculations, and a summary statement confirming the method is fit for purpose.
Validation Workflow Diagram
Caption: High-level workflow for the validation of USEPA Method 524.2.
Comparison with Alternative Analytical Methods
While USEPA 524.2 is a gold standard for drinking water, other methods exist for VOC analysis. Understanding their differences is key to selecting the appropriate technique.
| Method | Principle | Primary Application | Key Advantages | Key Disadvantages |
| USEPA 524.2 | P&T-GC/MS | Drinking, Ground, Surface Water | High sensitivity, high selectivity, well-established, automated. | Potential for water interference, not suitable for high-contamination samples. |
| USEPA 8260 | P&T-GC/MS | Solid Waste, Soils, Water | Broader analyte list, more flexible QC criteria. | Less stringent than drinking water methods, may require modification for low levels. |
| USEPA 504.1 | Micro LLE-GC/ECD | Drinking Water (for EDB, DBCP) | Excellent for specific halogenated compounds. | Limited analyte list, Electron Capture Detector (ECD) is less specific than MS. |
| SPE-GC/MS | Solid Phase Extraction-GC/MS | Water | Can pre-concentrate larger sample volumes for lower detection limits.[9] | More manual sample preparation, potential for analyte breakthrough on SPE cartridge. |
Analytical Workflow Diagram: P&T-GC/MS
Caption: The analytical sequence for USEPA Method 524.2.
Conclusion
The validation of USEPA Method 524.2 for the analysis of this compound is a rigorous but necessary process to generate legally defensible and scientifically sound environmental data. By systematically evaluating specificity, detection limits, linearity, precision, and accuracy, researchers and analytical laboratories can establish a robust and reliable method. The P&T-GC/MS technique offers unparalleled sensitivity and selectivity for this application. While alternative methods exist, Method 524.2 remains the benchmark for ensuring the safety of drinking water supplies from contamination by volatile organic compounds. Adherence to the validation principles and protocols outlined in this guide will ensure that laboratories can meet the highest standards of data quality and integrity.
References
-
Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
-
Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. California Water Boards. Available from: [Link]
-
EPA Method 524.2 Volatile Organic Compounds (VOCs) Testing. AEMTEK. Available from: [Link]
-
Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. Available from: [Link]
-
Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. OI Analytical. Available from: [Link]
-
Volatile Organic Compounds (VOCs) Analysis in Water. Agilent. Available from: [Link]
-
Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method. PubMed. Available from: [Link]
-
US EPA Method 524.2 with the Tekmar Lumin P & T Concentrator and Thermo Scientific™ TRACE™ 1310 and GC/ISQ™ MS system. Aemas. Available from: [Link]
-
US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Agilent. Available from: [Link]
-
Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Teledyne Tekmar. Available from: [Link]
-
EPA Method 524.2 Volatile Organics in Drinking Water. Shimadzu. Available from: [Link]
-
EPA-NERL: 524.2: VOCs in Water Using GCMS. National Environmental Methods Index. Available from: [Link]
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A Comparative Guide to the Degradation of 1,1,2,3-Tetrachloropropane by Zero-Valent Iron (ZVI) and Zero-Valent Zinc (ZVZ)
For researchers, scientists, and drug development professionals engaged in environmental remediation and chemical synthesis, the effective degradation of persistent organic pollutants is a critical challenge. Among these, chlorinated alkanes such as 1,1,2,3-tetrachloropropane represent a significant concern due to their toxicity and recalcitrance. This guide provides a comparative analysis of two prominent zero-valent metals, iron (ZVI) and zinc (ZVZ), for the degradation of this compound.
While direct experimental data for the degradation of this compound is limited in publicly available literature, a robust body of research on the closely related and structurally similar compound, 1,2,3-trichloropropane (TCP), provides a strong foundation for a comparative assessment. The principles of reductive dechlorination governing the degradation of TCP are directly applicable to this compound, allowing for well-founded inferences regarding the relative performance of ZVI and ZVZ.
Executive Summary: The Superiority of ZVZ in Chlorinated Alkane Degradation
Experimental evidence from studies on TCP consistently demonstrates that zero-valent zinc (ZVZ) is a significantly more effective remediation agent than zero-valent iron (ZVI).[1][2][3] Granular ZVI exhibits very slow dechlorination of TCP, often at rates considered impractical for in situ remediation applications.[1][4][5] In stark contrast, ZVZ promotes rapid degradation of TCP, highlighting its potential as a more viable solution for treating sites contaminated with short-chain chlorinated alkanes.[1][3]
Performance Comparison: ZVI vs. ZVZ
The disparity in performance between ZVI and ZVZ can be attributed to differences in their standard reduction potentials and the mechanisms through which they facilitate dechlorination.
| Feature | Zero-Valent Iron (ZVI) | Zero-Valent Zinc (ZVZ) |
| Degradation Efficiency | Low to negligible for TCP.[1][3][4] | High for TCP.[1][3] |
| Reaction Kinetics | Slow, often with insignificant rates of reductive dechlorination.[1][3] | Rapid, with surface-area normalized rate constants significantly higher than ZVI.[1] |
| Primary Degradation Pathway | Reductive dechlorination (hydrogenolysis). | Reductive β-elimination followed by hydrogenolysis.[3] |
| Formation of Intermediates | Potential for accumulation of chlorinated intermediates. | Minimal accumulation of potentially problematic intermediates.[1] |
| Influence of pH | Reactivity is influenced by pH, with lower pH generally favoring degradation. | Reactivity is highly pH-dependent, with a minimum between pH 8 and 10.[2][6] |
| Surface Passivation | Prone to formation of passivating iron oxide/hydroxide layers.[7] | Can form passivating zinc oxide layers, particularly in alkaline conditions.[2][6] |
Mechanistic Insights: Understanding the Degradation Pathways
The degradation of chlorinated alkanes by zero-valent metals is a surface-mediated process involving the transfer of electrons from the metal to the organic molecule, leading to the cleavage of carbon-chlorine bonds.
Degradation by ZVI
For ZVI, the primary mechanism for the degradation of chlorinated alkanes is reductive dechlorination , specifically hydrogenolysis , where a chlorine atom is replaced by a hydrogen atom. This process involves the transfer of two electrons from the iron surface.
Proposed Degradation Pathway for this compound by ZVI:
Due to the slow reaction rates observed with TCP, the degradation of this compound by ZVI is expected to be a stepwise and slow process, potentially leading to the formation of various trichloropropane and dichloropropane isomers as intermediates before complete dechlorination.
Proposed stepwise hydrogenolysis of this compound by ZVI.
Degradation by ZVZ
ZVZ facilitates a more efficient degradation pathway for vicinal chlorinated alkanes like this compound. The primary mechanism is reductive β-elimination (also known as dihaloelimination), where two chlorine atoms on adjacent carbons are removed, forming a double bond. This is followed by hydrogenolysis of the remaining chlorinated alkene. For TCP, this pathway leads to the formation of 3-chloro-1-propene (allyl chloride), which is then rapidly reduced to propene.[3]
Proposed Degradation Pathway for this compound by ZVZ:
This compound has vicinal chlorine atoms at the C1-C2 and C2-C3 positions. Therefore, β-elimination is a highly probable initial degradation step.
Proposed degradation pathway of this compound by ZVZ.
Experimental Protocol: A Framework for Comparative Analysis
The following protocol outlines a general methodology for a batch experimental study to compare the degradation of this compound by ZVI and ZVZ. This protocol is based on established methods for studying the degradation of chlorinated hydrocarbons.[2][8]
Objective: To compare the degradation kinetics and byproduct formation of this compound in the presence of ZVI and ZVZ.
Materials:
-
This compound (analytical standard)
-
Zero-valent iron (granular, e.g., 40-mesh)
-
Zero-valent zinc (granular, e.g., 40-mesh)
-
Deionized, deoxygenated water
-
Serum bottles (e.g., 120 mL) with Teflon-lined septa
-
Gas chromatograph with an electron capture detector (GC-ECD) and a mass spectrometer (GC-MS) for analysis
-
pH meter
-
Anaerobic chamber or glovebox
Experimental Workflow:
General experimental workflow for the comparative study.
Detailed Steps:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in methanol.
-
Pre-treat ZVI and ZVZ by washing with dilute acid to remove surface oxides, followed by rinsing with deionized water and drying under an inert atmosphere.
-
-
Batch Reactor Setup:
-
Inside an anaerobic chamber, add a pre-determined mass of ZVI or ZVZ to a series of serum bottles.
-
Add a specific volume of deoxygenated, deionized water to each bottle.
-
Spike the aqueous solution with the this compound stock solution to achieve the target initial concentration.
-
Include control bottles containing only the contaminant in water (to assess hydrolysis) and bottles with ZVI/ZVZ without the contaminant (to monitor for any background interferences).
-
-
Reaction and Sampling:
-
Seal the bottles with Teflon-lined septa and crimp caps.
-
Place the bottles on a shaker to ensure continuous mixing at a constant temperature.
-
At predetermined time intervals, sacrifice a bottle from each set (ZVI, ZVZ, and control).
-
Withdraw an aqueous sample for analysis.
-
-
Analytical Procedures:
-
Extract the aqueous samples with a suitable solvent (e.g., hexane).
-
Analyze the extracts using GC-ECD for the quantification of this compound and chlorinated intermediates.
-
Use GC-MS to identify unknown degradation byproducts.
-
Measure the pH of the solution at each sampling point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both ZVI and ZVZ.
-
Determine the pseudo-first-order degradation rate constants for each metal.
-
Identify and quantify the major degradation byproducts.
-
Conclusion and Recommendations
Based on the extensive evidence from studies on 1,2,3-trichloropropane, it is highly probable that zero-valent zinc (ZVZ) will be significantly more effective and efficient for the degradation of this compound than zero-valent iron (ZVI) . The anticipated dominant degradation pathway with ZVZ is reductive β-elimination, which is a more rapid and complete dechlorination mechanism compared to the slow, stepwise hydrogenolysis expected with ZVI.
For researchers and professionals considering in situ chemical reduction for the remediation of sites contaminated with this compound or other polychlorinated alkanes, ZVZ presents a more promising alternative to the more commonly used ZVI. However, the influence of site-specific geochemical conditions, particularly pH, on the reactivity and longevity of ZVZ must be carefully evaluated.[2][6][8] Pilot-scale studies are recommended to validate the efficacy of ZVZ under field conditions.
References
-
Tratnyek, P. G., Salter, A. J., & Johnson, R. L. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology, 44(16), 6344–6350. [Link]
-
Salter-Blanc, A. J., & Tratnyek, P. G. (2011). Effects of solution chemistry on the dechlorination of 1,2,3-trichloropropane by zero-valent zinc. Environmental Science & Technology, 45(10), 4469–4476. [Link]
-
Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Reviews in Environmental Science and Bio/Technology, 11(3), 239–254. [Link]
-
Salter, A. J., Tratnyek, P. G., & Johnson, R. L. (2008). Degradation of 1, 2, 3-trichloropropane by zero-valent zinc: Laboratory assessment for field application. ResearchGate. [Link]
-
Salter-Blanc, A. J., Tratnyek, P. G., et al. (2022). 1,2,3-Trichloropropane. Enviro Wiki. [Link]
-
Salter-Blanc, A. J., & Tratnyek, P. G. (2011). Effects of solution chemistry on the dechlorination of 1,2,3-trichloropropane by zero-valent zinc. PubMed. [Link]
-
Matheson, L. J., & Tratnyek, P. G. (1994). Processes affecting reductive dechlorination of chlorinated solvents by zero-valent iron. Environmental Science & Technology, 28(12), 2045–2053. [Link]
-
Zheng, J., et al. (2021). Degradation of 1,2,3-trichloropropane in aqueous solution by ZVI-enhanced Fenton system: Performances and mechanisms. ResearchGate. [Link]
-
Tratnyek, P. G., et al. (2012). Evaluation of Zerovalent Zinc for Treatment of 1,2,3-Trichloropropane-Contaminated Groundwater: Laboratory and Field Assessment. ResearchGate. [Link]
-
Tratnyek, P. G., et al. (2010). Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. ResearchGate. [Link]
-
Battelle. (2004). The Effect of Emulsified Zero Valent Iron on Trichloroethene in the Presence of Chlorofluorocarbon 113. Battelle. [Link]
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Tratnyek, P. G., et al. (2010). Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. DTIC. [Link]
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A Comparative Guide to the Carcinogenicity of Tetrachloropropane Isomers for the Research Scientist
For the diligent researcher in toxicology and drug development, understanding the carcinogenic potential of industrial chemicals is paramount. This guide provides an in-depth, comparative analysis of the carcinogenicity of various tetrachloropropane isomers. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental findings and the self-validating nature of the toxicological protocols employed. This document is designed to be a practical resource, grounded in authoritative data to support your research and risk assessment endeavors.
Introduction: The Isomeric Landscape of Tetrachloropropane
Tetrachloropropanes are chlorinated hydrocarbons with the chemical formula C₃H₄Cl₄. The differential placement of chlorine atoms across the propane backbone results in several structural isomers, each with unique physicochemical properties and, consequently, distinct toxicological profiles. While some isomers have been the subject of rigorous carcinogenic evaluation, data on others remain sparse. This guide will focus on a comparative assessment of the available evidence, primarily contrasting the well-studied 1,2,3-trichloropropane (a closely related compound for which extensive data is available and serves as a critical reference) with other tetrachloropropane isomers where data is available.
Comparative Carcinogenicity: A Data-Driven Overview
The assessment of carcinogenicity relies heavily on long-term animal bioassays, genotoxicity assays, and mechanistic studies. The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) are key authorities in this field.
Quantitative Comparison of Carcinogenic Potential
The following table summarizes the key findings from carcinogenicity studies on different isomers. It is important to note the significant data gap for most tetrachloropropane isomers compared to 1,2,3-trichloropropane.
| Isomer | Species/Sex | Route of Administration | Target Organs for Tumors | Carcinogenicity Classification | Reference |
| 1,2,3-Trichloropropane | Rat (M/F) | Gavage | Oral mucosa, forestomach, preputial/clitoral gland, kidney (M), pancreas (M), mammary gland (F) | IARC Group 2A (Probably carcinogenic to humans); Reasonably anticipated to be a human carcinogen (NTP) | [1][2][3] |
| Mouse (M/F) | Gavage | Forestomach, liver, Harderian gland, oral mucosa (F), uterus (F) | [1][3][4] | ||
| 1,1,2,3-Tetrachloropropene | Rat (M/F) | Gavage | No long-term carcinogenicity studies identified. Subchronic studies showed liver toxicity. | Not classified | [5] |
| 1,2,2,3-Tetrachloropropane | Rat (M/F) | Inhalation | No long-term carcinogenicity studies identified. Subchronic studies showed liver and kidney toxicity. | Not classified | [6] |
| 1,1,1,2-Tetrachloropropane | No data | No data | No data available | Not classified | [7] |
| 1,1,2,2-Tetrachloropropane | No data | No data | No data available | Not classified | [8] |
| 1,1,1,3-Tetrachloropropane | No data | No data | No data available | Not classified | [9] |
| 1,1,2,3-Tetrachloropropane | No data | No data | No data available | Not classified | [10] |
Key Insight: The extensive evidence for 1,2,3-trichloropropane's carcinogenicity across multiple organs and species contrasts sharply with the lack of data for most tetrachloropropane isomers. This data gap is a critical area for future research. The toxicity observed in subchronic studies of 1,1,2,3-tetrachloropropene and 1,2,2,3-tetrachloropropane in the liver and kidneys suggests that these organs could be potential targets for carcinogenicity if long-term studies were conducted.[5][6]
Mechanistic Insights into Carcinogenicity
Understanding the mechanism of action is crucial for extrapolating animal data to human risk. For 1,2,3-trichloropropane, evidence points towards a genotoxic mechanism.
Genotoxicity Profile
| Isomer | Ames Test (Salmonella typhimurium) | Mammalian Cell Gene Mutation | Chromosomal Aberrations in Mammalian Cells | In Vivo DNA Damage | Reference |
| 1,2,3-Trichloropropane | Positive (with metabolic activation) | Positive | Positive | Positive (DNA adducts) | [1][3] |
| 1,1,2,3-Tetrachloropropene | Suspected of causing genetic defects (GHS classification) | No specific data found | No specific data found | No specific data found | [11] |
Expert Analysis: 1,2,3-Trichloropropane is mutagenic in bacterial and mammalian cell systems and has been shown to form DNA adducts in vivo.[1][3] This strong evidence for genotoxicity supports its classification as a probable human carcinogen. The GHS classification for 1,1,2,3-tetrachloropropene as "suspected of causing genetic defects" suggests a potential for genotoxicity, but definitive studies are lacking.[11] The metabolic activation of 1,2,3-trichloropropane to reactive metabolites, such as 1,3-dichloroacetone, is a key step in its genotoxic and carcinogenic effects.[1][3] This metabolic pathway is a critical consideration in assessing the potential carcinogenicity of other isomers.
The following diagram illustrates the generalized metabolic activation pathway leading to genotoxicity, a process likely relevant for other chlorinated propanes.
Caption: Generalized metabolic activation of chlorinated propanes leading to carcinogenesis.
Experimental Protocols: The Foundation of Carcinogenicity Assessment
The reliability of carcinogenicity data is intrinsically linked to the rigor of the experimental protocols. The NTP's two-year bioassay is a gold standard in this field.
NTP 2-Year Rodent Bioassay Protocol (as applied to 1,2,3-Trichloropropane)
This protocol is a self-validating system designed to provide robust data on the carcinogenic potential of a chemical.
Step 1: Dose Range-Finding Studies
-
Rationale: To determine the maximum tolerated dose (MTD) that can be administered for two years without causing significant non-neoplastic toxicity that would shorten the lifespan of the animals.
-
Method: Short-term (e.g., 17-week) studies are conducted with a range of doses.[4] Clinical signs, body weight, and histopathology are monitored to identify a dose that causes minimal toxicity.[12]
Step 2: Chronic 2-Year Bioassay
-
Rationale: To assess the potential for tumor formation over the lifespan of the animals.
-
Method:
-
Groups of 50 male and 50 female rats and mice are used for each dose group and a control group.[12]
-
The test substance (e.g., 1,2,3-trichloropropane) is administered in a vehicle (e.g., corn oil) by gavage, 5 days a week, for 104 weeks.[4]
-
Dose levels are typically the MTD, 1/2 MTD, and 1/4 MTD.
-
Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.
-
At the end of the 2-year period, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that died during the study.
-
A wide range of tissues are collected, preserved, and examined microscopically by a pathologist for both neoplastic and non-neoplastic lesions.
-
Step 3: Statistical Analysis
-
Rationale: To determine if there is a statistically significant increase in the incidence of tumors in the dosed groups compared to the control group.
-
Method: Survival rates are analyzed using life table methods. Tumor incidence is analyzed using the Poly-k test, which adjusts for differential mortality.
The following flowchart outlines this rigorous experimental workflow.
Caption: Workflow of the NTP 2-year rodent bioassay for carcinogenicity assessment.
Conclusion and Future Directions
The available evidence strongly supports the carcinogenicity of 1,2,3-trichloropropane in experimental animals, with a likely genotoxic mode of action.[1][3] In stark contrast, a significant lack of data exists for the carcinogenicity of other tetrachloropropane isomers. This guide highlights the urgent need for further research, including long-term bioassays and genotoxicity studies, on isomers such as 1,1,2,3-tetrachloropropene and 1,2,2,3-tetrachloropropane to adequately assess their potential human health risks. For researchers and drug development professionals, this comparative analysis underscores the importance of considering isomeric differences in toxicological assessments and the necessity of robust experimental data for informed decision-making.
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Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of 1,2,2,3-tetrachloropropane and 1,1,2,2,3-pentachloropropane - PubMed. [Link]
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A Senior Application Scientist's Guide to Selecting Analytical Columns for 1,1,2,3-Tetrachloropropane Separation
For Researchers, Scientists, and Drug Development Professionals
In the analysis of halogenated hydrocarbons, achieving robust and reproducible separation is paramount for accurate quantification and identification. 1,1,2,3-Tetrachloropropane, a compound of interest in various industrial and environmental matrices, presents a unique challenge due to its chemical properties and potential for co-elution with related isomers and impurities. This guide provides an in-depth comparison of the performance of different gas chromatography (GC) analytical columns for the separation of this compound, supported by experimental data and established analytical principles.
The Critical Role of the Analytical Column
The analytical column is the heart of the gas chromatograph, where the separation of sample components occurs.[1] The choice of the stationary phase within the column is the most critical factor dictating the selectivity and, ultimately, the success of the separation.[2] The principle of "like dissolves like" is a fundamental guide; non-polar columns are generally best for non-polar compounds, while polar columns are more effective for polar compounds.[2] For halogenated compounds like this compound, stationary phase selection requires careful consideration of polarity and potential interactions to achieve optimal resolution.
Comparative Performance of Key Analytical Columns
Based on established methods for similar chlorinated hydrocarbons and specific applications, we will compare three classes of capillary columns: non-polar, mid-polar, and those with specialized selectivity.
Non-Polar Columns: The "Workhorse" for General Separations
Non-polar columns, typically featuring a 100% dimethylpolysiloxane or a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are often the first choice for the analysis of halogenated hydrocarbons. These columns separate analytes primarily based on their boiling points.
Recommended Columns:
-
DB-1 / HP-1ms: These are 100% dimethylpolysiloxane columns, known for their robustness and low bleed characteristics, making them suitable for GC-MS applications. A patent related to the synthesis of 1,1,2,3-tetrachloropropene, a structurally similar compound, successfully utilized a DB-1 column for product analysis.[3]
-
DB-5ms / HP-5ms: With a 5% diphenyl / 95% dimethylpolysiloxane phase, these columns offer slightly higher polarity than DB-1, which can provide alternate selectivity for halogenated compounds.[4] They are considered universal columns for a wide range of applications.[5]
Expected Performance:
These columns are expected to provide good peak shapes and resolution for this compound, especially when the primary separation mechanism is driven by boiling point differences among the sample components. The low bleed characteristics of the "ms" versions are particularly advantageous for achieving low detection limits with mass spectrometry detectors.[6]
Illustrative Experimental Protocol (based on related chlorinated hydrocarbon analysis):
| Parameter | Setting | Rationale |
| Column | Agilent J&W HP-1ms Ultra Inert, 30 m x 0.25 mm, 1.0 µm | A standard dimension non-polar column providing high efficiency and inertness for trace-level analysis.[7][8] |
| Carrier Gas | Helium | An inert and safe carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min | A typical starting point to separate volatile compounds, with a ramp to elute higher boiling components. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides identification and quantification, while ECD offers high sensitivity for halogenated compounds.[1] |
dot
Caption: Decision logic for selecting the appropriate GC column.
Specialized Columns for Challenging Separations
In certain scenarios, such as the separation of structural isomers or when dealing with very volatile chlorinated hydrocarbons, specialized columns may be required.
-
Porous Layer Open Tubular (PLOT) Columns: For very volatile compounds, PLOT columns, such as those with a silica stationary phase, can provide excellent retention and resolution at above-ambient temperatures. An Agilent CP-SilicaPLOT column has been shown to be effective for the fast analysis of volatile chlorinated hydrocarbons. [9]* Chiral Columns: If the analysis requires the separation of enantiomers of tetrachloropropane or its derivatives, a chiral stationary phase is necessary. These columns, often based on cyclodextrin derivatives, provide a chiral environment that allows for the differential interaction and separation of enantiomeric pairs. [10][11]
Summary of Column Performance
| Column Type | Stationary Phase Example | Primary Separation Mechanism | Best For | Potential Drawbacks |
| Non-Polar | 5% Diphenyl / 95% Dimethylpolysiloxane (DB-5ms) | Boiling Point / van der Waals forces | General purpose, robust, good for GC-MS | Limited selectivity for polar isomers with similar boiling points |
| Mid-Polar | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (DB-624) | Dipole-dipole interactions, boiling point | Resolving polar isomers, VOC analysis | Higher bleed than non-polar columns, may not be ideal for all analytes |
| Specialized | Porous Silica (PLOT) / Cyclodextrin derivatives | Gas-solid adsorption / Chiral recognition | Very volatile compounds / Enantiomer separation | Limited applicability, can be more expensive |
Conclusion and Recommendations
For the routine analysis of this compound, a non-polar column such as a DB-5ms or HP-5ms is the recommended starting point due to its versatility, robustness, and low-bleed characteristics, which are ideal for GC-MS applications. This choice is supported by its successful application in the analysis of a wide range of chlorinated hydrocarbons.
If co-elution with isomers or matrix components is observed, a mid-polar column like the DB-624 should be employed. Its different selectivity, based on dipole-dipole interactions, will likely provide the necessary resolution.
The selection of the analytical column is a critical step in method development. By understanding the principles of stationary phase chemistry and leveraging the comparative data presented, researchers can make an informed decision to achieve accurate and reliable separation of this compound.
References
- Agilent Technologies, Inc. (2011). Chlorinated hydrocarbons. Fast analysis of chlorinated hydrocarbons using micro-injection technique.
- Smith, D., & Lynam, K. (2009). Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns.
- Agilent Technologies, Inc. (2009). Chlorinated Solvents and Disinfection By-Product Analysis Using Agilent J&W HP-1ms Ultra Inert and DB-1301 Capillary GC Columns.
- Agilent Technologies, Inc. (2011). Chlorinated hydrocarbons. Analysis of chlorinated hydrocarbons to EPA 612.
- Agilent Technologies, Inc. (2011). Chlorinated hydrocarbons.
- OI Analytical. (n.d.).
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Teledyne Labs. (n.d.). What is Gas Chromatography?. Retrieved from [Link]
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LabRulez GCMS. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide.
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Restek Corporation. (n.d.). 1,2,3-Trichloropropane Internal Standard, 1000 µg/mL, MTBE, 1 mL/ampul. Retrieved from [Link]
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Restek Corporation. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]
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ResearchGate. (2015). Could I use a DB-624 capillary column in GC/MS for the quantification of organic tracers in air, instead of DB-5ms?. Retrieved from [Link]
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Restek Corporation. (n.d.). Chromatogram Library. Retrieved from [Link]
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GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Retrieved from [Link]
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cross-validation of analytical methods for 1,1,2,3-Tetrachloropropane
An Executive Guide to the Cross-Validation of Analytical Methods for 1,1,2,3-Tetrachloropropane
In the landscape of environmental analysis and pharmaceutical development, the accurate quantification of halogenated organic compounds is paramount for ensuring safety and compliance. This compound, a volatile organic compound often found as a contaminant in industrial processes and hazardous waste sites, presents a significant analytical challenge due to its chemical properties and the low detection limits required by regulatory bodies. This guide provides a comprehensive comparison of two prevalent analytical methods—Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS)—through the lens of inter-laboratory cross-validation, offering researchers and drug development professionals a framework for method selection and implementation.
The Imperative of Cross-Validation
Method validation is the cornerstone of any analytical procedure, establishing that the method is suitable for its intended purpose. Cross-validation takes this a step further by comparing the performance of two or more distinct analytical methods. This process is critical when:
-
A new method is developed to replace an existing, validated method.
-
Results from different laboratories or different techniques need to be compared.
-
A primary method requires a secondary, confirmatory method to ensure the identity and accuracy of the results.
For a compound like this compound, where regulatory decisions depend on precise quantification, a robust cross-validation strategy ensures data integrity and defensibility. The key performance parameters evaluated during this process include accuracy, precision, linearity, sensitivity (Limit of Detection and Quantitation), and selectivity.
Core Analytical Methodologies
The analysis of volatile organic compounds such as this compound is predominantly accomplished using Gas Chromatography (GC). The choice of detector, however, significantly influences the method's performance characteristics. We will compare the highly sensitive, but less specific, Electron Capture Detector (ECD) with the highly specific and universally applicable Mass Spectrometry (MS) detector.
Gas Chromatography-Electron Capture Detection (GC-ECD)
The GC-ECD method is renowned for its exceptional sensitivity to electrophilic compounds, particularly halogenated hydrocarbons like this compound. The detector operates by measuring the decrease in a constant electron current caused by the analyte passing through the detector, making it highly responsive to compounds that can "capture" electrons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection and identification capabilities of MS. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, offering unparalleled specificity and confirmatory analysis. This method is a cornerstone of the U.S. Environmental Protection Agency's (EPA) methodologies for analyzing volatile organic compounds in various matrices.
Experimental Design for Cross-Validation
A robust cross-validation study involves analyzing a common set of samples with both methodologies. The workflow below outlines the critical steps.
Caption: Cross-validation workflow for this compound analysis.
Experimental Protocols
The following protocols are based on standard methodologies, such as those derived from EPA methods for volatile organic analysis.
Protocol 1: Sample Preparation (Purge-and-Trap)
This procedure is common to both GC-ECD and GC-MS methods to extract and concentrate this compound from a water matrix.
-
System Preparation: Set up the purge-and-trap system. The purge gas should be high-purity helium or nitrogen.
-
Sample Loading: Load a 5 mL water sample into the purging vessel. If required, add internal standards.
-
Purging: Purge the sample with the inert gas at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile analytes are transferred from the aqueous phase to the vapor phase.
-
Trapping: The vapor is passed through a sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorption: After purging, the trap is rapidly heated (e.g., to 245°C) to desorb the trapped compounds onto the GC column.
Protocol 2: GC-ECD Analysis
-
Gas Chromatograph Conditions:
-
Column: 30 m x 0.32 mm ID, 1.0 µm film thickness DB-624 or equivalent.
-
Injector: Splitless mode, 200°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: ECD at 300°C.
-
-
Calibration: Prepare a 5-point calibration curve using standards of this compound ranging from 0.1 µg/L to 10 µg/L.
-
Analysis: Inject the desorbed sample from the P&T system and integrate the peak corresponding to the retention time of this compound.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Use the same column, injector, oven program, and carrier gas flow as the GC-ECD method to ensure comparability.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 110, 145, 147). A full scan can be used for initial identification.
-
-
Calibration: Prepare a calibration curve identical to the one used for GC-ECD.
-
Analysis: Inject the desorbed sample. Identify this compound by both its retention time and the presence and ratio of its characteristic ions. Quantify using the primary ion.
Performance Data Comparison
The following table summarizes the expected performance characteristics from the cross-validation of the two methods for the analysis of this compound in a spiked water matrix.
| Parameter | GC-ECD | GC-MS (SIM Mode) | Commentary |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity over the typical calibration range. |
| Limit of Detection (LOD) | ~0.01 µg/L | ~0.05 µg/L | GC-ECD demonstrates superior sensitivity due to its high response to halogenated compounds. |
| Limit of Quantitation (LOQ) | ~0.03 µg/L | ~0.15 µg/L | The lower LOQ for GC-ECD makes it suitable for trace-level monitoring. |
| Accuracy (Spike Recovery) | 85-110% | 90-105% | Both methods provide high accuracy. GC-MS may show slightly better recovery due to less matrix interference. |
| Precision (%RSD) | < 15% | < 10% | GC-MS often yields better precision due to its higher selectivity, reducing variability from co-eluting interferences. |
| Selectivity | Moderate | High | GC-ECD is prone to interference from other electrophilic compounds. GC-MS provides definitive identification based on mass spectra. |
| Confirmation Capability | No | Yes | Only GC-MS can definitively confirm the identity of the analyte, which is crucial for regulatory submissions. |
Synthesis and Interpretation
The cross-validation data reveals a clear trade-off between sensitivity and specificity.
Caption: Decision logic for selecting an analytical method.
GC-ECD is the superior choice for applications requiring maximum sensitivity, such as routine environmental monitoring where the goal is to screen large numbers of samples for the presence of contaminants at or below regulatory action levels. Its lower instrumentation cost and simplicity of operation are also advantageous. However, any positive result from GC-ECD should be considered presumptive and requires confirmation, as other co-eluting halogenated compounds can produce a false positive.
GC-MS is the gold standard for confirmatory analysis. Its ability to provide a mass spectrum serves as definitive proof of the analyte's identity. While slightly less sensitive than GC-ECD in this application, its high selectivity minimizes the impact of matrix interferences, leading to more accurate and precise results, especially in complex samples. For drug development, where data submitted to regulatory agencies must be unequivocal, GC-MS is the required method.
Conclusion
The demonstrates that GC-ECD and GC-MS are complementary, rather than competing, techniques. An effective analytical strategy may involve using GC-ECD as a high-throughput screening tool, followed by GC-MS analysis to confirm the identity and provide accurate quantification for any presumptive positive samples. This two-tiered approach leverages the strengths of each method, ensuring both efficiency and data integrity. For researchers and drug development professionals, the choice of method must be guided by the specific analytical objective, whether it is trace-level detection or unambiguous legal and regulatory confirmation.
References
-
U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12975, this compound. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2,3-Trichloropropane. (While for a related compound, this resource outlines analytical methods applicable to chlorinated propanes). [Link]
A Comparative Guide to the Environmental Persistence of Chlorinated Propanes
Introduction
Chlorinated propanes are synthetic organochlorine compounds that have seen widespread use as industrial solvents, paint and varnish removers, degreasing agents, and intermediates in chemical synthesis.[1] Notably, compounds like 1,2-dichloropropane (1,2-DCP) and 1,2,3-trichloropropane (1,2,3-TCP) were components of soil fumigant mixtures.[2][3] Their physical and chemical properties, combined with their historical usage patterns, have led to their emergence as significant and persistent environmental contaminants. Understanding the vast differences in their environmental persistence is critical for researchers, environmental scientists, and remediation professionals in assessing site-specific risks and developing effective treatment strategies. This guide provides an in-depth comparison of the environmental fate of key chlorinated propanes, grounded in experimental data and established scientific principles.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. For chlorinated propanes, the degree of chlorination significantly influences properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which in turn dictate their partitioning between air, water, and soil.
Generally, as the number of chlorine atoms on the propane backbone increases, water solubility tends to decrease while density and the Log Kow increase. This makes highly chlorinated compounds like 1,2,3-TCP a dense non-aqueous phase liquid (DNAPL), meaning it will sink in aquifers, creating long-term sources of groundwater contamination.[4][5] Conversely, less chlorinated propanes are more mobile in groundwater.[1][2] Volatilization is a primary loss mechanism from surface water for many of these compounds.[2][6] In soil, their low to moderate soil adsorption coefficients mean they are not strongly retained and can readily leach into groundwater.[2][4]
Table 1: Comparative Physicochemical Properties of Selected Chlorinated Propanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20°C) | Vapor Pressure (kPa at 20°C) | Log Kow |
| 1-Chloropropane | C₃H₇Cl | 78.54 | 2790 | 30.7 | 1.83 |
| 2-Chloropropane | C₃H₇Cl | 78.54 | 3100 | 40.2 | 1.76 |
| 1,2-Dichloropropane (1,2-DCP) | C₃H₆Cl₂ | 112.99 | 2700[2] | 5.6 | 1.99[2] |
| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | 2600 | 4.4 | 1.83 |
| 1,2,3-Trichloropropane (1,2,3-TCP) | C₃H₅Cl₃ | 147.43 | 1750[7] | 0.49 | 2.26 |
Data compiled from various chemical property databases.
Comparative Persistence and Degradation Pathways
The defining characteristic that differentiates chlorinated propanes in the environment is their susceptibility to degradation. The number and position of chlorine atoms create molecules with vastly different stabilities. Highly chlorinated compounds, particularly those with vicinal (adjacent) chlorine atoms, are notoriously recalcitrant.
Table 2: Estimated Environmental Half-Lives of 1,2-DCP and 1,2,3-TCP
| Compound | Environmental Compartment | Half-Life Estimate | Degradation Process |
| 1,2-Dichloropropane (1,2-DCP) | Atmosphere | >23 days[2][8] | Reaction with hydroxyl radicals |
| Water (Hydrolysis) | 175 - 1400 days[2] | Abiotic Hydrolysis | |
| Groundwater | 6 months - 2 years[8] | Combined processes | |
| Soil | Persistent (>20 weeks)[2] | Combined processes | |
| 1,2,3-Trichloropropane (1,2,3-TCP) | Atmosphere | 15 - 46 days[4][7][9] | Photodegradation (hydroxyl radicals) |
| Groundwater | 44 - 77 years (estimated)[3] | Combined processes (very slow) |
Abiotic Degradation Pathways
Abiotic degradation occurs through chemical reactions without microbial involvement. For chlorinated propanes, the key abiotic pathways are hydrolysis, oxidation, and reduction.
-
Hydrolysis: This involves the reaction of the compound with water. For most chlorinated propanes, this process is extremely slow under neutral pH and ambient temperatures. The hydrolysis half-life for 1,2-DCP is estimated to be between 175 and 1,400 days.[2] For 1,2,3-TCP, hydrolysis is considered negligible under typical environmental conditions.[10] However, the rate can be significantly increased under alkaline conditions (base-catalyzed hydrolysis) and at elevated temperatures, a principle leveraged in some thermal remediation technologies.[10]
-
Oxidation: In-situ chemical oxidation (ISCO) using strong oxidants like Fenton's reagent (hydrogen peroxide and iron catalyst) or activated persulfate can degrade chlorinated propanes.[4] However, natural oxidation rates are very low.
-
Reduction: Abiotic reduction can occur in anoxic environments in the presence of reducing minerals. While common reductants like sulfide or ferrous iron have little effect, zero-valent metals like iron (Fe⁰) and especially zinc (Zn⁰) have been shown to degrade these compounds.[10] Granular zinc has demonstrated much faster degradation rates for 1,2,3-TCP than zero-valent iron, without the formation of problematic intermediates like 1,2-DCP.[10]
Caption: Contrasting anaerobic and aerobic biodegradation pathways for chlorinated propanes.
Experimental Methodologies for Assessing Persistence
To quantify the persistence of chlorinated propanes, standardized laboratory and field methods are employed. These protocols are designed to be self-validating systems, including controls to account for abiotic losses and to confirm the viability of the microbial inoculum.
Standardized Biodegradability Testing (OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) provides a suite of internationally recognized guidelines for testing the biodegradability of chemicals. [11]The "Ready Biodegradability" tests (OECD 301 series) are stringent screening tests that expose a chemical to a low concentration of microorganisms under aerobic conditions. [12]* Principle: A substance is considered "readily biodegradable" if it meets a pass level of >60% mineralization to CO₂ (or >70% removal of dissolved organic carbon) within a 28-day window. [12][13]* Causality: These tests are designed to simulate a general environmental exposure. A failure to pass these tests, as is the case for 1,2-DCP, indicates that the compound is likely to be persistent in many aerobic environments. [2]The choice of method (e.g., OECD 301B for CO₂ evolution or 301D for closed bottle) depends on the chemical's properties, such as volatility. [12]
Protocol: Anaerobic Microcosm Study for Reductive Dechlorination
Microcosm studies are a cornerstone for assessing the potential for in-situ bioremediation. They use site-specific soil and groundwater to create a laboratory simulation of subsurface conditions, allowing for the evaluation of natural attenuation and various enhancement strategies. [14][15] Objective: To determine the rate of anaerobic biodegradation of 1,2-DCP and 1,2,3-TCP in site-specific materials and to evaluate the effect of adding an electron donor (biostimulation).
Step-by-Step Methodology:
-
Preparation (Anaerobic Conditions): All materials (site groundwater, soil, glassware) must be prepared inside an anaerobic chamber or glove box to exclude oxygen. Groundwater is purged with an N₂:CO₂ gas mixture.
-
Microcosm Setup:
-
Dispense a known mass of site soil/sediment (e.g., 50g) into sterile anaerobic serum bottles (e.g., 160 mL). [16] * Add a known volume of site groundwater (e.g., 100 mL). [16] * Causality: Using site-native materials is crucial as it contains the indigenous microbial community and geochemical conditions relevant to the field.
-
-
Amendment Groups: Prepare several treatment groups in triplicate:
-
Killed Control: Add a sterilant (e.g., mercuric chloride) to account for abiotic losses. [17] * Unamended Control: Contains only site soil and groundwater to assess monitored natural attenuation (MNA).
-
Biostimulation: Amend with an electron donor (e.g., lactate, vegetable oil) to stimulate the activity of native dechlorinating bacteria. [14][17] * Positive Control (Optional): Amend with a known dechlorinating culture (bioaugmentation) to confirm the matrix is not inhibitory.
-
-
Spiking: Spike all bottles (except unamended controls if background contamination is the target) with a known concentration of the target chlorinated propane(s).
-
Incubation: Seal the bottles with Teflon-faced septa and crimp caps. Incubate in the dark at a temperature representative of the site's groundwater (e.g., 15-25°C). [16]6. Monitoring: Periodically, sacrifice a replicate bottle from each group or withdraw headspace and liquid samples.
-
Analyze for the parent compound, expected daughter products (e.g., 1,2-DCP, propene), and terminal products (ethene, methane) using gas chromatography (GC). [18] * Causality: Tracking daughter products is essential to confirm the degradation pathway and to ensure that more toxic intermediates (like vinyl chloride from chlorinated ethenes) are not accumulating.
-
-
Data Analysis: Plot concentration versus time for each compound. Calculate the first-order degradation rate constant (k) and the corresponding half-life (t½ = 0.693/k).
Caption: Workflow for an anaerobic microcosm study to assess biodegradation.
Conclusion
The environmental persistence of chlorinated propanes varies dramatically based on their molecular structure. While monochlorinated propanes are relatively less persistent, the dichlorinated and particularly the trichlorinated congeners are highly recalcitrant.
-
1,2-Dichloropropane (1,2-DCP) exhibits significant persistence, with slow abiotic hydrolysis and limited aerobic biodegradation. Its primary natural degradation pathway is anaerobic reductive dechlorination to propene, but this process can be slow.
-
1,2,3-Trichloropropane (1,2,3-TCP) is exceptionally persistent in the environment, particularly in groundwater where its estimated half-life can extend for many decades. [3]It is highly resistant to both abiotic and biotic degradation under typical subsurface conditions. [4]Effective degradation requires engineered solutions, such as chemical reduction with zero-valent zinc, advanced oxidation processes, or specialized anaerobic bioremediation. [4][10] For researchers and professionals, this comparison underscores the necessity of compound-specific analysis. The high degree of chlorination in 1,2,3-TCP renders it one of the most challenging groundwater contaminants, requiring a thorough understanding of advanced degradation mechanisms to develop successful remediation approaches.
References
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals / Section 3: Degradation and Accumulation. OECD iLibrary. [Link]
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OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
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World Health Organization. (2003). 1,2-Dichloropropane (1,2-DCP) in Drinking-water. WHO/SDE/WSH/03.04/50. [Link]
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Conde, C., & Hagemann, H. W. (2021). Legacy 1,2,3-trichloropropane contamination: a systematic review of treatments. Water Science & Technology, 83(8), 1759–1775. [Link]
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U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). EPA 505-F-17-003. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Public Health Statement: 1,2-Dichloropropane. [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
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INCHEM. (1993). Environmental Health Criteria 146: 1,3-Dichloropropene, 1,2-Dichloropropane, and Mixtures. [Link]
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State Water Resources Control Board. (2016). 1,2,3-Trichloropropane (TCP). GAMA Program. [Link]
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Sarathy, V., Salter, A. J., Nurmi, J. T., O'Brien Johnson, G., Johnson, R. L., & Tratnyek, P. G. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology, 44(2), 787-93. [Link]
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Calscience Environmental Laboratories, Inc. (2007). 1,2,3-Trichloropropane Journal of Environmental Measurement Technology. [Link]
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Alves, A., Pozdniakova, T., Frascari, D., & Danko, A. S. (2016). Kinetics of aerobic cometabolic biodegradation of chlorinated and brominated aliphatic hydrocarbons: A review. Journal of Hazardous Materials, 310, 118-34. [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]
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Frascari, D., Pinelli, D., Nocentini, M., Baleani, E., Cappelletti, M., & Fedi, S. (2008). A kinetic study of chlorinated solvent cometabolic biodegradation by propane-grown Rhodococcus sp. PB1. Biochemical Engineering Journal, 42(1), 14-23. [Link]
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Alvarez-Cohen, L., & Speitel, G. E. (2001). Kinetics of aerobic cometabolism of chlorinated solvents. Biodegradation, 12(2), 105-26. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). ToxGuide for 1,2-Dichloropropane. [Link]
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U.S. Environmental Protection Agency. (2008). Emerging Contaminant - 1,2,3-Trichloropropane (TCP). [Link]
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Frascari, D., Pinelli, D., Nocentini, M., Baleani, E., Cappelletti, M., & Fedi, S. (2008). A kinetic study of chlorinated solvent cometabolic biodegradation by propane-grown Rhodococcus sp. PB1. ResearchGate. [Link]
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Environment and Climate Change Canada. (2009). Fact sheet: 1,2-dichloropropane. [Link]
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Di Mrocio, F., et al. (n.d.). P38 A MICROCOSM STUDY OF DEGRADATION OF CHLORINATED SOLVENTS FROM A CONTAMINATED AREA IN CENTRAL ITALY. [Link]
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U.S. Department of Defense. (2004). Principles and Practices of Enhanced Anaerobic Bioremediation of Chlorinated Solvents. [Link]
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Aulenta, F., et al. (2018). A Microcosm Treatability Study for Evaluating Wood Mulch-Based Amendments as Electron Donors for Trichloroethene (TCE) Reductive Dechlorination. MDPI. [Link]
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NYSDEC. (n.d.). APPENDIX B MICROCOSM STUDY REPORT. [Link]
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Microbial Insights. (n.d.). Chlorinated Propanes | Biodegradation Evaluation. [Link]
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Cuadra-Rodriguez, L. A., et al. (2018). A Mixed Microbial Community for the Biodegradation of Chlorinated Ethenes and 1,4-Dioxane. Environmental Science & Technology Letters. [Link]
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A Comparative Guide to Advanced Oxidation Processes for the Remediation of 1,1,2,3-Tetrachloropropane
For researchers and environmental scientists, the remediation of persistent organic pollutants is a paramount challenge. Among these, chlorinated hydrocarbons like 1,1,2,3-Tetrachloropropane (1,1,2,3-TeCP) are particularly notorious due to their toxicity and recalcitrance in the environment. This guide provides an in-depth comparison of various Advanced Oxidation Processes (AOPs), evaluating their efficacy in degrading this challenging contaminant. We will delve into the core mechanisms, present comparative performance data, and provide detailed experimental protocols, grounding our discussion in established scientific literature.
The Challenge of this compound (TeCP)
This compound is a synthetic chlorinated hydrocarbon characterized by its high chemical stability, persistence in groundwater, and significant toxicity. Its molecular structure makes it resistant to conventional water treatment and natural attenuation processes. Advanced Oxidation Processes (AOPs) represent a powerful alternative, leveraging the immense reactivity of hydroxyl radicals (•OH) to break down such recalcitrant molecules into less harmful compounds.[1][2] AOPs are defined by their in-situ generation of •OH, which are non-selective chemical oxidants capable of initiating the degradation of a wide array of organic pollutants.[3]
Core Principles of Key AOPs for TeCP Degradation
The efficacy of an AOP is determined by its ability to generate a sufficient concentration of hydroxyl radicals to achieve significant pollutant degradation. We will compare several leading AOPs: UV/Hydrogen Peroxide (UV/H₂O₂), Fenton and Photo-Fenton processes, and Ozonation.
-
UV/H₂O₂ Process: This method relies on the photolytic cleavage of hydrogen peroxide by ultraviolet radiation (typically at 254 nm) to produce two hydroxyl radicals per molecule of H₂O₂. The process is clean and effective, but its efficiency can be influenced by water turbidity and the presence of radical scavengers.[4][5]
-
Fenton and Photo-Fenton Processes: The classical Fenton reaction involves the catalytic decomposition of H₂O₂ by ferrous ions (Fe²⁺) under acidic conditions to generate •OH.[6] The major drawback is the slow regeneration of Fe²⁺ from the resulting Fe³⁺. The Photo-Fenton process dramatically accelerates this catalytic cycle by using UV-visible light to photoreduce Fe³⁺ back to Fe²⁺, significantly enhancing the overall degradation rate.[7]
-
Ozonation (O₃ and O₃/H₂O₂): Ozone is a powerful oxidant that can react with pollutants directly or decompose in water to form hydroxyl radicals.[2][8] The latter pathway, which is often more desirable for refractory compounds, is significantly enhanced by increasing the pH or by adding H₂O₂ (the Peroxone process), which accelerates ozone decomposition into •OH.[9]
Quantitative Performance Comparison
While direct comparative studies on 1,1,2,3-TeCP are limited, extensive research on the closely related and similarly recalcitrant 1,2,3-Trichloropropane (TCP) and other chlorinated solvents provides a strong basis for performance evaluation. The data below is synthesized from studies on these analogous compounds to project the relative efficacy of each AOP.
| AOP Method | Target Compound | Degradation Efficiency | Reaction Time | Optimal pH | Key Findings & Byproducts | Reference |
| ZVI-Enhanced Fenton | 1,2,3-Trichloropropane | >95% | 120 min | ~3.0 - 5.0 | Zero-valent iron (ZVI) enhances Fe²⁺ regeneration, boosting •OH production. Byproducts include 2,3-dichloro-1-propene and 2-chloro-2-propen-1-ol. | [10] |
| Classical Fenton | 1,2,3-Trichloropropane | ~65% | 120 min | ~3.0 | Less efficient than the ZVI-enhanced version due to slower catalyst regeneration. | [10] |
| UV/H₂O₂ | Trichloroethylene (TCE) | Complete Mineralization | 30 min | Not specified | Effective for complete mineralization. Byproducts include dichloroacetic and monochloroacetic acids, ultimately converting to Cl⁻. | [11] |
| UV/H₂O₂ | Tris(1-chloro-2-propyl) phosphate (TCPP) | Follows pseudo-first-order kinetics | 12 hours for 64% TOC removal | ~7.0 | Efficiency is reduced by bicarbonate and humic acids. Main pathway is •OH-induced hydroxylation. | [5] |
| Ozonation | General Chlorinated Organics | Variable | Minutes to Hours | Neutral to Alkaline | Highly effective, especially when combined with H₂O₂. Can lead to complete mineralization. | [9][12] |
| Photo-Fenton | Chlordecone & β-HCH | Not effective for Chlordecone, <15% for β-HCH | 5 hours | ~3.0 | Standard Fenton was found to be inefficient for these specific highly chlorinated cyclic compounds. | [13] |
| Photocatalysis (UV/TiO₂) | Trichloroethylene (TCE) | 90% | 2.5 hours | Not specified | Efficiency depends on catalyst loading and initial pollutant concentration. | [14] |
Experimental Design and Protocols
Scientific integrity demands reproducible and self-validating experimental designs. The following workflow and protocols outline the critical steps for assessing the efficacy of AOPs for 1,1,2,3-TeCP degradation.
The diagram below illustrates a standardized workflow for evaluating any AOP treatment process, from initial preparation to final analysis and data interpretation.
Caption: General workflow for evaluating AOP efficacy.
This protocol describes a typical batch experiment for TeCP degradation using the Fenton process.
-
Preparation:
-
Prepare a 1 L aqueous solution of 1,1,2,3-TeCP at a desired concentration (e.g., 100 mg/L) in a glass batch reactor.
-
Prepare stock solutions of 0.1 M ferrous sulfate (FeSO₄·7H₂O) and 1.0 M hydrogen peroxide (H₂O₂).
-
-
Reaction Setup:
-
Place the reactor on a magnetic stirrer and begin agitation.
-
Causality: The pH is the most critical parameter in Fenton chemistry. Adjust the pH of the TeCP solution to 3.0 using dilute sulfuric acid. At this pH, iron remains soluble and the generation of hydroxyl radicals is maximized.[6] At pH > 4, ferric hydroxide precipitates, inhibiting the reaction.
-
-
Initiation:
-
Add the required volume of FeSO₄ stock solution to achieve the desired catalyst concentration (e.g., a 1:5 molar ratio of Fe²⁺:H₂O₂).
-
Initiate the reaction by adding the H₂O₂ stock solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 5 mL aliquot from the reactor.
-
Trustworthiness: Immediately quench the reaction in the aliquot by adding a small amount of a strong reducing agent like sodium sulfite (Na₂SO₃) to consume any residual H₂O₂ and stop the oxidation process. This ensures the measured TeCP concentration accurately reflects that specific time point.
-
-
Analysis:
-
Analyze the quenched samples for 1,1,2,3-TeCP concentration using an appropriate analytical method, such as Purge and Trap GC/MS.[15][16]
-
For a comprehensive analysis, measure Total Organic Carbon (TOC) to determine the extent of mineralization and analyze for chloride ion (Cl⁻) release using ion chromatography.
-
This protocol details an experiment using a UV/H₂O₂ system.
-
Preparation:
-
Prepare a 1 L aqueous solution of 1,1,2,3-TeCP (e.g., 100 mg/L) in a vessel suitable for UV irradiation (e.g., a quartz tube or a reactor with a quartz sleeve).
-
Prepare a 1.0 M H₂O₂ stock solution.
-
-
Reaction Setup:
-
Place the solution in a photochemical reactor equipped with a low or medium-pressure mercury UV lamp. Ensure the system has a cooling mechanism to maintain constant temperature.
-
Add the required volume of H₂O₂ stock solution to the TeCP solution to achieve the desired oxidant concentration (e.g., 10 mM).
-
-
Initiation and Control:
-
Turn on the UV lamp to start the reaction and begin timing.
-
Causality & Trustworthiness: Three control experiments are essential for validating the results:
-
TeCP + UV only (Photolysis): To quantify degradation due to direct UV irradiation.
-
TeCP + H₂O₂ only (Dark reaction): To quantify degradation due to H₂O₂ alone.
-
TeCP + UV + H₂O₂ (AOP): The main experiment.
-
-
Comparing the results from these three runs allows for the isolation and quantification of the synergistic effect of the UV/H₂O₂ AOP.
-
-
Sampling and Quenching:
-
Follow the same sampling and quenching procedure as in the Fenton protocol (Step 4), using sodium sulfite or catalase to quench residual H₂O₂.
-
-
Analysis:
-
Analyze samples for TeCP concentration, TOC, and chloride ions as described previously.
-
Degradation Pathways and Mechanistic Insights
The degradation of 1,1,2,3-TeCP via hydroxyl radical attack is expected to proceed through a series of oxidation and dechlorination steps. The initial attack by •OH likely involves hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical species reacts with oxygen, leading to a cascade of reactions that cleave C-C and C-Cl bonds.
Caption: Hypothesized degradation pathway of 1,1,2,3-TeCP by •OH.
The process continues until the molecule is fully mineralized into carbon dioxide, water, and chloride ions.[11] Incomplete oxidation can lead to the formation of chlorinated intermediates, such as dichloroacetic acid, which may still be of environmental concern. Therefore, a key objective in optimizing any AOP is to achieve the highest possible degree of mineralization, which is best monitored by measuring the reduction in Total Organic Carbon (TOC).
Conclusion and Future Directions
This guide demonstrates that Advanced Oxidation Processes are highly promising for the degradation of recalcitrant pollutants like this compound.
-
Fenton-based processes , particularly when enhanced with ZVI or light (Photo-Fenton), show high efficacy but are constrained by the need for acidic pH.
-
The UV/H₂O₂ process is a clean and effective alternative that operates well at neutral pH but can be hindered by poor UV transmittance in turbid water and the scavenging effects of non-target water constituents.[5][17]
-
Ozonation is a powerful tool, with its effectiveness greatly amplified in the presence of H₂O₂, making the O₃/H₂O₂ combination a robust choice for achieving high mineralization rates.
For researchers, the choice of AOP will depend on the specific application, water matrix, and economic considerations. Future research should focus on direct comparative studies for 1,1,2,3-TeCP, the development of novel catalysts that operate efficiently at neutral pH, and the integration of AOPs with biological treatments to create cost-effective, multi-barrier remediation strategies.
References
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ResearchGate. (n.d.). (PDF) Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of UV-AOPs (UV/H2O2, UV/PDS and UV/Chlorine) for TOrC removal from municipal wastewater effluent and optical surrogate model evaluation | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016). A comparative study of advanced oxidative processes: Degradation of chlorinated organic compounds in ultrafiltration fractions of kraft pulp bleaching effluent. Environment Protection Engineering, 42(4). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]
-
Eurofins US. (n.d.). 1,2,3-Trichloropropane Journal of Environmental Measurement Technology. Retrieved from [Link]
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California Water Boards. (n.d.). Method DWRL_123TCP: Measurement of lowlevel 1,2,3 Trichloropropane in Drinking Water by Isotope Dilution Quanti. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of four oxidation processes for the treatment of water contaminated with a mixture of chlorinated volatile organic compounds. Retrieved from [Link]
-
eScholarship.org. (2020). Degradation of contaminants of emerging concern by UV/H2O2 for water reuse. Retrieved from [Link]
-
MDPI. (n.d.). Effectiveness of Advanced Oxidation Processes in Wastewater Treatment: State of the Art. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Ability of Three Advanced Oxidation Processes (AOPs) Converting Cl − to Active Inorganic Chlorine Species (AICS). Retrieved from [Link]
-
ResearchGate. (n.d.). Effectiveness of Advanced Oxidation Processes in Wastewater Treatment: State of the Art. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Isotope Dilution Methods for 1,1,2,3-Tetrachloropropane Analysis
Introduction: The Imperative for Precision in Contaminant Analysis
1,1,2,3-Tetrachloropropane (TeCP) is a halogenated volatile organic compound (VOC) recognized for its persistence in the environment and potential health risks. As regulatory bodies establish stricter monitoring requirements for such contaminants, the demand for analytical methods that deliver the highest levels of accuracy and reliability has become paramount. Standard analytical techniques, while useful, can be susceptible to biases introduced during sample preparation and analysis, particularly when dealing with complex matrices.
This guide provides a comprehensive framework for the validation of Isotope Dilution Mass Spectrometry (ID-MS) for the quantitative analysis of 1,1,2,3-TeCP. ID-MS is widely regarded as a definitive method capable of producing highly accurate and precise results with low measurement uncertainty.[1][2] It serves as a primary method for national metrology institutes in the certification of reference materials.[2] This document is designed for researchers, analytical scientists, and laboratory managers, offering both the theoretical underpinnings and a practical, step-by-step guide to method validation, ensuring data of the highest scientific integrity.
Pillar 1: The Principle of Isotope Dilution - A Self-Validating System
The robustness of Isotope Dilution Mass Spectrometry stems from its use of an ideal internal standard: a stable, isotopically labeled version of the analyte.[1] In the case of 1,1,2,3-TeCP, this would typically be a deuterated (e.g., this compound-d₅) or ¹³C-labeled analogue.
The Causality of Superior Accuracy:
-
Addition of the Standard: A precisely known quantity of the isotopically labeled standard is added to the sample at the very beginning of the analytical process.[1]
-
Physicochemical Equivalence: The labeled standard is chemically identical to the native analyte. This ensures that it behaves in the exact same manner throughout every stage of the procedure, including extraction, concentration, and injection into the gas chromatograph (GC). Any loss of the native analyte during these steps will be accompanied by a proportional loss of the labeled standard.
-
Ratio-Based Quantification: Mass spectrometry is used to differentiate and detect the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. The final concentration is calculated based on the ratio of the native analyte's signal to the labeled standard's signal.[1] This ratio remains constant regardless of sample loss or variations in instrument response, effectively canceling out most sources of analytical error. This intrinsic correction mechanism makes the method a self-validating system.
Caption: Workflow of the Isotope Dilution principle.
Pillar 2: A Step-by-Step Protocol for Method Validation
This section details the experimental workflow for validating an ID-GC-MS method for 1,1,2,3-TeCP in a water matrix, a common application for this type of analysis. The protocol is based on principles outlined in U.S. Environmental Protection Agency (EPA) methods for similar volatile organic compounds.[3][4]
Experimental Protocol: Validation of 1,1,2,3-TeCP by ID-GC-MS
1. Materials and Reagents:
-
Standards: Certified reference standards of this compound (native) and a suitable isotopically labeled analogue (e.g., this compound-d₅). The labeled standard should have high isotopic purity (e.g., >98%) to prevent interference.[4]
-
Solvents: Purge-and-trap grade methanol for preparing stock solutions.
-
Reagent Water: Deionized or distilled water demonstrated to be free of interfering contaminants.
2. Instrumentation:
-
Gas Chromatograph/Mass Spectrometer (GC-MS): A GC system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 624-type phase) coupled to a mass spectrometer.
-
Sample Introduction: Purge and Trap (P&T) concentrator for water samples.[5]
-
MS Mode: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to achieve the low detection limits required for environmental analysis.[4][6]
3. Procedure:
-
Step 1: Standard Preparation
-
Prepare a primary stock solution of both native TeCP and the labeled internal standard (IS) in methanol.
-
From these, prepare a working IS solution and a series of aqueous calibration standards (e.g., 5, 10, 20, 50, 100 ng/L).[4] Each calibration standard must be fortified with the exact same concentration of the IS. Causality: This ensures that the denominator in the response ratio calculation is constant across the calibration curve.
-
-
Step 2: Sample Preparation and Analysis
-
For each sample, blank, or calibration standard, add a precise volume (e.g., 5 mL or 10 mL) to the P&T sparging vessel.
-
Spike each vessel with a constant, known amount of the IS working solution.
-
Analyze the samples using the established P&T and GC-MS conditions.
-
-
Step 3: GC-MS Conditions (Example)
-
GC Column: 20 m x 0.18 mm, 1.0 µm film thickness (e.g., Rtx-624).[5]
-
P&T Conditions: Purge at an elevated temperature (e.g., 50°C) to improve the recovery of less volatile compounds like TeCP.[3]
-
GC Program: Develop a temperature program that provides baseline separation of TeCP from any potential interferences.
-
Mass Spectrometer (SIM Mode):
-
The selection of ions is critical for selectivity. For 1,1,2,3-TeCP (MW ~182), characteristic ions would be selected. For chlorinated compounds, isotopic patterns are key. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which helps in identification.[7]
-
1,1,2,3-TeCP (Native): Quantitation Ion: m/z 110. Confirmation Ions: m/z 112, 75.[5] Causality: Using a quantitation ion and one or more confirmation ions provides a high degree of certainty in analyte identification.
-
1,1,2,3-TeCP-d₅ (Labeled IS): The ions would be shifted by the mass of the deuterium atoms. For a d₅-analogue, the corresponding ions would be monitored (e.g., m/z 115, 117, 80).
-
-
-
Step 4: Data Analysis & Validation Parameter Assessment
-
Construct a calibration curve by plotting the response ratio (AreaNative / AreaIS) versus the concentration ratio (ConcNative / ConcIS).
-
Perform a linear regression and ensure the correlation coefficient (r²) is >0.995.
-
Quantify unknown samples using the regression equation.
-
Proceed to evaluate the validation parameters as described in the next section.
-
Caption: Experimental workflow for method validation.
Assessing Performance: Key Validation Parameters
The trustworthiness of an analytical method is established through the rigorous evaluation of its performance. The following parameters must be assessed.
| Parameter | Objective | Acceptance Criteria (Typical) | Experimental Approach |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration. | Correlation Coefficient (r²) ≥ 0.995 | Analyze 5-7 calibration standards across the expected sample concentration range.[4][8] |
| Accuracy (Trueness) | To measure the closeness of the experimental value to the true value. | 80-120% Recovery.[4] | Analyze Laboratory Fortified Blanks (LFB) or spiked matrix samples at low, medium, and high concentrations (n ≥ 3). |
| Precision | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 20%. | Repeatability: Analyze replicate (n ≥ 7) spiked samples on the same day by the same analyst. Intermediate Precision: Repeat analysis on different days with different analysts or instruments. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | S/N ≥ 3 or calculated statistically. | Analyze 7 replicate samples spiked at a low concentration. LOD = s * t, where s is the standard deviation and t is the Student's t-value.[9] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10 or lowest calibration standard. | Determined as the lowest concentration meeting accuracy and precision criteria. Often the concentration of the lowest calibration standard. |
| Selectivity | To ensure the method can measure the analyte without interference from other sample components. | No significant peaks at the retention time of the analyte in blank samples. | Analyze method blanks and various matrix blanks to check for interferences.[6] Mass spectral confirmation provides high selectivity. |
Pillar 3: Comparative Analysis - Why Isotope Dilution Excels
To fully appreciate the advantages of ID-MS, it is useful to compare it with other common quantification techniques.
| Performance Metric | External Standard | Internal Standard (Non-Isotopic) | Isotope Dilution (ID-MS) |
| Accuracy | Low to Moderate | Moderate to High | Very High |
| Precision | Moderate | Good | Excellent |
| Correction for Sample Loss | None | Partial | Complete |
| Correction for Matrix Effects | None | Partial | Excellent |
| Need for Reproducible Injection | High | Moderate | Low |
| Cost & Complexity | Low | Moderate | High (Labeled standards are expensive) |
Authoritative Grounding: The superiority of ID-MS lies in its ability to compensate for variations in both sample preparation and instrument performance.[1] While a standard internal standard (e.g., a compound with similar chemical properties but not isotopically labeled) can correct for injection volume variability, it cannot perfectly mimic the analyte's behavior during extraction, especially in complex matrices. This is where the physicochemical equivalence of the isotopically labeled standard provides an unparalleled advantage.[10]
Caption: Comparison of error correction in analytical methods.
Conclusion
The validation of an analytical method is a prerequisite for generating reliable and defensible scientific data. For the analysis of challenging compounds like this compound, the Isotope Dilution Mass Spectrometry technique offers a robust and superior approach. Its inherent ability to correct for analytical errors makes it the gold standard for applications demanding the highest level of accuracy and trustworthiness. By following a systematic validation protocol as outlined in this guide, laboratories can ensure their analytical results meet the rigorous demands of both scientific inquiry and regulatory compliance.
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Determination of 1,2,3-Trichloropropane in Drinking Water by Continuous Liquid-Liquid Extraction and Gas Chromatography/Mass Spectrometry. (n.d.). California State Water Resources Control Board. Retrieved from [Link]
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Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). OI Analytical. Retrieved from [Link]
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Determination of 1,2,3-Trichloropropane in Drinking Water by Purge and Trap Gas Chromatography/Mass Spectrometry. (2002). California Department of Health Services. Retrieved from [Link]
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1,1,1,3-Tetrachloropropane. (n.d.). PubChem. Retrieved from [Link]
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Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN-Journal of Metrology Society of India, 25(3), 135-164. Retrieved from [Link]
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Propane, 1,1,2,3-tetrachloro-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS Wastewater, Surface Water, and Groundwater. (2023, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. (n.d.). Teledyne Tekmar. Retrieved from [Link]
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comparative analysis of the synthesis yields of tetrachloropropenes
Introduction
Tetrachloropropenes are a class of chlorinated alkenes that serve as pivotal intermediates in the synthesis of specialty chemicals, polymers, and next-generation refrigerants. Their industrial relevance has grown substantially with the demand for hydrofluoroolefins (HFOs), such as 2,3,3,3-tetrafluoropropene (HFO-1234yf), which are valued for their low global warming potential.[1] The efficient synthesis of specific tetrachloropropene isomers, primarily 1,1,2,3-tetrachloropropene (HCC-1230xa) and 1,1,3,3-tetrachloropropene (1230za), is a subject of considerable research and process optimization.
This guide provides an in-depth comparative analysis of the prevalent synthetic routes to these key tetrachloropropene isomers. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, compare the performance of different catalytic systems, and provide detailed, field-tested protocols. The objective is to equip researchers and chemical development professionals with a clear, data-driven understanding of how to select and execute the optimal synthesis strategy based on desired yield, scalability, and available resources.
Synthesis of 1,1,2,3-Tetrachloropropene (HCC-1230xa)
The synthesis of 1,1,2,3-tetrachloropropene is dominated by a multi-step industrial process starting from basic feedstocks, although more direct routes from chlorinated propanes have also been developed.
Method 1: The Multi-Step Industrial Process from Ethylene and Carbon Tetrachloride
This is the most established and widely documented industrial pathway, valued for its use of inexpensive and readily available starting materials: ethylene and carbon tetrachloride.[2][3] The process involves a sequence of five distinct chemical transformations.
The Causality Behind the Pathway: This synthetic sequence is a logical construction of carbon-carbon bond formation followed by a series of chlorination and dehydrochlorination steps to build the required functionality.
-
Telomerization: The process begins with the formation of a C3 backbone by reacting ethylene with carbon tetrachloride. This free-radical initiated reaction, often catalyzed by an iron powder and organophosphate promoter system, selectively yields 1,1,1,3-tetrachloropropane (HCC-250fb).[2][4] The catalyst system is crucial for controlling the reaction and minimizing the formation of higher telomers.
-
First Dehydrochlorination: The HCC-250fb intermediate is then treated with a base, typically an aqueous caustic solution, to eliminate a molecule of hydrogen chloride (HCl). This step produces a mixture of trichloropropene isomers: 1,1,3-trichloropropene and 3,3,3-trichloropropene.[3]
-
Chlorination: The isomeric mixture of trichloropropenes is chlorinated to produce 1,1,1,2,3-pentachloropropane (HCC-240db).[5] This step adds the necessary chlorine atom to the carbon backbone.
-
Second Dehydrochlorination: A subsequent dehydrochlorination of HCC-240db, again typically with a base, yields a mixture of the target 1,1,2,3-tetrachloropropene and its isomer, 2,3,3,3-tetrachloropropene.[5]
-
Isomerization: The final and critical step is the selective conversion of the undesired 2,3,3,3-isomer to the desired 1,1,2,3-isomer. This is an allylic rearrangement reaction catalyzed by a Lewis acid, most commonly anhydrous ferric chloride (FeCl₃).[2][3][5] The Lewis acid coordinates to a chlorine atom, facilitating its migration and a corresponding shift of the double bond to the more thermodynamically stable position.
This entire workflow can be streamlined through the use of reactive distillation columns, which combine reaction and separation into a single unit operation, thereby reducing equipment, saving energy, and increasing overall productivity.[3][6]
Method 2: Direct Dehydrochlorination of 1,1,1,2,3-Pentachloropropane (HCC-240db)
To circumvent the multi-step process, more direct routes starting from the pentachloropropane intermediate (HCC-240db) have been developed. These methods offer a potentially more efficient path to the final product.
-
Liquid-Phase Catalysis: This approach involves the dehydrochlorination of HCC-240db in the liquid phase using a ferric chloride (FeCl₃) catalyst at temperatures of 103°C or higher.[7] While effective, this method can require long reaction times and involves catalyst costs and subsequent waste disposal.[7]
-
Gas-Phase Thermal Dehydrochlorination: A significant process improvement involves heating HCC-240db in the gas phase at temperatures between 200-550°C in the absence of a catalyst.[7] This method can produce 1,1,2,3-tetrachloropropene in a single step with high yield, while suppressing side reactions.[7] The key advantage is its suitability for continuous production under mild pressure conditions, eliminating catalyst-related costs and complexities.[7]
Synthesis of 1,1,3,3-Tetrachloropropene (1230za)
The synthesis of the 1,1,3,3-isomer typically starts from a different pentachloropropane precursor.
Method 3: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)
This is the most prevalent and industrially significant route to 1,1,3,3-tetrachloropropene. The starting material, 1,1,1,3,3-pentachloropropane (HCC-240fa), is commonly produced via the Kharasch addition reaction of carbon tetrachloride and vinyl chloride, often using an iron-organophosphate catalyst system.[8][9]
The dehydrochlorination of HCC-240fa is highly effective and can achieve near-quantitative conversion.[10][11]
-
Catalytic Dehydrochlorination: The reaction is typically catalyzed by Lewis acids, with ferric chloride (FeCl₃) being a common choice.[8] This process is well-suited for reactive distillation, where the reaction and separation of the desired tetrachloropropene and HCl byproduct occur simultaneously, driving the reaction to completion.[8]
-
Fluoride-Promoted Dehydrochlorination: Research has shown that halide anions, particularly fluoride, can effectively promote the dehydrochlorination of HCC-240fa in an amide solvent, with conversions approaching 100%.[10][11]
Method 4: Gas-Phase Catalytic Dehydrochlorination
For large-scale, continuous manufacturing, a gas-phase process offers distinct advantages. In this method, gaseous pentachloropropane is passed over a catalyst bed at temperatures up to 500°C. This approach is designed to produce tetrachloropropene with high selectivity and purity, minimizing downstream purification efforts.[12]
Quantitative Data and Performance Comparison
The selection of a synthetic route is critically dependent on quantitative metrics such as yield, conversion, and selectivity. The following table summarizes the performance of the key methods discussed.
| Synthesis Route | Target Isomer | Starting Material(s) | Catalyst / Key Conditions | Yield / Conversion / Selectivity | Key Observations & Causality |
| Method 1: Multi-Step Process | 1,1,2,3-TCP | Ethylene, CCl₄ | Step 1: Fe/Organophosphate, 85-150°C | Step 1 Selectivity: 95% for HCC-250fb; Step 1 Conversion: 70% of CCl₄.[3] | An established industrial route using low-cost feedstocks. The multi-step nature can lead to lower overall yields but is highly optimized for scale. |
| Method 1 (Cont.): Dehydrochlorination | 1,1,3- & 3,3,3-TCP (Intermediate) | 1,1,1,3-Tetrachloropropane | 40% aq. KOH, Phase-Transfer Catalyst, 80°C | Yield: 89.3% (isomer mixture).[7] | The use of a phase-transfer catalyst is essential to facilitate the reaction between the aqueous base and the organic substrate. |
| Method 2: Gas-Phase Thermal Dehydrochlorination | 1,1,2,3-TCP | 1,1,1,2,3-Pentachloropropane | No Catalyst , 200-550°C | "High Yield".[7] | Eliminates catalyst cost and disposal. The high temperature provides the activation energy for HCl elimination in the gas phase, suitable for continuous flow processes. |
| Method 3: Catalytic Dehydrochlorination | 1,1,3,3-TCP | 1,1,1,3,3-Pentachloropropane | FeCl₃ | Conversion: Close to 100%.[10][11] | FeCl₃ acts as a Lewis acid to facilitate the removal of a proton and a chloride ion. Highly efficient, especially in reactive distillation setups. |
| Method 3 (Cont.): Catalytic Dehydrochlorination | 1,1,3-TCP (Intermediate) | 1,1,1,3-Tetrachloropropane | FeCl₃, H₂O | Selectivity: 96.4% for 1,1,3-Trichloropropene.[13] | The addition of water surprisingly inhibits the formation of high-boiling byproducts, channeling the reaction towards the desired product. |
| Other: Dehydrochlorination | 1,2,3,3-TCP | 1,1,2,3,3-Pentachloropropane | Aqueous NaOH | Yield: 72%.[14] | A straightforward base-mediated elimination reaction. |
Experimental Protocols
Protocol 1: Representative Multi-Step Synthesis of 1,1,2,3-Tetrachloropropene
This protocol is a representative amalgamation based on processes detailed in the patent literature.[3][5]
Step 1: Synthesis of 1,1,1,3-Tetrachloropropane (HCC-250fb)
-
Charge a pressure reactor with carbon tetrachloride, iron powder catalyst, and an organophosphate promoter (e.g., tributylphosphate).
-
Seal the reactor and heat to approximately 85-100°C with agitation.
-
Introduce ethylene gas continuously to maintain a pressure of 50-120 psia.
-
Maintain the reaction temperature, using cooling as needed to manage the exotherm, for a residence time of 1-12 hours.
-
After the reaction, cool the mixture and filter to remove the iron catalyst. The crude product is purified by distillation to separate unreacted CCl₄ and heavy byproducts, yielding purified HCC-250fb.
Step 2: Dehydrochlorination of HCC-250fb
-
In a reactor equipped for reactive distillation, charge the purified HCC-250fb and a Lewis acid catalyst (e.g., 100-1500 ppmw FeCl₃).
-
Heat the mixture to 100-120°C under vacuum (100-380 mm Hg).
-
The trichloropropene isomers and HCl are continuously removed as overhead products, driving the reaction. The residence time is typically 2-6 hours.
-
Condense the overhead stream to separate HCl gas from the liquid trichloropropene mixture.
Step 3: Chlorination to 1,1,1,2,3-Pentachloropropane (HCC-240db)
-
Charge a reactor with the trichloropropene mixture from Step 2.
-
Heat to 60-90°C.
-
Introduce chlorine gas (Cl₂) at a controlled rate to maintain the reaction temperature.
-
Continuously feed the trichloropropene mixture and Cl₂ to the reactor while drawing off the crude HCC-240db product.
Step 4 & 5: Dehydrochlorination and Isomerization
-
Feed the crude HCC-240db to a second reactive distillation column charged with a higher concentration of Lewis acid catalyst (e.g., 5000-20000 ppmw FeCl₃).
-
Heat the column to 100-120°C under vacuum (100-380 mm Hg).
-
In the column, HCC-240db is dehydrochlorinated, and the resulting 2,3,3,3-tetrachloropropene is isomerized in situ to the final 1,1,2,3-tetrachloropropene product.
-
The final product (HCC-1230xa) and HCl are collected as the overhead distillate.
Protocol 2: Catalytic Dehydrochlorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)
This protocol describes the synthesis of 1,1,3,3-tetrachloropropene.[8]
-
System Setup: Configure a reactive distillation column. The catalyst, ferric chloride (FeCl₃), can be introduced directly with the feed.
-
Reaction: Continuously feed a purified stream of 1,1,1,3,3-pentachloropropane (HCC-240fa) and the FeCl₃ source into the reactive distillation column.
-
Conditions: Operate the column at a temperature and pressure sufficient to boil the tetrachloropropene product as it is formed, while retaining the heavier HCC-240fa starting material in the reaction zone. Typical temperatures may range from 80-130°C.
-
Product Recovery: The overhead vapor, consisting of 1,1,3,3-tetrachloropropene and hydrogen chloride (HCl), is passed through a condenser.
-
Separation: The condensate is collected in a decanter where the immiscible aqueous HCl phase (if formed) and the organic product phase are separated. The organic phase is the desired 1,1,3,3-tetrachloropropene, which can be further purified if necessary.
Conclusion
The synthesis of tetrachloropropenes is a mature field driven by industrial demand, with several well-optimized pathways available. The choice of method represents a trade-off between feedstock cost, process complexity, and capital investment.
-
For 1,1,2,3-tetrachloropropene , the multi-step process starting from ethylene and carbon tetrachloride remains the industrial standard due to its use of fundamental building blocks.[3] However, for processes where the 1,1,1,2,3-pentachloropropane intermediate is available, the catalyst-free gas-phase dehydrochlorination offers a simpler, more direct, and potentially higher-yielding alternative suitable for modern continuous manufacturing.[7]
-
For 1,1,3,3-tetrachloropropene , the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane is exceptionally efficient, with conversions approaching 100%.[10][11] The use of reactive distillation with a robust catalyst like FeCl₃ represents the state-of-the-art for high-throughput, high-yield production.[8]
Ultimately, the optimal synthesis route depends on the specific objectives of the research or manufacturing campaign. For large-scale industrial production, continuous processes like reactive distillation and gas-phase reactions offer significant advantages in efficiency and throughput. For laboratory-scale synthesis, the choice may be dictated by the availability of the chlorinated propane precursors and the desired final product purity.
References
[2] Google Patents. (n.d.). Process for producing 1,1,2,3-tetrachloropropene. Retrieved from [8] Google Patents. (n.d.). Method for making 1,1,3,3-tetrachloropropene. Retrieved from [12] Google Patents. (n.d.). Process for producing tetrachloropropene by catalyzed gas phase dehydrochlorination of pentachloropropane. Retrieved from [14] Google Patents. (n.d.). Preparation of 1,2,3,3-tetrachloropropene. Retrieved from [3] Google Patents. (n.d.). Synthesis of 1,1,2,3-tetrachloropropene. Retrieved from [15] Wikipedia. (n.d.). 1,1,1,3,3,3-Hexachloropropane. Retrieved from [Link] [4] Joyce, R. M., Hanford, W. E., & Harmon, J. (n.d.). Free Radical-initiated Reaction of Ethylene with Carbon Tetrachloride. pubs.acs.org. [5] Google Patents. (n.d.). Synthesis of 1,1,2,3-tetrachloropropene. Retrieved from [9] Google Patents. (n.d.). Process for the manufacture of 1,1,1,3,3-pentachloropropane. Retrieved from [6] ResearchGate. (n.d.). (10) Patent No. - US 8,907,147 B2. Retrieved from [Link] [16] ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. Retrieved from [Link] [13] Google Patents. (n.d.). Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene. Retrieved from [10] ResearchGate. (n.d.). Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. Retrieved from [Link] [11] Elsevier. (n.d.). Dehydrochlorination of 1,1,1,3,3-Pentachlopropane promoted by fluoride. Retrieved from [Link] [17] MDPI. (n.d.). Progress in Catalytic Hydrodechlorination. Retrieved from [Link] [1] Google Patents. (n.d.). Integrated process to produce 2,3,3,3-tetrafluoropropene. Retrieved from [7] Google Patents. (n.d.). Process for preparing 1,1,2,3-tetrachloropropene. Retrieved from
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,3-Tetrachloropropane
As professionals in research and development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of hazardous chemicals like 1,1,2,3-Tetrachloropropane, a halogenated hydrocarbon, demand meticulous planning and execution. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with action to build a culture of safety and compliance.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound (CAS No. 18495-30-2) is the foundation of its safe management.[1][2] This compound is not merely a chemical reagent; it is a hazardous substance with a specific profile that dictates every handling and disposal decision. It is classified as a combustible liquid that is harmful if swallowed and causes significant skin and eye irritation.[1][3] As a chlorinated hydrocarbon, it also poses a considerable threat to aquatic ecosystems, underscoring the imperative to prevent its release into the environment.[4][5]
| Property | Identifier / Classification | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 18495-30-2 | [1][2] |
| Molecular Formula | C₃H₄Cl₄ | [1][3] |
| GHS Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects | [1][3][5] |
| Signal Word | Warning | [1][3] |
Pre-Disposal Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before waste is even generated, safety protocols must be firmly in place. All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6] The combustible nature of this liquid requires that it be kept away from all sources of ignition, including heat, sparks, and open flames.[1][7] The use of non-sparking tools is a critical preventative measure.[1][7]
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][6] An emergency eyewash station must be immediately accessible.[4]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[1] Given that nitrile gloves have poor compatibility with some halogenated solvents, double-gloving or using more robust gloves such as Viton is strongly recommended to prevent skin contact.[6]
-
Body Protection: Wear a fully buttoned lab coat.[6] For tasks with a higher risk of exposure, such as transferring large quantities, a chemical-resistant apron and impervious clothing are necessary.[1][4]
-
Respiratory Protection: If work must be conducted outside of a fume hood, or if exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges must be used.[1][4] Personnel requiring respirators must be enrolled in a respiratory protection program.[4][6]
Step-by-Step Waste Accumulation Procedure
The proper disposal of this compound begins at the point of generation. It must be managed as a dangerous, hazardous waste according to institutional and national regulations.[6][8] The following workflow ensures compliance and safety.
Protocol Steps:
-
Container Selection: Collect this compound waste in a chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[6][9] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[6] Ensure the container is in good condition and has a tightly sealing screw cap.[9][10]
-
Waste Segregation: This is a critical step. This compound waste must be collected in a container dedicated exclusively to halogenated solvents .[10][11] Co-mingling with non-halogenated solvents will force the entire mixture to be treated as halogenated waste, significantly and needlessly increasing disposal costs.[11]
-
Labeling: The waste container must be labeled clearly and accurately before the first drop of waste is added.[10] Use your institution's official hazardous waste tag.[9] The label must include the words "Hazardous Waste" and the full chemical name of all constituents, including "this compound".[9][10]
-
Safe Accumulation: Keep the waste container tightly closed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA), such as a cabinet under the fume hood, and within secondary containment to prevent the spread of spills.[9]
-
Requesting Disposal: Do not overfill the container; leave at least 1 inch of headspace.[9] When the container is approximately three-quarters full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[9]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical to mitigating harm.
Immediate Actions:
-
Spill Containment: For any spill, the first priority is to prevent it from spreading or entering drains.[1] Remove all ignition sources and evacuate personnel to a safe, upwind area.[1]
-
Small, Contained Spill: If the spill is small (can be cleaned up in under 10 minutes) and you are trained to do so, wear appropriate PPE, absorb the chemical with an inert material (like sand or vermiculite), and place it into a sealed, labeled container for disposal as hazardous waste.[4][6]
-
Large Spill or Exposure: If personnel are exposed, or the spill is large, evacuate the area immediately and call for emergency assistance (911) followed by your institution's EH&S department.[6][9]
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Rinse the mouth thoroughly with water and seek immediate medical help.[1][5]
-
The Final Disposal Pathway: Beyond the Laboratory
Once collected by EH&S, your properly segregated and labeled halogenated waste has a specific final destination. It is forbidden to dispose of this material in landfills or via sanitary sewer systems.[1] The accepted and regulated method for final disposal is through a licensed chemical destruction facility.[1] This typically involves controlled high-temperature incineration equipped with flue gas scrubbing technology to neutralize the acidic and toxic byproducts generated from the combustion of chlorinated compounds.[1] This entire "cradle-to-grave" process is regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) to ensure that the waste is managed responsibly from generation to final destruction.[8][12]
By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment.
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Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
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SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). MsdsDigital.com. [Link]
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Mastering Safety: A Researcher's Guide to Handling 1,1,2,3-Tetrachloropropane
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling chlorinated hydrocarbons such as 1,1,2,3-Tetrachloropropane (CAS No. 18495-30-2) demands a comprehensive understanding of its hazards and the implementation of meticulous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated organic compound that presents significant health risks. While specific toxicological data for this exact isomer is limited, its structural similarity to other chlorinated propanes, such as 1,2,3-trichloropropane, necessitates a high degree of caution. Toxicological reviews of analogous compounds indicate potential for severe health effects, including carcinogenicity, reproductive harm, and damage to the liver and kidneys.[1][2][3] Therefore, all handling procedures must be predicated on the assumption of high toxicity.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4]
-
Skin and Eye Irritation: Causes serious skin and eye irritation.[4][5]
-
Systemic Effects: Potential for damage to internal organs with prolonged or repeated exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even considered, the primary strategy for safe handling is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Designated Area: Establish a designated and clearly marked area for the handling and storage of this chemical to prevent cross-contamination.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of appropriate PPE is critical. Each component must be chosen based on its ability to resist chlorinated hydrocarbons.
Standard laboratory gloves, such as thin nitrile or latex, are not sufficient for handling this compound due to their poor resistance to chlorinated solvents.[6][7]
-
Recommended Glove Materials:
-
Glove Selection and Use Protocol:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves. A lighter-weight nitrile glove can be worn underneath the primary Viton® or Butyl glove.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against splashes and vapors.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
-
Laboratory Coat: A chemically resistant laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.
-
Full-Body Suit: In the event of a large spill or when working in a poorly ventilated area, a full-body chemical-resistant suit may be necessary.
In most laboratory settings with proper engineering controls (i.e., a chemical fume hood), respiratory protection may not be required for routine handling of small quantities. However, if there is a potential for exposure to exceed established limits, or in the case of a spill, respiratory protection is essential.
-
Respirator Type: A full-face respirator with organic vapor cartridges is recommended if exposure limits are exceeded.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include clear, step-by-step procedures for routine operations and the proper disposal of waste.
Standard Operating Procedure (SOP) for Handling
This workflow is designed to minimize exposure and ensure a controlled environment.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use a chemical spill kit with an absorbent material suitable for chlorinated solvents.
-
Collect the absorbed material in a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spread of the spill.
-
If safe to do so, and you are trained, contain the spill with absorbent materials.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Disposal Plan: Adherence to Regulatory Standards
Waste containing this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] Improper disposal can lead to significant environmental contamination and legal repercussions.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[16]
-
Containerization:
-
Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."
-
The container should be made of a material compatible with chlorinated hydrocarbons.
-
Keep the container closed except when adding waste.
-
-
Disposal Method:
-
DO NOT dispose of this compound down the drain.[17]
-
The primary disposal method for chlorinated solvents is high-temperature incineration at a licensed hazardous waste treatment and disposal facility.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₃H₄Cl₄ | PubChem |
| Molecular Weight | 181.88 g/mol | ChemicalBook[13] |
| CAS Number | 18495-30-2 | PubChem[5] |
| Boiling Point | 179 °C | ChemicalBook |
| Recommended Glove Materials | Viton®, Butyl Rubber | Multiple Sources[6][7][8][9][10] |
Conclusion
By integrating a deep understanding of the chemical hazards with robust engineering controls, meticulous PPE protocols, and compliant disposal practices, researchers can confidently and safely handle this compound. This proactive and informed approach to laboratory safety not only protects the individual and the environment but also upholds the integrity and quality of scientific research.
References
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U.S. Environmental Protection Agency. (2009). Toxicological Review of 1,2,3-trichloropropane (CAS No. 96-18-4). Retrieved from [Link]
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International Agency for Research on Cancer. (1995). 1,2,3-Trichloropropane. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Lyon: International Agency for Research on Cancer. Retrieved from [Link]
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MsdsDigital.com. (2017, November 29). SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 1,2,3-Trichloropropane. Retrieved from [Link]
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Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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RAND Corporation. (1987). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
